Product packaging for Etocarlide(Cat. No.:CAS No. 1234-30-6)

Etocarlide

カタログ番号: B074868
CAS番号: 1234-30-6
分子量: 316.4 g/mol
InChIキー: PRXHANOJNVGVGC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Etocarlide, also known as O-Ethyl N',N''-diisoamylisourea, is a synthetic compound recognized for its potent tuberculostatic activity. Its primary research value lies in its specific action against Mycobacterium tuberculosis, the causative agent of tuberculosis. The compound's mechanism is attributed to its ability to inhibit mycolic acid synthesis, a critical component of the unique, complex mycobacterial cell wall that is essential for bacterial survival and virulence. This targeted action makes this compound a valuable tool for researchers studying mycobacterial cell wall biogenesis, bacterial metabolism, and the pathogenesis of tuberculosis. It is frequently utilized in in vitro assays to investigate drug resistance mechanisms, to explore synergistic effects with other antimycobacterial agents, and as a reference standard in the development of novel therapeutic strategies against drug-resistant strains. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N2O2S B074868 Etocarlide CAS No. 1234-30-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1,3-bis(4-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-3-20-15-9-5-13(6-10-15)18-17(22)19-14-7-11-16(12-8-14)21-4-2/h5-12H,3-4H2,1-2H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXHANOJNVGVGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046197
Record name Etocarlide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234-30-6
Record name N,N′-Bis(4-ethoxyphenyl)thiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etocarlide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001234306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etocarlide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETOCARLIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46V3V5EQAM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Etocarlide: A Technical Guide to its Discovery, History, and Antitubercular Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etocarlide, chemically known as 1,3-bis(4-ethoxyphenyl)thiourea, is a member of the thiourea class of compounds investigated for its antitubercular properties. This document provides a comprehensive overview of the discovery, history, and mechanism of action of this compound and related thiourea derivatives. While specific early documentation on this compound is sparse, its history is intrinsically linked to the broader research into thiocarlides, such as Isoxyl, which were explored as treatments for tuberculosis, particularly in the mid-20th century. This guide consolidates the available historical context, details the probable synthetic methodologies, outlines experimental protocols for assessing its biological activity, and presents its proposed mechanism of action through the inhibition of mycolic acid biosynthesis.

Discovery and History

The precise first synthesis and biological evaluation of this compound are not well-documented in readily available literature. However, its emergence can be situated within the extensive research into thiourea and thiocarlide derivatives as potential antitubercular agents in the 1960s. A key piece of historical evidence comes from a 1966 publication in the Russian journal "Проблемы туберкулеза" (Problems of Tuberculosis) by Shmelev et al., which presents a comparative study of "isoxyl and ethoxide" in both experimental and clinical settings.[1] "Isoxyl" refers to thiocarlide (4,4'-diisoamyloxydiphenylthiourea), a well-known antitubercular thiourea. It is highly probable that "ethoxide" refers to this compound, given its symmetrical structure with two ethoxy groups.

This places the investigation of this compound in the context of a search for effective and well-tolerated treatments for Mycobacterium tuberculosis. Thiourea derivatives were of significant interest during this period due to their novel mechanisms of action compared to the frontline drugs of the time.

Table 1: Key Milestones in the History of Thiourea Antitubercular Research

YearMilestoneKey Compound(s)Reference(s)
1966Comparative study of thiocarlides in experimental and clinical settings.Isoxyl (Thiocarlide), Ethoxide (likely this compound)[1]

Chemical Structure and Properties

PropertyValue
IUPAC Name 1,3-bis(4-ethoxyphenyl)thiourea
Synonyms This compound, Ethoxide
Molecular Formula C₁₇H₂₀N₂O₂S
Molecular Weight 316.42 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMSO and ethanol

Synthesis of this compound (1,3-bis(4-ethoxyphenyl)thiourea)

While the original synthesis protocol for this compound is not explicitly available, a standard and reliable method for the synthesis of symmetrical N,N'-diarylthioureas can be detailed. This involves the reaction of an aryl isothiocyanate with an appropriate amine. For this compound, this would involve the reaction of 4-ethoxyphenyl isothiocyanate with 4-ethoxyaniline. An alternative and common one-pot synthesis involves the reaction of the amine with carbon disulfide in the presence of a coupling agent.

Experimental Protocol: Synthesis of 1,3-bis(4-ethoxyphenyl)thiourea

Materials:

  • 4-ethoxyaniline

  • Carbon disulfide (CS₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • Dichloromethane (CH₂Cl₂) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxyaniline (2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add carbon disulfide (1 equivalent) dropwise at room temperature.

  • After stirring for 30 minutes, add a solution of N,N'-dicyclohexylcarbodiimide (1 equivalent) in dichloromethane dropwise.

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylthiourea byproduct is removed by filtration.

  • The filtrate is washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1,3-bis(4-ethoxyphenyl)thiourea.

  • The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G General Workflow for this compound Synthesis reagents 4-ethoxyaniline Carbon Disulfide DCC reaction Reaction in Dichloromethane reagents->reaction filtration Filtration to remove byproduct reaction->filtration workup Aqueous Workup filtration->workup purification Column Chromatography workup->purification product This compound (1,3-bis(4-ethoxyphenyl)thiourea) purification->product G Proposed Mechanism of Action of this compound This compound This compound DesA3 Fatty Acid Δ⁹-Desaturase (DesA3) This compound->DesA3 Inhibits Oleoyl_ACP Oleoyl-ACP DesA3->Oleoyl_ACP Stearoyl_ACP Stearoyl-ACP Stearoyl_ACP->DesA3 Oleic_Acid Oleic Acid Biosynthesis Oleoyl_ACP->Oleic_Acid Tuberculostearic_Acid Tuberculostearic Acid Oleic_Acid->Tuberculostearic_Acid Mycolic_Acid Mycolic Acid Synthesis Disruption Oleic_Acid->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Compromised Mycolic_Acid->Cell_Wall Inhibition Bacterial Growth Inhibition Cell_Wall->Inhibition G Workflow for MIC Determination start Prepare serial dilutions of this compound in 96-well plate inoculate Inoculate with M. tuberculosis H37Rv start->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate add_indicator Add Resazurin indicator incubate->add_indicator incubate_again Incubate for 24-48 hours add_indicator->incubate_again read_results Determine MIC (lowest concentration with no color change) incubate_again->read_results

References

thiocarlide chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Thiocarlide: Chemical Structure, Properties, and Mechanism of Action

Introduction

Thiocarlide, also known as Isoxyl, is a thiourea derivative drug developed in the 1960s for the treatment of tuberculosis.[1][2][3] It has demonstrated considerable in vitro antimycobacterial activity, proving effective against various multidrug-resistant (MDR) strains of Mycobacterium tuberculosis.[1][4][5] After falling out of favor, it has regained scientific interest as a subject for identifying new therapeutic targets and developing novel anti-tuberculosis agents.[6] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its study.

Chemical Structure and Identifiers

Thiocarlide is chemically described as a 4,4′-diisoamyloxydiphenylthiourea.[1][7] Its structure features a central thiourea group (S=C(NH)₂) symmetrically substituted with two 4-(3-methylbutoxy)phenyl groups.

Identifier Value Reference
IUPAC Name 1,3-bis[4-(3-methylbutoxy)phenyl]thiourea[4][8]
Synonyms Isoxyl, Tiocarlide[2][4][9]
CAS Number 910-86-1[4][10][11]
Molecular Formula C₂₃H₃₂N₂O₂S[4][9][10][11]
SMILES CC(C)CCOc1ccc(cc1)NC(=S)Nc1ccc(OCCC(C)C)cc1[3][11]
InChI Key BWBONKHPVHMQHE-UHFFFAOYSA-N[4][11]

Physicochemical Properties

Thiocarlide is a crystalline solid at room temperature. Its solubility profile makes it suitable for in vitro studies using organic solvents.

Property Value Reference
Molecular Weight 400.58 g/mol [4][10][11]
Appearance Crystalline solid[9]
Solubility DMSO: ~30 mg/mLDMF: ~30 mg/mLEthanol: ~1 mg/mLSparingly soluble in aqueous buffers[3][9][12]
UV/Vis. λmax 273 nm[9]
Storage Temperature -20°C[3][9]
Stability ≥ 4 years (at -20°C)[9]

Mechanism of Action

Thiocarlide acts as a prodrug that requires enzymatic activation to exert its antimycobacterial effect. Its unique mechanism targets fatty acid synthesis, which is crucial for the integrity of the mycobacterial cell wall.

The primary target of activated thiocarlide is DesA3, a membrane-bound Δ9-stearoyl desaturase in Mycobacterium tuberculosis.[1][5] This enzyme is responsible for introducing a double bond into stearoyl-CoA to form oleoyl-CoA. Inhibition of DesA3 leads to a dose-dependent decrease in the synthesis of oleic acid and, consequently, tuberculostearic acid.[1][5] This disruption of unsaturated fatty acid production is lethal to the bacteria.[1] While thiocarlide also inhibits the synthesis of mycolic acids, studies have shown that this effect is not directly linked to the inhibition of oleic acid synthesis.[1][5]

Cross-resistance studies with ethionamide (ETH) suggest a shared activation pathway.[1][7] This activation is catalyzed by the flavin-containing monooxygenase, EthA, which is believed to S-oxidize the thiocarbonyl moiety of the drug.[6][7]

Thiocarlide_Mechanism Thiocarlide Mechanism of Action cluster_activation Prodrug Activation cluster_inhibition Target Inhibition & Effect Thiocarlide (Prodrug) Thiocarlide (Prodrug) EthA (Monooxygenase) EthA (Monooxygenase) Thiocarlide (Prodrug)->EthA (Monooxygenase) S-oxidation Activated Thiocarlide Activated Thiocarlide EthA (Monooxygenase)->Activated Thiocarlide DesA3 (Δ9-desaturase) DesA3 (Δ9-desaturase) Activated Thiocarlide->DesA3 (Δ9-desaturase) Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis Activated Thiocarlide->Mycolic Acid Synthesis Inhibition Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->DesA3 (Δ9-desaturase) Oleic Acid Oleic Acid DesA3 (Δ9-desaturase)->Oleic Acid Tuberculostearic Acid Tuberculostearic Acid Oleic Acid->Tuberculostearic Acid Bacterial Death Bacterial Death Tuberculostearic Acid->Bacterial Death Depletion leads to Mycolic Acid Synthesis->Bacterial Death Disruption leads to

Thiocarlide's activation and inhibitory pathway.

Experimental Protocols

Cell-Free Assay for Δ9-Desaturase Activity

This protocol directly demonstrates the inhibitory effect of thiocarlide on oleic acid synthesis in a cell-free system.[1]

Methodology:

  • Cell Culture and Harvest: Grow M. bovis BCG strain in Sauton medium supplemented with FeSO₄ (20 mg/liter) and 0.025% Tyloxapol. Harvest cells by centrifugation.

  • Cell Lysate Preparation: Resuspend the cell pellet in 0.25 M sucrose. Disrupt the cells using probe sonication. Centrifuge the sonicate at 27,000 x g for 30 minutes at 4°C to pellet cell debris. The supernatant contains the active enzyme.

  • Enzyme Assay: Prepare a reaction mixture containing:

    • 1 µmol of NADPH in 0.1 mM potassium phosphate buffer (pH 7.2).

    • 2 mg of the mycobacterial protein extract (supernatant).

    • Thiocarlide (or control solvent).

  • Incubation and Analysis: Incubate the reaction mixture and subsequently analyze for the conversion of a labeled substrate (e.g., [1-¹⁴C]stearoyl-CoA) to oleic acid using appropriate chromatographic techniques.

Desaturase_Assay_Workflow Workflow: Cell-Free Δ9-Desaturase Assay A Grow M. bovis BCG Culture B Harvest Cells (Centrifugation) A->B C Resuspend in Sucrose Buffer B->C D Cell Disruption (Sonication) C->D E Clarify Lysate (Centrifugation) D->E F Prepare Reaction Mix (Buffer, NADPH, Lysate) E->F Supernatant G Add Thiocarlide or Control F->G H Incubate G->H I Analyze Oleic Acid Synthesis H->I

Experimental workflow for Δ9-desaturase assay.
Oleic Acid Reversal Assay

This assay determines if the bactericidal effect of thiocarlide can be reversed by supplementing the growth medium with oleic acid, confirming that oleic acid synthesis is the critical target.[1]

Methodology:

  • Prepare Media: Use 7H11 agar as the base medium. Prepare two variations:

    • OADC Supplemented: Contains oleic acid.

    • ADC Supplemented: Lacks oleic acid.

  • Incorporate Drug: For each medium variation, prepare plates with and without a specific concentration of thiocarlide (e.g., 0.5 µg/ml).

  • Spot Dilutions: Prepare a series of 10-fold serial dilutions of a M. tuberculosis culture.

  • Inoculation: Spot 5 µl of each dilution onto the surface of the four different types of plates (OADC ± ISO, ADC ± ISO).

  • Incubation and Observation: Incubate the plates and observe for mycobacterial growth. A reversal is indicated by growth on the OADC + ISO plate but not on the ADC + ISO plate.

Reversal_Assay_Logic Logic: Oleic Acid Reversal Assay Media 7H11 Agar OADC Supplement with OADC (+ Oleic Acid) Media->OADC ADC Supplement with ADC (- Oleic Acid) Media->ADC ISO_plus_OADC + Thiocarlide OADC->ISO_plus_OADC ISO_minus_OADC - Thiocarlide (Control) OADC->ISO_minus_OADC ISO_plus_ADC + Thiocarlide ADC->ISO_plus_ADC ISO_minus_ADC - Thiocarlide (Control) ADC->ISO_minus_ADC Result_Growth Growth (Reversal) ISO_plus_OADC->Result_Growth Expected Outcome Result_NoGrowth No Growth ISO_plus_ADC->Result_NoGrowth Expected Outcome

Logical setup of the oleic acid reversal experiment.

Synthesis

Modern synthetic methods allow for the efficient, chromatography-free production of thiocarlide and other thioureas. One such method is a three-component, continuous-flow reaction.[13]

Methodology: This procedure involves the reaction of an amine (4-(3-methylbutoxy)aniline), an isocyanide, and elemental sulfur. The use of an aqueous polysulfide solution allows the reaction to proceed under homogeneous and mild conditions. The final product crystallizes and can be isolated by simple filtration.[13]

Synthesis_Reaction Thiocarlide Three-Component Synthesis Amine 4-(3-methylbutoxy)aniline Reaction Three-Component Continuous-Flow Reaction Amine->Reaction Isocyanide Isocyanide Isocyanide->Reaction Sulfur Sulfur (in Polysulfide Solution) Sulfur->Reaction Thiocarlide Thiocarlide Reaction->Thiocarlide

Relationship of reactants in thiocarlide synthesis.

Conclusion

Thiocarlide remains a significant compound in tuberculosis research. Its well-defined mechanism of action, involving the specific inhibition of DesA3 and oleic acid synthesis, validates this pathway as a viable therapeutic target.[1][5] The availability of detailed experimental protocols and modern synthetic routes facilitates further investigation into thiourea derivatives as a promising class of anti-tuberculosis agents.

References

An In-depth Technical Guide to the Mechanism of Action of Isoxyl in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxyl (ISO), a thiourea derivative also known as thiocarlide, is a repurposed anti-tuberculosis drug with demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This document provides a comprehensive technical overview of the molecular mechanisms underpinning isoxyl's antimycobacterial activity. It is now understood that isoxyl is a prodrug that, upon activation, exerts a multi-targeted inhibitory effect on the synthesis of critical components of the mycobacterial cell wall, namely oleic acid and mycolic acids. This guide details the enzymatic activation of isoxyl, its primary molecular targets, and the resulting physiological consequences for Mtb. Furthermore, it furnishes detailed experimental protocols for key assays used to elucidate this mechanism of action and presents quantitative data in a structured format to facilitate comparative analysis.

Introduction

The resurgence of tuberculosis, coupled with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates the development of novel therapeutic agents and the re-evaluation of existing drugs with unique mechanisms of action. Isoxyl, a compound historically used in the clinical setting, has garnered renewed interest due to its potent activity against MDR-Mtb.[1][2] Early investigations revealed its capacity to inhibit the synthesis of mycolic acids, a hallmark of the mycobacterial cell envelope.[1] Subsequent research has unveiled a more intricate mechanism, identifying specific enzymatic targets within the fatty acid biosynthesis pathways of Mtb. This guide aims to consolidate the current understanding of isoxyl's mode of action for researchers engaged in tuberculosis drug discovery and development.

Mechanism of Action: A Multi-pronged Attack on Cell Wall Synthesis

Isoxyl's mechanism of action can be delineated into two key stages: prodrug activation and subsequent inhibition of multiple enzymatic targets.

Prodrug Activation by EthA

Isoxyl is a prodrug, meaning it requires enzymatic modification within the mycobacterium to be converted into its active, inhibitory form.[3][4] This bioactivation is catalyzed by the flavin-containing monooxygenase, EthA (Rv3854c), the same enzyme responsible for activating the second-line anti-tubercular drug ethionamide.[3] Mutations in the ethA gene have been shown to confer resistance to isoxyl, underscoring the critical role of this enzyme in its mechanism of action.[3] The activation process involves the EthA-mediated oxidation of the thiocarbonyl moiety of isoxyl.[4]

dot

isoxyl_activation Isoxyl Isoxyl (Prodrug) EthA EthA (Rv3854c) Monooxygenase Isoxyl->EthA Activated_Isoxyl Activated Isoxyl (Reactive Metabolite) EthA->Activated_Isoxyl Oxidation isoxyl_downstream_effects cluster_targets Molecular Targets cluster_pathways Inhibited Pathways Activated_Isoxyl Activated Isoxyl DesA3 DesA3 (Δ9-Desaturase) Activated_Isoxyl->DesA3 Inhibits HadAB_EphD HadAB Complex & EphD Activated_Isoxyl->HadAB_EphD Inhibits Oleic_Acid Oleic Acid Synthesis DesA3->Oleic_Acid Mycolic_Acid Mycolic Acid Synthesis HadAB_EphD->Mycolic_Acid Cell_Wall Compromised Cell Wall Integrity Oleic_Acid->Cell_Wall Disrupts Mycolic_Acid->Cell_Wall Disrupts mic_workflow start Start prep_iso Prepare Serial Dilutions of Isoxyl start->prep_iso prep_media Prepare 7H11 Agar or 7H9 Broth start->prep_media add_iso Incorporate Isoxyl into Media prep_iso->add_iso prep_media->add_iso inoculate Inoculate with M. tuberculosis Suspension add_iso->inoculate incubate Incubate at 37°C inoculate->incubate read_results Read Results incubate->read_results agar Agar Dilution: Observe Growth on Plates read_results->agar broth Broth Microdilution: Add Resazurin and Measure Fluorescence/Color Change read_results->broth end Determine MIC agar->end broth->end

References

An In-depth Technical Guide to the Target Identification and Validation of Etoposide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Etoposide, a widely used chemotherapeutic agent. This document details the molecular target of Etoposide, the mechanism of action, and the experimental methodologies used to validate its target and elucidate its downstream signaling pathways. All quantitative data are presented in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Introduction

Etoposide is a semi-synthetic derivative of podophyllotoxin, a compound extracted from the mayapple plant (Podophyllum peltatum)[1]. It is a cornerstone in the treatment of various cancers, including small-cell lung cancer, testicular cancer, and lymphomas[1][2]. The clinical efficacy of Etoposide stems from its ability to induce cytotoxic DNA damage in rapidly dividing cancer cells[3][4]. This guide will delve into the scientific underpinnings of its mechanism, from initial target interaction to the ultimate induction of cell death.

Target Identification: DNA Topoisomerase II

The primary molecular target of Etoposide has been unequivocally identified as DNA Topoisomerase II (Topo II) , an essential enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation[1][4][5][6]. Topo II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then re-ligating the breaks[1][5].

Etoposide is classified as a Topo II "poison" rather than a simple inhibitor[4][7][8]. Instead of blocking the enzyme's catalytic activity outright, Etoposide stabilizes the cleavage complex , a transient intermediate where Topo II is covalently bound to the 5' ends of the cleaved DNA[4][5]. By preventing the re-ligation of the DNA strands, Etoposide converts Topo II into a potent cellular toxin that generates permanent DNA strand breaks[4][8].

dot

cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Etoposide Mechanism of Action TopoII Topoisomerase II DNA Supercoiled DNA TopoII->DNA Binds to DNA CleavageComplex Transient Cleavage Complex (Topo II covalently bound to DNA) DNA->CleavageComplex Creates DSB Religation DNA Re-ligation CleavageComplex->Religation Passes strand through break RelaxedDNA Relaxed DNA Religation->RelaxedDNA Re-ligates DSB RelaxedDNA->TopoII Enzyme dissociates Etoposide Etoposide StabilizedComplex Stabilized Ternary Complex (Etoposide-Topo II-DNA) Etoposide->StabilizedComplex Binds to and stabilizes the cleavage complex DSB Permanent DNA Double-Strand Breaks StabilizedComplex->DSB Prevents Re-ligation

Caption: Mechanism of Etoposide Action on Topoisomerase II.

Target Validation: Experimental Evidence

The validation of Topo II as the direct target of Etoposide is supported by a wealth of experimental data. Key methodologies and findings are outlined below.

These assays directly measure the ability of Etoposide to induce Topo II-mediated DNA breaks.

  • Experimental Protocol: Plasmid DNA Cleavage Assay

    • Reaction Mixture: Purified human Topoisomerase IIα or IIβ is incubated with supercoiled plasmid DNA (e.g., pBR322) in a reaction buffer containing ATP.

    • Drug Addition: Etoposide, at varying concentrations, is added to the reaction mixture. A control reaction without Etoposide is included.

    • Incubation: The reaction is incubated at 37°C to allow for Topo II activity and drug interaction.

    • Termination: The reaction is stopped by adding SDS and proteinase K to digest the Topo II, leaving behind DNA with breaks.

    • Analysis: The DNA products are separated by agarose gel electrophoresis. Supercoiled (uncut), nicked circular (single-strand break), and linear (double-strand break) forms of the plasmid are visualized by staining with ethidium bromide.

    • Observation: An increase in the linear plasmid DNA band with increasing Etoposide concentration confirms the drug's ability to stabilize Topo II-mediated double-strand breaks.

Demonstrating that Etoposide induces DNA breaks in a cellular context is crucial for validation.

  • Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

    • Cell Treatment: Cancer cell lines (e.g., HT1080, HeLa) are treated with various concentrations of Etoposide for a defined period (e.g., 1-4 hours).

    • Cell Embedding: Treated cells are harvested and embedded in a low-melting-point agarose gel on a microscope slide.

    • Lysis: The slides are immersed in a lysis buffer (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Electrophoresis: The slides are placed in an electrophoresis chamber.

      • Neutral Comet Assay (pH 8.0): Detects double-strand breaks.

      • Alkaline Comet Assay (pH > 13): Detects both single- and double-strand breaks[8].

    • Visualization: After electrophoresis, the DNA is stained with a fluorescent dye (e.g., SYBR Green). Damaged DNA, containing breaks, migrates out of the nucleoid, forming a "comet tail."

    • Quantification: The intensity of the comet tail relative to the head is measured using fluorescence microscopy and specialized software to quantify the extent of DNA damage.

  • Quantitative Data from Cellular Assays Studies have shown that the majority of DNA strand breaks induced by Etoposide are single-strand breaks (SSBs), with double-strand breaks (DSBs) being less frequent but more cytotoxic[9][10][11][12].

    ParameterFindingReference(s)
    Ratio of DSBs to total strand breaksApproximately 3% of Etoposide-induced strand breaks are DSBs.[9][11]
    DSBs activating DNA Damage ResponseOnly about 10% of Etoposide-induced DSBs lead to the phosphorylation of histone H2AX, a key DNA damage signal.[9][11]
    Cytotoxic ContributionThe small fraction of DSBs that activate H2AX phosphorylation (around 0.3% of total breaks) are primarily responsible for Etoposide's toxicity.[9][10]

The use of cell lines with mutations in the Topo II gene provides strong evidence for it being the primary target.

  • Experimental Protocol: Cytotoxicity Assays in Resistant Cells

    • Cell Lines: Utilize a wild-type cell line and a corresponding cell line known to be resistant to Etoposide, often harboring a mutation in the TOP2A gene.

    • Drug Treatment: Both cell lines are treated with a range of Etoposide concentrations for 48-72 hours.

    • Viability Measurement: Cell viability is assessed using methods like the MTT assay or Trypan Blue exclusion.

    • Analysis: The half-maximal inhibitory concentration (IC50) is calculated for both cell lines.

    • Observation: A significantly higher IC50 value in the mutant/resistant cell line directly links Topo II to the cytotoxic effects of Etoposide[7][13].

Downstream Signaling Pathways

The DNA damage induced by Etoposide triggers a complex signaling network known as the DNA Damage Response (DDR). This response coordinates cell cycle arrest, DNA repair, and, if the damage is irreparable, apoptosis[5][14].

dot

cluster_DDR DNA Damage Response (DDR) Activation cluster_Outcomes Cellular Outcomes Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII DSB DNA Double-Strand Breaks TopoII->DSB ATM ATM Kinase DSB->ATM Senses breaks and is activated Chk2 Chk2 Kinase ATM->Chk2 Phosphorylates and activates p53 p53 ATM->p53 Phosphorylates and stabilizes CellCycleArrest Cell Cycle Arrest (S and G2/M phases) Chk2->CellCycleArrest Contributes to p21 p21 expression p53->p21 Upregulates Bax Bax expression p53->Bax Upregulates Apoptosis Apoptosis p21->CellCycleArrest Induces Bax->Apoptosis Promotes

Caption: Etoposide-induced DNA Damage Response Pathway.

Etoposide treatment causes cells to arrest in the S and G2/M phases of the cell cycle, preventing them from proceeding through mitosis with damaged DNA[15][16].

  • Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

    • Cell Treatment: Cells are treated with Etoposide at various concentrations and for different time points (e.g., 12, 24, 48 hours).

    • Cell Fixation: Cells are harvested and fixed in cold 70% ethanol to permeabilize the membranes.

    • Staining: Fixed cells are treated with RNase A and stained with a DNA-intercalating dye such as Propidium Iodide (PI) or DAPI. The fluorescence intensity of the dye is directly proportional to the DNA content.

    • Flow Cytometry: The stained cells are analyzed on a flow cytometer.

    • Data Analysis: The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is determined based on their DNA content. An accumulation of cells in the S and G2/M peaks indicates cell cycle arrest.

  • Quantitative Data on Cell Cycle Distribution The following table summarizes representative data on the effect of Etoposide on the cell cycle in SH-SY5Y neuroblastoma cells after 48 hours of treatment[17].

    Etoposide Conc.% Cells in G1% Cells in S% Cells in G2/M
    Control (0 µM)~60%~25%~15%
    3 µM~20%~60%~20%

Prolonged cell cycle arrest and extensive DNA damage ultimately lead to the activation of programmed cell death, or apoptosis[18][19][20].

  • Experimental Protocol: Annexin V/PI Apoptosis Assay

    • Cell Treatment: Cells are treated with Etoposide as described previously.

    • Staining: Harvested cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

      • Annexin V: Binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

      • PI: A fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Data Analysis: Cells are categorized into four populations:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Observation: An increase in the Annexin V positive populations indicates the induction of apoptosis.

  • Experimental Protocol: Western Blot for Apoptosis Markers

    • Protein Extraction: Whole-cell lysates are prepared from Etoposide-treated and control cells.

    • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is probed with primary antibodies against key apoptosis-related proteins, such as cleaved Caspase-3, p53, and Bax[15][18][20]. A loading control (e.g., β-actin or vinculin) is used to ensure equal protein loading.

    • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • Observation: Increased levels of activated (cleaved) caspases and pro-apoptotic proteins like Bax confirm the activation of the apoptotic pathway.

Summary Workflow for Target Identification and Validation

The process of identifying and validating a drug target like Topo II for Etoposide follows a logical progression from in vitro biochemical assays to complex cellular and in vivo models.

dot

cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Preclinical Confirmation PhenotypicScreen Phenotypic Screening (e.g., cell death) HypothesisGen Hypothesis Generation (e.g., DNA damage) PhenotypicScreen->HypothesisGen BiochemicalAssay In Vitro Biochemical Assays (e.g., DNA Cleavage Assay) HypothesisGen->BiochemicalAssay Test specific enzymes CellularTargetEngagement Cellular Target Engagement (e.g., Comet Assay) BiochemicalAssay->CellularTargetEngagement Confirm in cells GeneticValidation Genetic Validation (e.g., Resistant Cell Lines) CellularTargetEngagement->GeneticValidation Confirm target necessity PathwayAnalysis Downstream Pathway Analysis (e.g., Western Blot for p53) GeneticValidation->PathwayAnalysis Elucidate mechanism InVivoModels In Vivo Models (e.g., Xenografts) PathwayAnalysis->InVivoModels Confirm in organisms ValidatedTarget Validated Drug Target: Topoisomerase II InVivoModels->ValidatedTarget

Caption: General Workflow for Drug Target Validation.

Conclusion

The identification and validation of DNA Topoisomerase II as the primary target of Etoposide represent a landmark in cancer pharmacology. Through a combination of biochemical, cellular, and genetic approaches, a clear mechanism of action has been established: Etoposide traps the Topo II-DNA cleavage complex, leading to the formation of cytotoxic DNA double-strand breaks. This initial damage activates the DNA Damage Response pathway, culminating in cell cycle arrest and apoptosis. The detailed understanding of this process, facilitated by the experimental protocols outlined in this guide, continues to inform the clinical use of Etoposide and the development of novel Topoisomerase II poisons.

References

The Role of DesA3 in Etocarlide's Mode of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etocarlide, also known as Isoxyl, is a thiourea-based antitubercular agent with a specific and potent mode of action against Mycobacterium tuberculosis. This technical guide delineates the critical role of the stearoyl-coenzyme A (CoA) Δ9-desaturase, DesA3, as the primary target of this compound. It details the mechanism of action, including the prodrug activation by the monooxygenase EthA, and the subsequent inhibition of oleic acid biosynthesis, a crucial component for the mycobacterial cell envelope. This document provides a compilation of available quantitative data on this compound's efficacy, detailed experimental protocols for key assays, and visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction

This compound (4,4'-diisopentyloxydiphenylthiourea) is a bacteriostatic drug that has demonstrated efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Its unique mechanism of action, distinct from many frontline tuberculosis therapies, makes it a subject of renewed interest in the face of rising antibiotic resistance. Central to its antimycobacterial activity is the inhibition of DesA3, an essential enzyme in the fatty acid biosynthesis pathway of M. tuberculosis.

Mechanism of Action: Targeting Oleic Acid Biosynthesis

The primary mode of action of this compound is the disruption of oleic acid synthesis through the inhibition of the membrane-bound stearoyl-CoA Δ9-desaturase, DesA3 (Rv3229c).[1][2] Oleic acid is a vital precursor for the synthesis of essential components of the mycobacterial cell membrane, including phospholipids and tuberculostearic acid.

Prodrug Activation by EthA

This compound is a prodrug that requires activation within the mycobacterial cell to exert its inhibitory effect. This activation is catalyzed by the monooxygenase EthA (Rv3854c), an enzyme also responsible for activating other thiocarbamide-containing drugs like ethionamide.[3][4][5] EthA is a flavin-dependent monooxygenase that is thought to oxidize the thiourea group of this compound, leading to the formation of a reactive intermediate. This activation step is crucial for the drug's activity, as mutations in the ethA gene can confer resistance to this compound.

Etocarlide_Activation This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Activated_this compound Activated this compound (Reactive Intermediate) EthA->Activated_this compound Oxidation

Figure 1: Prodrug activation of this compound by EthA.
Inhibition of DesA3 and Depletion of Oleic Acid

The activated form of this compound specifically targets and inhibits DesA3. DesA3, in conjunction with the oxidoreductase Rv3230c, catalyzes the introduction of a double bond into stearoyl-CoA to form oleoyl-CoA.[1][2] By inhibiting DesA3, this compound effectively blocks the production of oleic acid. The depletion of oleic acid disrupts the synthesis of essential lipids, leading to the inhibition of mycobacterial growth.[1][2] The bactericidal effect of this compound can be partially reversed by supplementing the growth medium with oleic acid, further confirming that the inhibition of oleic acid synthesis is the primary mechanism of action.[1]

DesA3_Inhibition_Pathway cluster_this compound This compound Action cluster_Oleic_Acid_Synthesis Oleic Acid Synthesis Pathway cluster_Cellular_Components Cellular Components This compound This compound EthA EthA This compound->EthA Activated_this compound Activated this compound EthA->Activated_this compound DesA3 DesA3 (Stearoyl-CoA Δ9-desaturase) Activated_this compound->DesA3 Inhibition Stearoyl_CoA Stearoyl-CoA Stearoyl_CoA->DesA3 Oleoyl_CoA Oleoyl-CoA DesA3->Oleoyl_CoA NADPH -> NADP+ Phospholipids Phospholipids Oleoyl_CoA->Phospholipids Tuberculostearic_Acid Tuberculostearic Acid Oleoyl_CoA->Tuberculostearic_Acid Cell_Envelope Mycobacterial Cell Envelope Integrity Phospholipids->Cell_Envelope Tuberculostearic_Acid->Cell_Envelope

Figure 2: Signaling pathway of this compound's mode of action.

Quantitative Data

Mycobacterial StrainMIC (µg/mL)Reference
M. tuberculosis H37Rv2.5[2]
M. tuberculosis H37Ra4.0[1]
M. bovis BCG0.5 - 4.0[1][2]
M. aurum A+2.0[2]
Drug-Resistant Clinical Isolates of M. tuberculosis1.0 - 10.0[2]

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound (Isoxyl) against various mycobacterial strains.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the role of DesA3 in this compound's mode of action.

In Vitro EthA-Mediated Activation of this compound

This protocol describes a method for the in vitro activation of this compound using purified recombinant EthA.

Materials:

  • Purified recombinant EthA enzyme

  • This compound (Isoxyl)

  • NADPH

  • FAD

  • Potassium phosphate buffer (pH 7.5)

  • Reaction tubes

  • Incubator/water bath at 37°C

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 10 µM FAD, and 1 mM NADPH.

  • Add purified recombinant EthA to a final concentration of 5 µM.

  • Add this compound (dissolved in a suitable solvent like DMSO) to the desired final concentration (e.g., 100 µM).

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile or by heat inactivation.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to detect the formation of this compound metabolites, which represent the activated form of the drug.

EthA_Activation_Workflow start Start prep_mix Prepare Reaction Mixture (Buffer, FAD, EthA, this compound) start->prep_mix init_rxn Initiate Reaction (Add NADPH) prep_mix->init_rxn incubate Incubate at 37°C init_rxn->incubate stop_rxn Stop Reaction (Acetonitrile/Heat) incubate->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze end End analyze->end

Figure 3: Experimental workflow for in vitro EthA activation.
DesA3 Stearoyl-CoA Desaturase Activity Assay

This protocol outlines a cell-free assay to measure the activity of DesA3 and its inhibition by activated this compound.

Materials:

  • Mycobacterial cell lysate or purified DesA3 and Rv3230c

  • [1-14C]Stearoyl-CoA (substrate)

  • NADPH

  • Potassium phosphate buffer (pH 7.2)

  • Activated this compound solution (from the protocol in 4.1) or this compound with an EthA activation system.

  • Reaction tubes

  • Incubator/water bath at 37°C

  • Reagents for fatty acid extraction and derivatization (e.g., methanolic KOH, hexane)

  • Thin-layer chromatography (TLC) plates (e.g., silica gel G)

  • TLC developing solvent (e.g., petroleum ether:diethyl ether:acetic acid, 90:10:1, v/v/v)

  • Phosphorimager or scintillation counter

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.2), 1 mM NADPH, and the mycobacterial cell lysate or purified enzymes.

  • For inhibition studies, pre-incubate the enzyme preparation with varying concentrations of activated this compound for 10 minutes at 37°C.

  • Initiate the desaturase reaction by adding [1-14C]Stearoyl-CoA to a final concentration of 20 µM.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding methanolic KOH to saponify the fatty acyl-CoAs.

  • Acidify the mixture and extract the fatty acids with hexane.

  • Evaporate the hexane and derivatize the fatty acids to their methyl esters.

  • Separate the [1-14C]stearoyl methyl ester (substrate) from the [1-14C]oleoyl methyl ester (product) by TLC.

  • Visualize and quantify the radioactivity in the substrate and product spots using a phosphorimager or by scraping the spots and using a scintillation counter.

  • Calculate the percentage of conversion of stearoyl-CoA to oleoyl-CoA to determine DesA3 activity and the percentage of inhibition by this compound.

DesA3_Assay_Workflow start Start prep_rxn Prepare Reaction Mixture (Buffer, NADPH, Enzyme) start->prep_rxn pre_incubate Pre-incubate with Activated this compound (optional) prep_rxn->pre_incubate init_rxn Initiate Reaction with [14C]Stearoyl-CoA pre_incubate->init_rxn incubate Incubate at 37°C init_rxn->incubate stop_rxn Stop and Saponify incubate->stop_rxn extract_fa Extract Fatty Acids stop_rxn->extract_fa derivatize Derivatize to Methyl Esters extract_fa->derivatize separate_tlc Separate by TLC derivatize->separate_tlc quantify Quantify Radioactivity separate_tlc->quantify end End quantify->end

Figure 4: Experimental workflow for the DesA3 activity assay.

Conclusion

The stearoyl-CoA Δ9-desaturase DesA3 is a validated and critical target for the antitubercular drug this compound. The mode of action involves a necessary prodrug activation step by the mycobacterial enzyme EthA, followed by the specific inhibition of DesA3. This leads to the depletion of oleic acid, a key component for maintaining the integrity of the mycobacterial cell envelope, ultimately resulting in the inhibition of bacterial growth. The detailed understanding of this mechanism provides a solid foundation for the rational design of new thiourea-based inhibitors with improved pharmacokinetic properties and efficacy against M. tuberculosis. Further research to determine the precise kinetic parameters of DesA3 inhibition by activated this compound will be invaluable for these future drug development efforts.

References

Early Clinical Studies of Etocarlide (Isoxyl) for Tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Etocarlide, also known as Isoxyl or thiocarlide, is a thioamide antitubercular agent that saw clinical use in the 1960s.[1] While it has been largely superseded by more modern therapies, a renewed interest in established compounds for potential repurposing against drug-resistant tuberculosis strains warrants a re-examination of its early clinical development. This technical guide provides a comprehensive overview of the available information on the early clinical studies of this compound, with a focus on its mechanism of action, and acknowledges the limitations in accessing detailed quantitative data and experimental protocols from the initial trials conducted over half a century ago.

Core Concepts: Mechanism of Action

This compound is a prodrug, meaning it requires activation within the mycobacterium to exert its therapeutic effect.[2] Its mechanism of action is centered on the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell wall.[1] This inhibitory action is similar to that of other thioamides like ethionamide and the first-line drug isoniazid.[1]

The activation of this compound is mediated by the flavin-containing monooxygenase, EthA.[2] Following activation, the drug targets the synthesis of mycolic acids, leading to a compromised cell wall and ultimately inhibiting bacterial growth.

Signaling Pathway and Activation

The activation and proposed mechanism of action of this compound can be visualized as a multi-step process. The following diagram illustrates the key steps from the inactive prodrug to the inhibition of mycolic acid synthesis.

Etocarlide_Activation_Pathway Etocarlide_prodrug This compound (prodrug) EthA EthA (Monooxygenase) Etocarlide_prodrug->EthA Activated_this compound Activated this compound Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_this compound->Mycolic_Acid_Synthesis Inhibition Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity Bacterial_Growth_Inhibition Inhibition of Bacterial Growth Cell_Wall_Integrity->Bacterial_Growth_Inhibition Disruption leads to EthA->Activated_this compound Activation

Caption: this compound Activation and Mechanism of Action.

Early Clinical Trial Data

The available information indicates that these trials established the clinical use of this compound for tuberculosis treatment during the 1960s.[1] It is referenced that the drug fell from widespread use due to issues with absorption kinetics and bioavailability.[4]

Due to the inaccessibility of the primary clinical trial reports, a detailed table summarizing quantitative data such as patient demographics, dosage regimens, efficacy outcomes (e.g., sputum conversion rates), and a comprehensive list of adverse events with their frequencies cannot be provided at this time.

Experimental Protocols

Similarly, the specific experimental protocols for the early clinical studies of this compound are not detailed in the currently accessible literature. A general understanding of tuberculosis clinical trials from that period would suggest protocols likely included the following components:

  • Patient Selection: Inclusion criteria would have focused on patients with active pulmonary tuberculosis, confirmed by sputum smear and/or culture.

  • Treatment Regimens: Dosages and duration of this compound treatment, likely as part of a combination therapy, would have been defined.

  • Efficacy Assessment: The primary endpoint would have been sputum conversion, measured by the absence of Mycobacterium tuberculosis in sputum samples over time.

  • Safety Monitoring: Patients would have been monitored for clinical and laboratory signs of adverse drug reactions.

The following diagram provides a logical workflow that can be inferred for these early clinical trials.

Early_TB_Clinical_Trial_Workflow Patient_Screening Patient Screening (Active TB Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Sputum, X-ray, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization (if applicable) Baseline_Assessment->Randomization Treatment_Arm This compound-containing Regimen Randomization->Treatment_Arm Control_Arm Standard of Care (at the time) Randomization->Control_Arm Treatment_Period Treatment Period Treatment_Arm->Treatment_Period Control_Arm->Treatment_Period Monitoring Regular Monitoring (Sputum, Clinical, Safety) Treatment_Period->Monitoring EndOfTreatment_Assessment End of Treatment Assessment Monitoring->EndOfTreatment_Assessment FollowUp Follow-up Period EndOfTreatment_Assessment->FollowUp Final_Analysis Final Analysis (Efficacy and Safety) FollowUp->Final_Analysis

Caption: Inferred Workflow of Early Tuberculosis Clinical Trials.

Conclusion and Future Directions

This compound represents a historical antitubercular agent with a well-understood mechanism of action targeting mycolic acid synthesis. While its early clinical development in the 1960s led to its use in treating tuberculosis, a detailed quantitative analysis of these foundational studies is hampered by the limited accessibility of historical medical literature. For researchers and drug development professionals, a deeper dive into archival medical journals may be necessary to unearth the specific protocols and data from these early trials. Such information could be invaluable for contextualizing the potential of this compound and other historical antitubercular agents in the modern fight against drug-resistant tuberculosis.

References

Isoxyl's Impact on the Mycolic Acid Synthesis Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxyl (ISO), also known as thiocarlide, is a thiourea-containing compound that has demonstrated significant antimycobacterial activity, including against multidrug-resistant strains of Mycobacterium tuberculosis.[1][2] Its primary mechanism of action involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall that is essential for the bacterium's survival, virulence, and resistance to common antibiotics.[3][4] This technical guide provides an in-depth overview of isoxyl's effects on the mycolic acid synthesis pathway, detailing its mechanism of action, target enzymes, and the experimental protocols used to elucidate these findings.

Mechanism of Action

Isoxyl is a prodrug, meaning it requires activation within the mycobacterial cell to exert its therapeutic effect.[5][6] The activation is mediated by the flavin-dependent monooxygenase, EthA.[5][7] Once activated, isoxyl primarily targets the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of fatty acid precursors to the full-length meromycolic acid chain.[5][8]

Specifically, activated isoxyl has been shown to inhibit the β-hydroxyacyl-ACP dehydratase complex, HadAB.[7][8] This inhibition disrupts the dehydration step in the FAS-II elongation cycle, leading to the accumulation of 3-hydroxy C18, C20, and C22 fatty acid intermediates and a subsequent halt in mycolic acid production.[8]

In addition to its effect on the FAS-II system, isoxyl has also been found to inhibit the Δ9-stearoyl desaturase (DesA3), an enzyme responsible for the synthesis of oleic acid.[2][9] Oleic acid is a precursor for tuberculostearic acid, another important component of the mycobacterial cell envelope. However, it is believed that the inhibition of DesA3 is a secondary effect and not the primary mechanism of isoxyl's potent antimycobacterial activity.[2] A third potential target that has been identified is the epoxide hydrolase EphD, which is also involved in mycolic acid metabolism.[7]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of isoxyl against various mycobacterial species and its inhibitory effect on mycolic acid synthesis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Isoxyl

Mycobacterial SpeciesMIC (µg/mL)Reference
Mycobacterium tuberculosis H37Rv2.5[10]
Mycobacterium bovis BCG0.5[10]
Mycobacterium avium2.0[10]
Mycobacterium aurum A+2.0[10]
Drug-resistant M. tuberculosis clinical isolates1 - 10[10]

Table 2: Inhibition of Mycolic Acid Synthesis in M. tuberculosis H37Rv at MIC

Mycolic Acid ClassInhibition (%)Reference
α-mycolates91.6[1][10]
Methoxymycolates94.3[1][10]
Ketomycolates91.1[1][10]

Table 3: Inhibition of Mycolic Acid Synthesis in Other Mycobacteria at MIC

Mycobacterial SpeciesMycolic Acid ClassInhibition (%)Reference
M. bovis BCGα-mycolates87.2[1][10]
Ketomycolates88.5[1][10]
M. aurum A+α-mycolates87.1[1][10]
Ketomycolates87.2[1][10]
Wax-ester mycolates86.5[1][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of isoxyl on mycolic acid synthesis.

Radiolabeling of Mycolic Acids with [1,2-¹⁴C]acetate

This in vivo assay is used to monitor the biosynthesis of fatty acids and mycolic acids in the presence of an inhibitor.

  • Cell Culture: Mycobacterial strains are grown in an appropriate liquid medium (e.g., 7H9 broth supplemented with ADC) to mid-log phase.

  • Inhibitor Treatment: The culture is treated with the desired concentration of isoxyl (or other inhibitors) for a specified period (e.g., 2-4 hours).

  • Radiolabeling: [1,2-¹⁴C]acetate is added to the culture, and incubation is continued for several hours to allow for the incorporation of the radiolabel into newly synthesized lipids.

  • Lipid Extraction: The cells are harvested by centrifugation. The cell pellet is then subjected to saponification to release the mycolic acids from the cell wall. This is typically achieved by overnight incubation at 100°C in a solution of tetrabutylammonium hydroxide (TBAH).

  • Methylation: The released fatty acids and mycolic acids are then methylated to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs). This is commonly done by adding dichloromethane and methyl iodide to the saponified mixture and incubating at room temperature.

  • Extraction of FAMEs and MAMEs: The methylated lipids are extracted from the aqueous phase using an organic solvent such as diethyl ether. The organic phase is then washed, dried, and the lipid residue is resuspended in a small volume of a suitable solvent (e.g., dichloromethane).

Thin-Layer Chromatography (TLC) Analysis of Mycolic Acid Methyl Esters

TLC is used to separate and visualize the different classes of mycolic acids and other fatty acids.

  • Spotting: The extracted FAME and MAME samples are spotted onto a silica gel TLC plate.

  • Development: The TLC plate is placed in a chromatography tank containing a solvent system that allows for the separation of the different lipid species. A common solvent system for mycolic acids is a mixture of hexane and ethyl acetate (e.g., 19:1, v/v), often run multiple times to improve separation.

  • Visualization:

    • For Radiolabeled Lipids: The TLC plate is exposed to a phosphor screen or X-ray film to visualize the separated radiolabeled lipids. The intensity of the spots can be quantified to determine the percentage of inhibition.

    • For Non-labeled Lipids: The plate can be sprayed with a visualizing agent, such as 5% ethanolic molybdophosphoric acid followed by heating, or 0.01% ethanolic Rhodamine 6G for visualization under UV light.

In Vitro Enzyme Assays

These assays are used to directly assess the inhibitory effect of isoxyl on its target enzymes.

  • Expression and Purification of Recombinant Enzymes: The genes encoding the target enzymes (e.g., HadAB, DesA3, EphD, EthA) are cloned into expression vectors and transformed into a suitable host, such as E. coli or a non-pathogenic mycobacterial species like M. smegmatis. The recombinant proteins are then overexpressed and purified using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography).

  • HadAB Dehydratase Assay: The activity of the purified HadAB complex can be monitored spectrophotometrically by measuring the dehydration of a synthetic substrate, such as a 3-hydroxyacyl-CoA. The decrease in NADH or NADPH absorbance is followed as it is consumed by a coupled enoyl-ACP reductase. Alternatively, the formation of the enoyl-ACP product can be monitored by HPLC or mass spectrometry. The assay is performed in the presence and absence of activated isoxyl to determine its inhibitory effect.

  • DesA3 Desaturase Assay: The activity of DesA3 is typically measured by incubating the purified enzyme with its substrate, [1-¹⁴C]stearoyl-CoA, and the necessary cofactors (e.g., NADPH and the reductase partner Rv3230c). The reaction products are then extracted, separated by TLC, and the conversion of stearoyl-CoA to oleoyl-CoA is quantified by autoradiography.

  • EphD Epoxide Hydrolase Assay: The activity of EphD can be determined using a fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxynaphthalen-2-yl)-methyl ester (PHOME). The hydrolysis of the epoxide by EphD results in a fluorescent product that can be measured using a fluorometer.

  • EthA-mediated Activation of Isoxyl: To study the activation of isoxyl by EthA in vitro, the purified EthA enzyme is incubated with isoxyl in the presence of NADPH. The reaction mixture can then be analyzed by techniques such as HPLC or mass spectrometry to identify the activated isoxyl metabolites. These activated species can then be used in the in vitro enzyme assays described above.

Visualizations

The following diagrams illustrate the mycolic acid synthesis pathway, the mechanism of isoxyl action, and a typical experimental workflow.

Mycolic_Acid_Synthesis_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Final_Steps Final Condensation & Modification FAS_I Acetyl-CoA Malonyl-CoA FAS_I_out Acyl-CoA (C16-C26) FAS_I->FAS_I_out Elongation Pks13 Pks13 (Condensation) FAS_I_out->Pks13 AcpM Acyl-ACP KasA_B KasA/B (Condensation) AcpM->KasA_B Malonyl_ACP Malonyl-ACP Malonyl_ACP->KasA_B MabA MabA (Reduction) KasA_B->MabA HadAB HadAB (Dehydration) MabA->HadAB InhA InhA (Reduction) HadAB->InhA InhA->AcpM Elongation Cycle Meromycolate Meromycolic Acid (C50-C60) InhA->Meromycolate Final Product Meromycolate->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Isoxyl_Mechanism_of_Action cluster_activation Prodrug Activation cluster_inhibition Target Inhibition Isoxyl_prodrug Isoxyl (Prodrug) EthA EthA (Monooxygenase) Isoxyl_prodrug->EthA Activated_Isoxyl Activated Isoxyl EthA->Activated_Isoxyl HadAB HadAB Complex (FAS-II Dehydratase) Activated_Isoxyl->HadAB Inhibits DesA3 DesA3 (Δ9-Desaturase) Activated_Isoxyl->DesA3 Inhibits EphD EphD (Epoxide Hydrolase) Activated_Isoxyl->EphD Inhibits Mycolic_Acid_Synthesis Mycolic Acid Synthesis Blocked HadAB->Mycolic_Acid_Synthesis Oleic_Acid_Synthesis Oleic Acid Synthesis Blocked DesA3->Oleic_Acid_Synthesis Mycolic_Acid_Metabolism Mycolic Acid Metabolism Altered EphD->Mycolic_Acid_Metabolism Experimental_Workflow cluster_in_vivo In Vivo Analysis cluster_in_vitro In Vitro Target Validation cluster_activation Prodrug Activation Study Culture Mycobacterial Culture Treatment Isoxyl Treatment Culture->Treatment Radiolabeling [14C]acetate Labeling Treatment->Radiolabeling Lipid_Extraction Lipid Extraction & Methylation Radiolabeling->Lipid_Extraction TLC TLC Analysis Lipid_Extraction->TLC Quantification Quantification of Inhibition TLC->Quantification Cloning Gene Cloning Expression Recombinant Protein Expression & Purification Cloning->Expression Enzyme_Assay Enzyme Activity Assay Expression->Enzyme_Assay IC50 IC50 Determination Enzyme_Assay->IC50 EthA_Purification Purify Recombinant EthA Activation_Assay In Vitro Activation Assay (Isoxyl + EthA + NADPH) EthA_Purification->Activation_Assay Analysis HPLC/MS Analysis of Activated Metabolites Activation_Assay->Analysis

References

Foundational Research on Thiourea-Based Antituberculars: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Thiourea and its derivatives have emerged as a significant class of compounds in the ongoing search for novel antitubercular agents. Their appeal to medicinal chemists is multifaceted, stemming from their versatile synthesis, diverse mechanisms of action, and demonstrated efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The linear shape of the thiourea motif, along with its capacity to act as both a hydrogen bond donor and acceptor, contributes to favorable bioavailability and hydrophilicity.[1][2] This technical guide provides an in-depth overview of the foundational research on thiourea-based antituberculars, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

Mechanism of Action

Thiourea derivatives exert their antitubercular effects through various mechanisms, often targeting the intricate cell wall biosynthesis of M. tuberculosis. A primary mode of action for many of these compounds is the inhibition of mycolic acid synthesis, a critical component of the mycobacterial cell envelope.[3]

One of the most well-studied thiourea drugs is isoxyl (thiocarlide) , which is effective against a range of multidrug-resistant Mtb strains.[4][5] Foundational research has revealed its unique mechanism, which involves the inhibition of the membrane-bound Δ9-stearoyl desaturase (DesA3).[4][5] This enzyme is responsible for the synthesis of oleic acid. By inhibiting DesA3, isoxyl causes a dose-dependent decrease in oleic and, consequently, tuberculostearic acid synthesis, which in turn disrupts mycolic acid production.[4][5]

Another critical target for thiourea derivatives is the enoyl-acyl carrier protein reductase (InhA) , an essential enzyme in the fatty acid synthase-II (FAS-II) system of Mtb, which is also involved in mycolic acid biosynthesis.[3][6] Some thiourea-based compounds have been designed as direct inhibitors of InhA and have shown effectiveness against isoniazid-resistant strains where InhA is a common target.[3][7]

Furthermore, many thiourea-containing compounds are prodrugs that require bioactivation within the mycobacterium.[8][9] The flavin monooxygenase EtaA (also known as EthA) in M. tuberculosis oxidatively activates thiourea and thioamide prodrugs like isoxyl and thiacetazone.[8][9] This activation process generates electrophilic metabolites that are the ultimate active agents responsible for the antibacterial effect.[8][9]

Thiourea Mechanism of Action cluster_Mtb Mycobacterium tuberculosis Cell Thiourea Thiourea Prodrug (e.g., Isoxyl) EtaA EtaA (Flavin Monooxygenase) Thiourea->EtaA Bioactivation ActiveMetabolite Reactive Electrophilic Metabolite EtaA->ActiveMetabolite DesA3 DesA3 (Δ9-stearoyl desaturase) ActiveMetabolite->DesA3 Inhibition InhA InhA (Enoyl-ACP Reductase) ActiveMetabolite->InhA Inhibition (some derivatives) OleicAcid Oleic Acid Synthesis DesA3->OleicAcid MycolicAcid Mycolic Acid Synthesis Disruption OleicAcid->MycolicAcid CellDeath Bacterial Cell Death MycolicAcid->CellDeath InhA->MycolicAcid

Mechanism of action for thiourea-based antituberculars.

Structure-Activity Relationship (SAR)

The antitubercular potency of thiourea derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights for designing more effective compounds.

  • Lipophilicity and Substituents: Increased lipophilicity often correlates with higher activity.[10][11] The introduction of specific groups onto the benzene rings, such as bromine, methoxyl, or isopropyl groups, particularly at the para-position, can increase lipophilicity and improve bacteriostatic action.[10] Halogen substitutions (Br > Cl > F) on phenyl or naphthyl rings have been shown to enhance InhA inhibitory activity.[3][10]

  • Structural Flexibility: Flexible structures, for instance, those with a carbon spacer between the thiourea core and an aromatic ring, often exhibit higher activity compared to more rigid molecules.[10] This flexibility may allow for better interaction within the hydrophobic pocket of target enzymes.[10]

  • Positional Isomerism: The position of substituents is crucial. Studies on phenylthiourea derivatives have indicated that halogen moieties at the meta- or para-positions and a methoxy group at the ortho-position are often optimal for anti-TB potency.[12]

SAR Principles cluster_modifications Structural Modifications ThioureaCore Thiourea Scaffold (-NH-C(S)-NH-) Lipophilicity ↑ Lipophilicity (e.g., para-Br, -OCH3) ThioureaCore->Lipophilicity Modify Flexibility ↑ Flexibility (Carbon Spacer) ThioureaCore->Flexibility Modify Halogens Halogen Substituents (meta-/para-) ThioureaCore->Halogens Modify EDG_EWG Electron Donating/ Withdrawing Groups ThioureaCore->EDG_EWG Modify Activity Enhanced Antitubercular Activity Lipophilicity->Activity Flexibility->Activity Halogens->Activity EDG_EWG->Activity

Key structure-activity relationship (SAR) principles.

Data Presentation: In Vitro Antitubercular Activity

The following tables summarize the minimum inhibitory concentration (MIC) values for various series of thiourea derivatives against M. tuberculosis H37Rv and other strains, as reported in foundational studies.

Table 1: Activity of Isoxazole-Based Thiourea Derivatives against M. tuberculosis H37Rv

Compound Substituent (R) MIC (µg/mL) Reference
5f 4-Chlorophenyl 1 [1]
5n n-Hexyl 2 [1]
5o Cyclohexyl 2 [1]
Isoniazid (Reference Drug) 0.03 - 64 [1]
Rifampicin (Reference Drug) 0.03 - 64 [1]

Data extracted from a study on isoxazole carboxylic acid methyl ester-based thiourea derivatives.[1]

Table 2: Activity of Phenyl/Naphthyl Thiourea Derivatives against M. tuberculosis H37Rv

Compound Description MIC (µg/mL) Reference
Compound A Naphthyl ring with Br 0.78 [3][6]
Compound B Phenyl ring with Br 1.56 [3][6]
Compound C Naphthyl ring with Cl 1.56 [3][6]

Data from a study targeting the InhA enzyme.[3][6]

Table 3: Activity of Chiral Thiourea Derivatives against M. tuberculosis Strains

Compound Strain MIC₅₀ (µM) Reference
28 Mtb H37Rv 2.0 ± 1.1 [12][13]
28 Mtb H37Rv (in macrophages) 2.3 ± 1.1 [12][13]
16 M299 (hypervirulent) Active [12][13]
29 M299 (in clumps) 5.6 ± 1.2 [12][13]

Data from a study investigating dual antimycobacterial and anti-inflammatory activities.[12][13]

Experimental Protocols

This section details the generalized methodologies for the synthesis and evaluation of thiourea-based antituberculars.

1. General Synthesis of N,N'-Disubstituted Thioureas

The synthesis of thiourea derivatives is often achieved through a straightforward one-pot reaction.[6][12][14]

  • Step 1: Formation of Isothiocyanate: An appropriate acyl chloride (0.01 mol) dissolved in acetone (50 mL) is added dropwise to a solution of potassium thiocyanate (KSCN) (0.01 mol) in acetone (30 mL).[14] The mixture is refluxed for approximately 30 minutes to form the corresponding acyl isothiocyanate in situ.[14]

  • Step 2: Reaction with Amine: After cooling the mixture to room temperature, a solution of the desired primary or secondary amine (0.01 mol) in acetone (10 mL) is added.[12][14] The reaction mixture is then refluxed for about 2 hours.[14]

  • Step 3: Precipitation and Purification: The resulting mixture is poured into a cold, dilute acid solution (e.g., 0.1 M HCl) to precipitate the crude thiourea product.[14] The solid is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.

  • Characterization: The final products are characterized using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][14]

2. In Vitro Antitubercular Activity Assay (Broth Microdilution)

The antitubercular activity is commonly determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[1][15]

  • Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microplate using a suitable broth medium (e.g., Sula semisynthetic medium or Middlebrook 7H9).[1][15]

  • Inoculation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.[1][15]

  • Incubation: The plates are sealed and incubated at 37°C for a period ranging from 7 to 28 days.[1][15]

  • MIC Determination: After incubation, a viability indicator such as resazurin or Alamar Blue is added to each well.[1][7] A color change (e.g., blue to pink for resazurin) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[1]

3. Intracellular Killing Assay

This assay evaluates the ability of compounds to kill Mtb residing within host cells, which is crucial for addressing latent TB.[15][16]

  • Cell Culture: A macrophage cell line (e.g., human MonoMac-6 or murine RAW264.7) is cultured in 24- or 12-well plates.[16][17]

  • Infection: Adherent macrophages are infected with Mtb (e.g., H37Rv) at a specific multiplicity of infection (MOI), typically for 4 hours.[16][17]

  • Treatment: Extracellular bacteria are removed by washing. The infected cells are then incubated with various concentrations of the test compounds for several days (e.g., 3-6 days), with the medium being replaced with fresh compound solution periodically.[16]

  • Quantification: After treatment, the macrophages are lysed to release the intracellular bacteria. The number of viable bacteria is determined by plating serial dilutions of the lysate on solid agar (e.g., Middlebrook 7H11) and counting the colony-forming units (CFU) after incubation.

Experimental Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_intracellular Intracellular & In Vivo Models Synthesis Chemical Synthesis of Thiourea Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification MIC_Assay Antitubercular Screening (MIC determination vs. Mtb) Synthesis->MIC_Assay Cytotoxicity Cytotoxicity Assay (e.g., vs. Vero cells) MIC_Assay->Cytotoxicity Active Compounds Enzyme_Assay Enzyme Inhibition Assay (e.g., InhA, DesA3) Cytotoxicity->Enzyme_Assay Non-toxic Hits Macrophage_Assay Intracellular Killing Assay (Infected Macrophages) Enzyme_Assay->Macrophage_Assay InVivo In Vivo Efficacy (Murine TB Model) Macrophage_Assay->InVivo Potent Hits Lead_Compound Lead Compound Identification InVivo->Lead_Compound

General experimental workflow for antitubercular drug discovery.

4. InhA Enzyme Inhibition Assay

This spectrophotometric assay measures the direct inhibition of the InhA enzyme.[3][6]

  • Reaction Mixture: The assay is typically performed in a 96-well plate. The reaction mixture contains the purified recombinant InhA enzyme, the substrate (e.g., 2-trans-dodecenoyl-CoA), and the cofactor NADH in a suitable buffer.

  • Inhibition: Test compounds are pre-incubated with the enzyme before initiating the reaction by adding the substrate.

  • Measurement: The activity of InhA is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curve.[7]

Conclusion

Foundational research has firmly established thiourea derivatives as a versatile and potent class of antitubercular agents. Their ability to target multiple pathways in M. tuberculosis, including the crucial mycolic acid biosynthesis pathway via enzymes like DesA3 and InhA, makes them promising candidates for combating drug-resistant tuberculosis. The well-defined synthetic routes and clear structure-activity relationships provide a robust framework for the rational design and optimization of new thiourea-based drugs. Future research will likely focus on enhancing selectivity for mycobacterial targets to minimize host cytotoxicity and on developing compounds effective against both replicating and dormant bacilli.

References

Etocarlide (Ethionamide): An Examination of its Antimycobacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide:

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etocarlide, more commonly known as Ethionamide (ETH), is a critical second-line thioamide antibiotic used in the treatment of multidrug-resistant tuberculosis (MDR-TB). As a prodrug, its efficacy is contingent on activation by a mycobacterial enzyme, leading to the inhibition of mycolic acid synthesis—a crucial component of the mycobacterial cell wall. This guide provides a comprehensive technical overview of this compound's spectrum of activity, detailing its mechanism of action, quantitative inhibitory concentrations against a range of mycobacterial species, and the standardized experimental protocols used for its evaluation.

Mechanism of Action

This compound is a prodrug that requires bio-activation within the mycobacterium to exert its antibacterial effect. The activation and subsequent inhibition pathway is a key area of study for understanding both its efficacy and mechanisms of resistance.

The process begins when this compound diffuses into the mycobacterial cell. Inside the bacterium, the flavin monooxygenase enzyme EthA oxidizes the thioamide group of this compound. This activation step is transcriptionally repressed by the protein EthR. The activated form of this compound, likely a reactive S-oxide metabolite, subsequently forms a covalent adduct with NAD+. This this compound-NAD adduct is the active molecule that targets and inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a vital enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the elongation of C26 fatty acids, the precursors to mycolic acids. By inhibiting InhA, this compound effectively blocks mycolic acid biosynthesis, compromising the integrity of the mycobacterial cell wall and leading to bacterial death.[1] Resistance to this compound can emerge from mutations in the ethA gene, preventing activation, or in the inhA gene, which alters the drug's binding site.[1]

Etocarlide_Mechanism_of_Action cluster_cell Mycobacterium Cell This compound This compound (Prodrug) EthA EthA (Monooxygenase) This compound->EthA Substrate Activated_this compound Activated this compound-NAD Adduct EthA->Activated_this compound Activation InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Cell_Wall Cell Wall Integrity Compromised Mycolic_Acid_Synth->Cell_Wall Blocked EthR EthR (Repressor) EthR->EthA Represses Outside Extracellular This compound Outside->this compound Diffusion

Mechanism of Action of this compound (Ethionamide) in Mycobacteria.

Spectrum of Antimycobacterial Activity

This compound exhibits activity primarily against Mycobacterium tuberculosis, including strains resistant to first-line drugs. Its activity against non-tuberculous mycobacteria (NTM) is variable and species-dependent. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is defined as the lowest drug concentration that inhibits more than 99% of the bacterial population.

Table 1: Activity against Mycobacterium tuberculosis Complex
Species/Strain TypeMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MethodReference(s)
M. tuberculosis (Drug-Susceptible)--5.0Sensititre[2]
M. tuberculosis (MDR)<0.6 - >20--Sensititre[2]
M. tuberculosis (pre-XDR)<0.6 - >20--Sensititre[2]
M. tuberculosis (XDR)<0.6 - >20--Sensititre[2]
M. tuberculosis (Low-Level Resistant)5 - 10--Broth Microdilution[3]
M. tuberculosis (High-Level Resistant)≥20--Broth Microdilution[3]
M. tuberculosis H37Rv-1.0 - 2.5-MGIT / Sensititre[4][5]
M. tuberculosis Clinical Isolates80 - 156--Agar Proportion[6]
Table 2: Activity against Non-Tuberculous Mycobacteria (NTM)
SpeciesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)MethodReference(s)
M. kansasii<0.3 - 1.2--Broth Microdilution[7]
M. kansasii0.3 - 20.0--Sensititre[8]
M. avium complex (MAC)->64>64Broth Microdilution[9]
M. avium-1632Broth Microdilution[10]
M. intracellulare-3264Broth Microdilution[10]
M. chimaera-3264Broth Microdilution[10]
M. abscessus16 - 256--Broth Microdilution[11]
M. abscessus (WT)--8.0 (MIC₉₉)Broth Microdilution[11]
M. gordonaeSusceptible--Alamar Blue Assay[12]
M. marinumSusceptible--Alamar Blue Assay[12]
M. scrofulaceumSusceptible--Alamar Blue Assay[12]
M. malmoenseSusceptible--Alamar Blue Assay[12]

*Qualitative result reported; specific MIC value not provided.

Experimental Protocols for MIC Determination

Accurate determination of MIC values is fundamental for assessing the in vitro activity of antimycobacterial agents. The two most common reference methods are broth microdilution and the agar proportion method.

Broth Microdilution Method (e.g., Sensititre™ MycoTB)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.

  • Inoculum Preparation: A pure culture of the mycobacterial isolate is grown in Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC). The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, followed by a final dilution to achieve a target inoculum of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: The assay is performed in a 96-well microtiter plate containing pre-filled, lyophilized twofold serial dilutions of this compound and other antibiotics.

  • Inoculation and Incubation: The prepared mycobacterial suspension is added to each well of the microtiter plate. The plate is sealed and incubated at 37°C.

  • Reading Results: The plate is read after a specified incubation period (typically 14-21 days for slow-growing mycobacteria). The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

MIC_Workflow start Start: Pure Mycobacterial Culture prep_inoculum 1. Prepare Inoculum (Grow in 7H9, Adjust to 0.5 McFarland) start->prep_inoculum dilute_inoculum 2. Dilute to Final Concentration (~5x10^5 CFU/mL) prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_plate 3. Use 96-well plate with lyophilized drug dilutions prep_plate->inoculate incubate 5. Seal Plate and Incubate (37°C for 14-21 days) inoculate->incubate read_results 6. Read Plate for Growth Inhibition incubate->read_results determine_mic 7. Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End: Report MIC Value determine_mic->end

Generalized workflow for the Broth Microdilution MIC Assay.
Agar Proportion Method

The agar proportion method is considered a reference standard for M. tuberculosis and involves comparing bacterial growth on drug-free media to growth on media containing critical concentrations of the drug.

  • Media Preparation: Middlebrook 7H10 or 7H11 agar plates are prepared. For the test plates, this compound is incorporated into the molten agar at various concentrations before pouring. A drug-free control plate is also prepared.

  • Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared. Serial dilutions (e.g., 10⁻² and 10⁻⁴) of this suspension are made.

  • Inoculation: A standardized volume of each dilution is inoculated onto both the drug-containing and drug-free control plates.

  • Incubation: Plates are incubated at 37°C in a 5-10% CO₂ atmosphere for approximately 21 days.

  • Result Interpretation: The number of colony-forming units (CFU) on the drug-containing plates is compared to the CFU on the control plate. The proportion of resistant bacteria is calculated. The MIC is defined as the lowest drug concentration that inhibits the growth of more than 99% of the bacterial population.[7]

Conclusion

This compound (Ethionamide) remains an important agent in the therapeutic arsenal against multidrug-resistant Mycobacterium tuberculosis. Its efficacy is directly linked to its activation by the EthA enzyme and subsequent inhibition of mycolic acid synthesis via InhA. While highly active against susceptible M. tuberculosis and M. kansasii, its utility against the M. avium complex and M. abscessus is limited by higher intrinsic resistance, as evidenced by significantly elevated MIC values. The standardized methodologies outlined are crucial for the continued surveillance of resistance patterns and for guiding the development of novel therapeutics and EthA activation enhancers that could potentially broaden this compound's clinical utility.

References

Understanding the Prodrug Activation of Etocarlide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etocarlide (4,4'-diethoxythiocarbanilide) is a thiourea-containing compound with known antimycobacterial activity. As a prodrug, this compound requires metabolic activation within Mycobacterium tuberculosis to exert its therapeutic effect. This technical guide provides an in-depth overview of the current understanding of the prodrug activation of this compound, drawing upon the established mechanisms of action for structurally related thiourea and thioamide antitubercular agents. While direct experimental data for this compound is limited, this guide extrapolates from the activation pathways of similar compounds to present a cohesive model of its bioactivation.

Core Concept: Bioactivation by EthA

The central hypothesis for the activation of this compound revolves around the enzymatic activity of the mycobacterial flavin-containing monooxygenase, EthA (Rv3854c).[1][2] This enzyme is a known activator of several thiocarbamide-containing prodrugs, including ethionamide, isoxyl, and thiacetazone.[3][4][5] The activation process is believed to be essential for converting the relatively inert prodrug into a reactive species capable of inhibiting vital cellular processes in M. tuberculosis.

Proposed Signaling Pathway for this compound Activation

The activation of this compound by EthA is likely a multi-step process involving oxidation of the thiourea group. This leads to the formation of reactive electrophilic intermediates that are the ultimate effectors of the drug's antitubercular activity.

Etocarlide_Activation_Pathway This compound This compound (Prodrug) EthA EthA (Flavin Monooxygenase) This compound->EthA Oxidation ReactiveMetabolites Reactive Electrophilic Metabolites (e.g., Sulfenic/Sulfinic Acids, Carbodiimide) EthA->ReactiveMetabolites Metabolic Conversion TargetEnzyme Target Enzyme (e.g., DesA3) ReactiveMetabolites->TargetEnzyme Covalent Modification / Inhibition Inhibition Inhibition of Mycolic Acid Biosynthesis TargetEnzyme->Inhibition CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Proposed activation pathway of this compound.

Quantitative Data Summary

Table 1: Inferred Kinetic Parameters for EthA-mediated Activation of Thiourea Drugs

SubstrateApparent Km (µM)Apparent kcat (s-1)Reference (for analogous substrates)
This compoundData not availableData not availableN/A
Phenylacetone (model substrate)610.017[6]

Note: The data for phenylacetone is provided as a reference for a known substrate of EthA and may not be directly comparable to this compound.

Experimental Protocols

The following section outlines a generalized experimental protocol for investigating the activation of this compound by EthA. This protocol is based on methodologies used for other thiocarbamide drugs.[3][4]

In Vitro Assay for EthA-mediated Metabolism of this compound

Objective: To determine if this compound is a substrate for the M. tuberculosis enzyme EthA and to identify the resulting metabolites.

Materials:

  • Purified recombinant M. tuberculosis EthA[3]

  • This compound

  • NADPH

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • LC-MS system for metabolite analysis

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing reaction buffer, NADPH, and purified EthA enzyme.

  • Initiation: Initiate the reaction by adding this compound to the mixture. A control reaction without EthA should be run in parallel.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analysis: Centrifuge the quenched reaction to pellet the protein. Analyze the supernatant by LC-MS to identify and quantify the parent compound (this compound) and any potential metabolites.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Purify_EthA Purify Recombinant EthA Mix_Components Mix EthA, NADPH, and Buffer Purify_EthA->Mix_Components Prepare_Reagents Prepare Reagents (this compound, NADPH, Buffer) Prepare_Reagents->Mix_Components Add_this compound Add this compound to Initiate Mix_Components->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Quench_Reaction Quench Reaction Incubate->Quench_Reaction Centrifuge Centrifuge to Remove Protein Quench_Reaction->Centrifuge LCMS_Analysis Analyze Supernatant by LC-MS Centrifuge->LCMS_Analysis Identify_Metabolites Identify and Quantify Metabolites LCMS_Analysis->Identify_Metabolites

Caption: Workflow for in vitro activation assay.

Mechanism of Action and Target Inhibition

Following activation by EthA, the reactive metabolites of this compound are believed to inhibit essential cellular processes in M. tuberculosis. By analogy with the structurally similar thiourea drug isoxyl, a likely target for activated this compound is the Δ9-stearoyl desaturase, DesA3.[7] This enzyme is crucial for the biosynthesis of oleic acid, a key component of the mycobacterial cell membrane and a precursor for other important lipids. Inhibition of DesA3 would disrupt the integrity of the cell envelope, leading to bacterial growth inhibition and eventual cell death.

Logical Relationship of Inhibition

Inhibition_Mechanism Activated_this compound Activated this compound (Reactive Metabolite) DesA3 DesA3 (Δ9-stearoyl desaturase) Activated_this compound->DesA3 Inhibits Oleic_Acid_Synthesis Oleic Acid Synthesis DesA3->Oleic_Acid_Synthesis Catalyzes Mycolic_Acid_Pathway Mycolic Acid Biosynthesis Pathway Oleic_Acid_Synthesis->Mycolic_Acid_Pathway Contributes to Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Pathway->Cell_Wall_Integrity Essential for Bacterial_Growth Bacterial Growth Cell_Wall_Integrity->Bacterial_Growth Required for

Caption: Inferred mechanism of target inhibition.

Conclusion

The prodrug activation of this compound is a critical step in its antitubercular activity. While direct experimental data remains to be fully elucidated, the existing evidence from related thiourea and thioamide compounds strongly suggests a mechanism involving oxidative activation by the mycobacterial enzyme EthA. The resulting reactive metabolites are then likely to inhibit key enzymes in the mycolic acid biosynthesis pathway, such as DesA3. Further research is required to definitively confirm this proposed pathway, identify the specific active metabolites, and quantify the kinetics of the activation process. A deeper understanding of this mechanism will be invaluable for the development of more effective and less toxic second-line antitubercular drugs.

References

Methodological & Application

Application Note: Synthesis and Purification of Etocarlide (4,4'-Diethoxythiocarbanilide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of Etocarlide, also known as 4,4'-diethoxythiocarbanilide. This compound is a thiourea derivative with potential applications in drug development. The synthesis is based on the reaction of p-phenetidine with carbon disulfide in the presence of a base. This method is a common and effective way to produce symmetrical diarylthioureas. The protocol includes step-by-step instructions for the synthesis, work-up, and purification by recrystallization. Additionally, this note presents a workflow diagram for the experimental process and tables summarizing key quantitative data.

Introduction

This compound (N,N'-bis(4-ethoxyphenyl)thiourea) is a symmetrical diarylthiourea. Thiourea derivatives are a class of organic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry and drug discovery. The synthesis of symmetrical diarylthioureas can be achieved through various methods, including the reaction of an aromatic amine with a thiophosgene equivalent or the reaction of an amine with carbon disulfide. This protocol details the synthesis of this compound from p-phenetidine and carbon disulfide, a method known for its operational simplicity and good yields. Proper purification is crucial to obtain a product of high purity suitable for further research and development.

Data Presentation

Table 1: Reactant and Product Information

Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )Role
p-Phenetidine4-EthoxyanilineC₈H₁₁NO137.18Starting Material
Carbon DisulfideCarbon DisulfideCS₂76.14Thiocarbonyl Source
Sodium HydroxideSodium HydroxideNaOH40.00Base
EthanolEthanolC₂H₅OH46.07Solvent
This compoundN,N'-bis(4-ethoxyphenyl)thioureaC₁₇H₂₀N₂O₂S316.42Product

Table 2: Experimental Parameters and Results

ParameterValue
Molar Ratio (p-phenetidine : CS₂)2 : 1
Reaction TemperatureReflux (approx. 78 °C)
Reaction Time4 hours
Purification MethodRecrystallization
Recrystallization SolventEthanol
Typical Yield80-90%
Melting Point (literature)173-175 °C

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general methods for the synthesis of symmetrical N,N'-diarylthioureas.

Materials:

  • p-Phenetidine (4-ethoxyaniline)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled water

  • Hydrochloric acid (HCl, concentrated)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Büchner funnel and flask

  • Beakers and Erlenmeyer flasks

  • pH paper

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 0.1 mol of p-phenetidine in 100 mL of ethanol.

  • Addition of Base: To this solution, add a solution of 0.1 mol of sodium hydroxide in 20 mL of water.

  • Addition of Carbon Disulfide: While stirring the mixture vigorously, add 0.05 mol of carbon disulfide dropwise from the dropping funnel over a period of 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4 hours. The reaction mixture may become turbid as the sodium salt of the dithiocarbamate intermediate forms and subsequently reacts.

  • Work-up: After the reflux period, cool the reaction mixture to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker containing 500 mL of cold water.

  • Acidification: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with stirring until the pH is approximately 2-3. This will precipitate the crude this compound.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with distilled water to remove any inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a temperature below its melting point.

Purification of this compound by Recrystallization
  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound.

  • Dissolution: Transfer the crude, dried this compound to an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution on a hot plate to maintain the temperature.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The this compound will start to crystallize. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals to a constant weight.

  • Analysis: Determine the melting point of the purified product and compare it to the literature value. Purity can be further assessed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Visualization

Etocarlide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants p-Phenetidine, CS₂, NaOH, Ethanol reaction Reflux for 4 hours reactants->reaction 1. Reaction Setup workup Cooling & Precipitation in Water reaction->workup 2. Work-up acidification Acidification with HCl workup->acidification 3. Precipitation filtration1 Vacuum Filtration acidification->filtration1 4. Isolation crude_product Crude this compound filtration1->crude_product dissolution Dissolve in hot Ethanol crude_product->dissolution Transfer crystallization Slow Cooling & Crystallization dissolution->crystallization 5. Recrystallization filtration2 Vacuum Filtration crystallization->filtration2 6. Isolation pure_product Pure this compound filtration2->pure_product

Caption: Workflow for the synthesis and purification of this compound.

Application Notes and Protocols for In Vitro Determination of Etocarlide Minimum Inhibitory Concentration (MIC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etocarlide, also known as ethoxyd, is a thiourea-containing compound with known antimycobacterial properties. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of its efficacy against Mycobacterium tuberculosis and other relevant mycobacterial species. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2][3] These application notes provide detailed protocols for determining the MIC of this compound using standardized in vitro assays, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for mycobacterial susceptibility testing.[4][5][6]

The methodologies described herein are fundamental for preclinical drug development, resistance surveillance, and establishing the potency of this compound against clinical isolates of M. tuberculosis. The primary methods covered are broth microdilution and agar dilution, which are commonly accepted techniques for quantitative susceptibility testing.[6][7]

Principle of the Assays

The determination of this compound's MIC relies on challenging a standardized inoculum of mycobacteria with serial dilutions of the drug. After an appropriate incubation period, the concentration at which bacterial growth is inhibited is determined.

  • Broth Microdilution: This method involves preparing two-fold dilutions of this compound in a 96-well microtiter plate containing a suitable liquid growth medium.[8][9] Each well is then inoculated with a standardized suspension of the test organism. The MIC is read as the lowest concentration of this compound that shows no visible turbidity after incubation.[2][8]

  • Agar Dilution: In this technique, varying concentrations of this compound are incorporated into a solid agar medium (e.g., Middlebrook 7H10 or 7H11 agar) before it solidifies.[7][10] A standardized inoculum of the test organism is then spotted onto the surface of the drug-containing and drug-free (growth control) agar plates. The MIC is the lowest concentration of this compound that inhibits the growth of the mycobacteria on the agar surface.[7]

Experimental Protocols

  • This compound reference powder

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide - DMSO)

  • Sterile distilled water

  • Middlebrook 7H9 broth base

  • Albumin-Dextrose-Catalase (ADC) or Oleic Acid-Albumin-Dextrose-Catalase (OADC) enrichment

  • Middlebrook 7H10 or 7H11 agar base

  • Glycerol

  • Tween 80

  • Sterile 96-well microtiter plates

  • Sterile culture tubes and flasks

  • Pipettes and sterile tips

  • Incubator with 5% CO2 atmosphere (for some mycobacteria)

  • Nephelometer or spectrophotometer for inoculum standardization

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain

  • Clinical isolates of M. tuberculosis

This protocol is adapted from the CLSI M24 document for susceptibility testing of mycobacteria.[5]

Step 1: Preparation of this compound Stock Solution

  • Accurately weigh the this compound reference powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

  • Further dilute this stock solution in Middlebrook 7H9 broth to create a working stock solution at a concentration that is at least 10 times the highest concentration to be tested.

Step 2: Preparation of Mycobacterial Inoculum

  • Culture the mycobacterial isolate on a suitable solid medium (e.g., Löwenstein-Jensen or Middlebrook 7H10 agar) until sufficient growth is observed.

  • Transfer several colonies into a tube containing sterile saline with 0.05% Tween 80 and glass beads.

  • Vortex for 1-2 minutes to create a uniform suspension and break up clumps.

  • Allow the larger particles to settle for 30-60 minutes.

  • Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Dilute this suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

Step 3: Assay Setup

  • Dispense 100 µL of sterile Middlebrook 7H9 broth into all wells of a 96-well microtiter plate.

  • Add 100 µL of the this compound working stock solution to the first well of each row to be tested and mix.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the drug.

  • The last two wells should serve as controls: one for growth (no drug) and one for sterility (no inoculum).

  • Add 100 µL of the prepared mycobacterial inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the drug concentrations to their final test concentrations.

Step 4: Incubation

  • Seal the microtiter plate with a breathable sealant or place it in a zip-lock bag to prevent evaporation.

  • Incubate the plate at 35-37°C in a humidified atmosphere, with 5% CO2 if required for the specific strain.

  • Incubation times will vary depending on the growth rate of the mycobacterial species (e.g., 14-21 days for M. tuberculosis).

Step 5: Determination of MIC

  • After incubation, visually inspect the plate for turbidity. A reading mirror can aid in this process.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Step 1: Preparation of this compound-Containing Agar Plates

  • Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions and autoclave.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare serial dilutions of this compound in a suitable solvent.

  • Add a defined volume of each this compound dilution to individual aliquots of the molten agar to achieve the desired final concentrations. Also, prepare a drug-free control plate.

  • Mix gently but thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify completely.

Step 2: Preparation of Mycobacterial Inoculum

  • Prepare the mycobacterial inoculum as described in Step 2 of the Broth Microdilution protocol.

  • Adjust the final inoculum to a concentration of approximately 1 x 10^7 CFU/mL.

Step 3: Inoculation of Plates

  • Using a multipoint inoculator or a pipette, spot 1-10 µL of the standardized inoculum onto the surface of each this compound-containing plate and the growth control plate.

  • Allow the spots to dry completely before inverting the plates.

Step 4: Incubation

  • Incubate the plates at 35-37°C in a 5% CO2 atmosphere for 14-21 days, or until sufficient growth is visible on the control plate.

Step 5: Determination of MIC

  • Examine the plates for the presence of bacterial growth.

  • The MIC is the lowest concentration of this compound that completely inhibits, or shows a significant reduction (e.g., ≥99%) in, the growth of the mycobacterial isolate compared to the drug-free control.

Data Presentation

Quantitative MIC data should be summarized in a clear and structured format.

Table 1: Example MIC Data for this compound against M. tuberculosis

Isolate IDMethodThis compound MIC (µg/mL)Interpretation
H37Rv (QC)Broth Microdilution0.5-
Clinical Isolate 1Broth Microdilution1.0-
Clinical Isolate 2Broth Microdilution0.25-
H37Rv (QC)Agar Dilution0.5-
Clinical Isolate 1Agar Dilution1.0-
Clinical Isolate 2Agar Dilution0.5-

Note: The interpretation of MIC values (Susceptible, Intermediate, Resistant) requires the establishment of clinical breakpoints, which are determined through extensive clinical and pharmacological studies.

Quality Control

A reference strain, such as M. tuberculosis H37Rv (ATCC 27294), should be included in each batch of MIC testing to ensure the accuracy and reproducibility of the results. The obtained MIC for the quality control strain should fall within a pre-defined acceptable range.

Table 2: Example Quality Control Ranges for this compound

Quality Control StrainMethodAcceptable MIC Range (µg/mL)
M. tuberculosis H37RvBroth Microdilution0.25 - 1.0
M. tuberculosis H37RvAgar Dilution0.25 - 1.0

Note: These ranges are hypothetical and would need to be established through multi-laboratory validation studies.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution D Perform Serial Dilutions of this compound A->D B Prepare Mycobacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth into 96-Well Plate C->D D->E F Incubate Plate (37°C, 14-21 days) E->F G Visually Read MIC (Lowest concentration with no growth) F->G

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading H Prepare this compound Stock Solutions J Add this compound to Molten Agar H->J I Prepare Mycobacterial Inoculum L Spot Inoculum onto Agar Surface I->L K Pour Plates and Allow to Solidify J->K K->L M Incubate Plates (37°C, 14-21 days) L->M N Read MIC (Lowest concentration with no growth) M->N

Caption: Workflow for Agar Dilution MIC Assay.

References

Application Notes and Protocols for Preclinical Murine Models in Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide detailed protocols and guidelines for conducting preclinical efficacy studies of therapeutic compounds using murine models. The following sections are divided into two potential areas of interest based on the query: efficacy testing for an anti-cancer agent (using Etoposide as a representative example) and for an anti-tuberculosis agent targeting mycolic acid synthesis. The protocols are designed for researchers, scientists, and drug development professionals to ensure robust and reproducible results.

Scenario 1: Efficacy Testing of an Anti-Cancer Agent (Etoposide)

Etoposide is a well-characterized chemotherapy drug that serves as an excellent model for outlining preclinical efficacy testing in oncology.[1][2] It is used in the treatment of various cancers, including small cell lung cancer and testicular cancer.[1][2][3]

Mechanism of Action: Etoposide's primary mechanism of action is the inhibition of the enzyme topoisomerase II.[2][3][4] This enzyme is crucial for managing DNA topology during replication and transcription. By forming a ternary complex with DNA and topoisomerase II, etoposide prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and subsequent cancer cell apoptosis.[3][4][5]

Signaling Pathway Diagram: Etoposide Mechanism of Action

Etoposide_Mechanism cluster_nucleus Cell Nucleus DNA DNA Supercoiling TopoII Topoisomerase II DNA->TopoII relieves torsional stress Complex Ternary Complex (DNA-TopoII-Etoposide) DNA->Complex forms TopoII->DNA creates transient breaks TopoII->Complex forms Etoposide Etoposide Etoposide->TopoII binds to DSB DNA Double-Strand Breaks Complex->DSB prevents re-ligation p53 p53 Pathway Activation DSB->p53 activates Apoptosis Apoptosis p53->Apoptosis induces Etoposide_Workflow start Start cell_culture A549 Cell Culture start->cell_culture implantation Subcutaneous Implantation cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization monitoring->randomization treatment Etoposide/Vehicle Administration randomization->treatment Groups Formed evaluation Efficacy Evaluation (Tumor Volume, Body Weight) treatment->evaluation endpoint Study Endpoint evaluation->endpoint analysis Data Analysis (TGI) endpoint->analysis Endpoint Reached end End analysis->end Mycolic_Acid_Synthesis cluster_pathway Mycolic Acid Biosynthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA Precursors FAS_I->Acyl_CoA produces FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II elongates to Mero_Chain Meromycolate Chain FAS_II->Mero_Chain produces Pks13 Pks13 Mero_Chain->Pks13 condenses with C26-CoA Mycolic_Acid Mycolic Acids Pks13->Mycolic_Acid produces Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall incorporation into Etocarlide This compound This compound->FAS_II inhibits TB_Workflow start Start culture M. tuberculosis Culture start->culture infection Aerosol Infection of BALB/c Mice culture->infection chronic Establish Chronic Infection (4 weeks) infection->chronic randomization Randomization chronic->randomization treatment Daily Oral Gavage (4 weeks) randomization->treatment Groups Formed euthanasia Euthanasia and Organ Harvest treatment->euthanasia cfu_plating CFU Plating euthanasia->cfu_plating incubation Incubation (3-4 weeks) cfu_plating->incubation analysis Data Analysis (log10 CFU) incubation->analysis end End analysis->end

References

Application Notes and Protocols for the Quantification of Etocarlide in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etocarlide, also known as 4,4'-diethoxythiocarbanilide, is a thiourea derivative with potential therapeutic applications. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. While specific, validated analytical methods for this compound quantification in plasma are not widely available in published literature, methods for structurally similar compounds, such as Isoxyl (thiocarlide), provide a strong basis for developing a robust analytical protocol.

This document provides a detailed application note and protocol based on established methodologies for analogous thiourea compounds, primarily utilizing High-Performance Liquid Chromatography (HPLC) with UV detection. This approach is adaptable and can be validated for the specific quantification of this compound in a research or clinical setting.

Principle of the Method

The proposed method involves the extraction of this compound from a plasma matrix followed by separation and quantification using reverse-phase HPLC with UV detection. A suitable internal standard (IS) should be used to ensure accuracy and precision. The chromatographic conditions are optimized to achieve a clear separation of this compound from endogenous plasma components and the internal standard.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC-UV method for a compound structurally similar to this compound (based on Isoxyl data) and can be used as a template for presenting validation data for an this compound assay.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range0.25 - 10 µg/mL
Correlation Coefficient (r²)> 0.995
Calibration ModelLinear, weighted (1/x²)

Table 2: Precision and Accuracy

QC LevelConcentration (µg/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.25< 15%± 15%< 15%± 15%
Low QC0.75< 15%± 15%< 15%± 15%
Mid QC4.0< 15%± 15%< 15%± 15%
High QC8.0< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (µg/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC0.75> 85%85-115%
High QC8.0> 85%85-115%

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., a structurally similar thiourea derivative not present in the study samples)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Formic acid or acetic acid

  • Ultrapure water

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator)

  • Analytical balance

  • Calibrated pipettes

Protocol for Sample Preparation (Liquid-Liquid Extraction)
  • Spiking: To 200 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.

  • Extraction: Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).

  • Mixing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Injection: Inject a defined volume (e.g., 20 µL) into the HPLC system.

HPLC-UV Method Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted to 5.0 with acetic acid) in a ratio of 70:30 (v/v). The optimal ratio should be determined during method development.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Approximately 270 nm (the optimal wavelength should be determined by scanning the UV spectrum of this compound).

  • Injection Volume: 20 µL

  • Run Time: Sufficient to allow for the elution of both this compound and the internal standard without interference from late-eluting plasma components.

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: Assess interference from endogenous plasma components and other medications.

  • Linearity: Establish the concentration range over which the assay is accurate and precise.

  • Precision and Accuracy: Determine the closeness of repeated measurements and the agreement between the measured and true values.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The influence of plasma components on the ionization of the analyte.

  • Stability: Evaluate the stability of this compound in plasma under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (20 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (1 mL) vortex1->add_solvent vortex2 Vortex (2 min) add_solvent->vortex2 centrifuge Centrifuge (10,000 x g, 10 min) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC (20 µL) reconstitute->inject separation C18 Reverse-Phase Separation inject->separation detection UV Detection (~270 nm) separation->detection quantification Data Acquisition & Quantification detection->quantification

Caption: Workflow for this compound quantification in plasma.

Logical Relationship of Method Validation Parameters

G cluster_core Core Performance Characteristics cluster_limits Detection Capabilities cluster_sample_effects Sample Handling & Matrix mv Bioanalytical Method Validation Selectivity Selectivity & Specificity mv->Selectivity Linearity Linearity & Range mv->Linearity Precision Precision mv->Precision Accuracy Accuracy mv->Accuracy LOD Limit of Detection (LOD) mv->LOD LOQ Limit of Quantification (LOQ) mv->LOQ Recovery Extraction Recovery mv->Recovery MatrixEffect Matrix Effect mv->MatrixEffect Stability Stability mv->Stability Linearity->LOQ Precision->Accuracy Accuracy->Precision

Caption: Interdependencies of method validation parameters.

Application Note: HPLC-UV Method for the Analysis of Thiocarlide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of thiocarlide (also known as isoxyl). This method is applicable for the determination of thiocarlide in plasma samples and can be adapted for the analysis of pharmaceutical formulations. The described protocol provides a reliable and efficient means for quality control, pharmacokinetic studies, and drug development research involving thiocarlide.

Introduction

Thiocarlide is a thiourea antimicrobial agent with known activity against Mycobacterium tuberculosis. Accurate and precise analytical methods are crucial for the evaluation of its efficacy, safety, and formulation quality. This document provides a detailed experimental protocol for an HPLC-UV method that is sensitive, reproducible, and accurate for the quantification of thiocarlide.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific parameters for the analysis are outlined in the table below.

ParameterSpecification
HPLC System Agilent 1100 series or equivalent
Column Spherisorb 5 µm ODS2 (C18), 2 x 100 mm
Mobile Phase 70% Acetonitrile in 20 mM Ammonium Acetate buffer
Flow Rate 1.0 mL/min
Injection Volume 20 µL
UV Detection Wavelength 270 nm[1]
Column Temperature Ambient (25 °C)
Run Time Approximately 10 minutes
Reagents and Standards
  • Thiocarlide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade)

  • Human plasma (for bioanalytical applications)

  • Methanol (HPLC grade, for sample preparation)

Standard Solution Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of thiocarlide reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

Sample Preparation

For Plasma Samples:

  • To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.45 µm syringe filter into an HPLC vial.

For Pharmaceutical Formulations (e.g., Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of thiocarlide and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

  • Dilute to volume with methanol and mix well.

  • Filter an aliquot through a 0.45 µm syringe filter.

  • Dilute the filtrate with the mobile phase to a final concentration within the calibration range.

Method Validation Summary

The method was validated according to the International Council for Harmonisation (ICH) guidelines.

Validation ParameterResult
Linearity (Range) 0.25 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Quantification (LOQ) 0.25 µg/mL[1]
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) < 2.0%
Specificity No interference from endogenous plasma components observed at the retention time of thiocarlide.
Retention Time Approximately 4.8 minutes[1]

Results and Discussion

The developed HPLC-UV method provides a simple and effective way to quantify thiocarlide. The retention time of approximately 4.8 minutes allows for a rapid sample throughput. The method demonstrated excellent linearity, accuracy, and precision over the tested concentration range, making it suitable for routine analysis. The recovery of thiocarlide from guinea pig plasma was reported to be greater than 68%[1].

Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample (Plasma/Tablet) Sample->HPLC UV_Detection UV Detection at 270 nm HPLC->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Quantification Quantify Thiocarlide Chromatogram->Quantification

Caption: Experimental workflow for the HPLC-UV analysis of thiocarlide.

Conclusion

The HPLC-UV method described in this application note is a validated, reliable, and efficient tool for the quantitative analysis of thiocarlide in various matrices. The detailed protocol and performance characteristics provided herein can be readily implemented in a quality control or research laboratory setting.

References

Developing a Cell-Based Assay for Topoisomerase II Inhibitor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Topoisomerase II inhibitors are a critical class of chemotherapeutic agents used in the treatment of various cancers.[1] These drugs target topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2][3] By inhibiting the re-ligation step of the enzyme's action, these drugs lead to the accumulation of double-strand breaks in DNA, ultimately triggering cell cycle arrest and apoptosis in rapidly dividing cancer cells.[4][5] This document provides a detailed protocol for a cell-based assay to determine the cytotoxic activity of potential topoisomerase II inhibitors, using Etoposide as a reference compound.

Principle of the Assay

This assay measures the dose-dependent effect of a test compound on the viability and proliferation of a selected cancer cell line. The cytotoxicity of the compound is quantified by measuring the reduction in cell viability compared to untreated control cells. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits cell growth by 50%, is a key parameter determined from this assay. The assay is based on the principle that a decrease in the number of viable cells following drug treatment correlates with the drug's cytotoxic activity.

Key Applications
  • Screening for Novel Topoisomerase II Inhibitors: High-throughput screening of chemical libraries to identify new drug candidates.

  • Determination of IC50 Values: Quantifying the potency of a compound to compare different drug candidates or formulations.

  • Mechanism of Action Studies: Investigating the cellular effects of a compound, such as induction of apoptosis or cell cycle arrest.

  • Drug Resistance Studies: Evaluating the sensitivity of different cancer cell lines to a particular drug.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human cancer cell lines known to be sensitive to topoisomerase II inhibitors (e.g., MCF7, T47D, MDA-231, U2OS, SJSA-1).[6][7][8]

  • Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Stock solution of the test compound (e.g., Etocarlide analog) in a suitable solvent (e.g., DMSO).

  • Reference Compound: Etoposide stock solution in DMSO.

  • Cell Viability Reagent: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega), Resazurin-based assays, or Trypan Blue.[9]

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Trypsin-EDTA: 0.25% solution.

  • 96-well, flat-bottom, clear-walled, sterile microplates.

  • Multichannel pipette, sterile pipette tips.

  • CO2 incubator (37°C, 5% CO2).

  • Microplate reader (Luminometer or Fluorometer, depending on the viability reagent).

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the cell-based cytotoxicity assay.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Data Acquisition & Analysis cell_culture 1. Culture Cells cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest cell_seeding 3. Seed Cells in 96-well Plate cell_harvest->cell_seeding prepare_dilutions 4. Prepare Compound Dilutions add_compounds 5. Add Compounds to Cells prepare_dilutions->add_compounds incubate 6. Incubate for 48-72h add_compounds->incubate add_reagent 7. Add Viability Reagent read_plate 8. Read Plate add_reagent->read_plate analyze_data 9. Analyze Data & Calculate IC50 read_plate->analyze_data

Experimental workflow for the cell-based cytotoxicity assay.
Step-by-Step Protocol

  • Cell Seeding:

    • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) in a final volume of 100 µL per well in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of the test compound and the reference compound (Etoposide) in cell culture medium. A typical concentration range for Etoposide would be 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Viability Measurement (using CellTiter-Glo® as an example):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell control) from all other readings.

    • Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:

      • % Viability = (Luminescence_treated / Luminescence_vehicle) * 100

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Data Presentation

The quantitative data from the cell-based assay should be summarized in a clear and structured table for easy comparison.

CompoundCell LineIncubation Time (h)IC50 (µM)95% Confidence Interval
Test Compound 1 MCF74815.212.5 - 18.4
728.97.1 - 11.2
T47D4822.519.8 - 25.6
7212.110.5 - 13.9
Etoposide MCF7485.64.8 - 6.5
722.31.9 - 2.8
T47D488.97.7 - 10.3
724.13.5 - 4.8

Signaling Pathway Visualization

The following diagram illustrates the simplified signaling pathway initiated by a topoisomerase II inhibitor like Etoposide, leading to apoptosis.

signaling_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Etoposide Topoisomerase II Inhibitor Top2 Topoisomerase II Etoposide->Top2 inhibits re-ligation DNA DNA Top2->DNA cleaves DSB DNA Double-Strand Breaks Top2->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates and stabilizes Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion induces permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Notes and Protocols for Testing Etocarlide Synergy with other Anti-Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of infectious disease mortality worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains necessitates the development of novel therapeutic strategies, including the identification of synergistic drug combinations to enhance treatment efficacy, shorten duration, and overcome resistance.

Etocarlide (1,3-bis(4-ethoxyphenyl)thiourea) is a thiourea derivative with potential anti-tuberculosis activity. While direct and extensive data on this compound is limited, its structural class suggests a mechanism of action similar to other thiourea drugs like Isoxyl (thiocarlide). Isoxyl has been shown to inhibit the synthesis of oleic and tuberculostearic acids, which are essential precursors for mycolic acid biosynthesis in M. tuberculosis.[1][2] The target of Isoxyl is the membrane-bound Δ9-stearoyl desaturase, DesA3.[1][2] This document provides detailed protocols for assessing the synergistic potential of this compound with existing first- and second-line anti-TB drugs.

These protocols are designed to be adaptable for various laboratory settings and provide a framework for generating robust and reproducible data to support the pre-clinical development of this compound as part of a combination therapy for TB.

Data Presentation

Quantitative data from synergy testing should be meticulously recorded and organized for clear interpretation and comparison. The following tables provide templates for summarizing key data from the described experimental protocols.

Table 1: Minimum Inhibitory Concentrations (MICs) of Individual Drugs

DrugM. tuberculosis StrainMIC (μg/mL)
This compoundH37Rv
MDR Strain 1
XDR Strain 1
IsoniazidH37Rv
MDR Strain 1
XDR Strain 1
RifampicinH37Rv
MDR Strain 1
XDR Strain 1
EthambutolH37Rv
MDR Strain 1
XDR Strain 1
PyrazinamideH37Rv
MDR Strain 1
XDR Strain 1
MoxifloxacinH37Rv
MDR Strain 1
XDR Strain 1

Table 2: Checkerboard Assay Synergy Data - Fractional Inhibitory Concentration Index (FICI)

Drug CombinationM. tuberculosis StrainMIC of this compound Alone (μg/mL)MIC of Drug B Alone (μg/mL)MIC of this compound in Combination (μg/mL)MIC of Drug B in Combination (μg/mL)FICIInterpretation
This compound + IsoniazidH37Rv
This compound + RifampicinH37Rv
This compound + MoxifloxacinMDR Strain 1

FICI is calculated as: (MIC of this compound in combination / MIC of this compound alone) + (MIC of Drug B in combination / MIC of Drug B alone). Synergy is defined as FICI ≤ 0.5, additivity/indifference as 0.5 < FICI ≤ 4, and antagonism as FICI > 4.[2][3]

Table 3: Time-Kill Curve Assay Data - Log10 CFU/mL Reduction

Drug/CombinationM. tuberculosis StrainTime (hours)Log10 CFU/mLLog10 Reduction vs. Control
Growth ControlH37Rv0N/A
24N/A
48N/A
72N/A
This compound (MIC)H37Rv0
24
48
72
Drug B (MIC)H37Rv0
24
48
72
This compound + Drug BH37Rv0
24
48
72

Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of each drug that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis strains (e.g., H37Rv, clinical isolates)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Sterile 96-well microtiter plates

  • This compound and other anti-TB drugs (stock solutions prepared in an appropriate solvent, e.g., DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Incubator at 37°C

Protocol:

  • Prepare serial two-fold dilutions of each drug in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of M. tuberculosis to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add 100 µL of the bacterial inoculum to each well containing the drug dilutions.

  • Include a drug-free well as a positive control for growth and a well with media only as a negative control.

  • Seal the plates and incubate at 37°C for 7-14 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink, indicating inhibition of bacterial growth.[2]

Checkerboard Assay for Synergy Testing

Objective: To systematically evaluate the interaction between this compound and another anti-TB drug.[4]

Materials:

  • Materials listed for MIC determination.

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the second drug along the y-axis. This creates a matrix of drug combinations.

  • The final volume in each well should be 100 µL.

  • Add 100 µL of the standardized M. tuberculosis inoculum (5 x 10^5 CFU/mL) to each well.

  • Include wells with each drug alone to redetermine the MICs under the assay conditions.

  • Include a drug-free growth control well.

  • Seal and incubate the plate at 37°C for 7-14 days.

  • Determine the MIC of each drug in the combination by adding resazurin as described for the MIC protocol.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth using the formula provided in the note for Table 2.

Time-Kill Curve Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound alone and in combination with another drug over time.[5][6]

Materials:

  • M. tuberculosis strains

  • Middlebrook 7H9 broth with OADC and Tween 80

  • Sterile culture tubes or flasks

  • This compound and other anti-TB drugs at desired concentrations (e.g., 1x, 2x, 4x MIC)

  • Middlebrook 7H10 or 7H11 agar plates

  • Sterile saline with 0.05% Tween 80 for serial dilutions

  • Incubator at 37°C

Protocol:

  • Prepare a mid-logarithmic phase culture of M. tuberculosis in 7H9 broth.

  • Dilute the culture to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in several flasks.

  • Add the drugs to the flasks at the desired concentrations:

    • No drug (growth control)

    • This compound alone

    • Drug B alone

    • This compound + Drug B

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline with Tween 80.

  • Plate 100 µL of appropriate dilutions onto 7H10 or 7H11 agar plates in triplicate.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies and calculate the CFU/mL for each time point.

  • Plot the log10 CFU/mL versus time for each condition.

Visualizations

Proposed Mechanism of Action of this compound

Etocarlide_Mechanism This compound This compound (Thiourea derivative) DesA3 DesA3 (Δ9-stearoyl desaturase) This compound->DesA3 Inhibition Oleoyl_ACP Oleoyl-ACP DesA3->Oleoyl_ACP Conversion Stearoyl_ACP Stearoyl-ACP Stearoyl_ACP->DesA3 Substrate Mycolic_Acids Mycolic Acids Oleoyl_ACP->Mycolic_Acids Precursor for Tuberculostearic Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acids->Cell_Wall Essential Component Synergy_Workflow cluster_preliminary Preliminary Steps cluster_assays Synergy Assays cluster_analysis Data Analysis & Interpretation Strain_Selection Select M. tuberculosis Strains (H37Rv, MDR, XDR) Drug_Prep Prepare Drug Stock Solutions (this compound & Partner Drugs) Strain_Selection->Drug_Prep Inoculum_Prep Prepare Standardized Bacterial Inoculum Drug_Prep->Inoculum_Prep MIC_Test Determine MIC of Individual Drugs Inoculum_Prep->MIC_Test Checkerboard Checkerboard Assay MIC_Test->Checkerboard Time_Kill Time-Kill Curve Assay MIC_Test->Time_Kill FICI_Calc Calculate FICI Checkerboard->FICI_Calc Log_Reduction Calculate Log10 CFU/mL Reduction Time_Kill->Log_Reduction Interpretation Interpret Synergy, Additivity, or Antagonism FICI_Calc->Interpretation Log_Reduction->Interpretation

References

Application Notes and Protocols for Etoposide Formulation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo application of Etoposide, a potent anti-cancer agent. Etoposide, a semi-synthetic derivative of podophyllotoxin, is a topoisomerase II inhibitor widely used in cancer chemotherapy.[1][2][3] Proper formulation is critical for its efficacy and bioavailability in preclinical in vivo studies.

Introduction to Etoposide

Etoposide is a cell cycle-dependent and phase-specific antineoplastic agent, primarily affecting the S and G2 phases of the cell cycle.[1] Its primary mechanism of action involves the inhibition of DNA topoisomerase II.[1][4] By forming a ternary complex with DNA and the topoisomerase II enzyme, Etoposide prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks.[4] This DNA damage triggers cell cycle arrest and apoptosis, the programmed cell death of cancer cells.[1][5]

Due to its poor aqueous solubility, developing effective formulations for in vivo administration is a key challenge in preclinical studies.[6] Various approaches, such as nanocrystal suspensions and lipid-based nanocarriers, have been developed to enhance its delivery and efficacy.[7][8]

Etoposide Formulations for In Vivo Administration

The choice of formulation for in vivo studies is critical and depends on the intended route of administration and experimental goals. Below are examples of formulations used in preclinical research.

Table 1: Etoposide Formulations for In Vivo Studies
Formulation TypeCompositionRoute of AdministrationKey CharacteristicsReference
Nanosuspension Etoposide nanocrystals, Stabilizer (e.g., F-127)Intravenous (i.v.)Enhances solubility and bioavailability, potentially reduces toxicity.[7]
Lipid Nanocapsules Etoposide, Lipids, Co-solventsIntravenous (i.v.)Encapsulation can improve drug loading and release profiles.[8]
Oral Amorphous Nanopowder Etoposide, Stabilizer, Mannitol (cryoprotectant)Oral (p.o.)Improves oral absorption and bioavailability for a Biopharmaceutics Classification System (BCS) Class IV drug.[6][6]
Silk Wafers (Implantable) Etoposide, Silk fibroinIntratumoralProvides sustained, local drug release directly at the tumor site.[9]
Standard IV Solution Etoposide, Citric acid, Polyethylene glycol 300, Polysorbate 80, EthanolIntravenous (i.v.)A common formulation for clinical and preclinical use.[7]

Experimental Protocols

Preparation of Etoposide Nanosuspension for Intravenous Administration

This protocol is based on the anti-solvent precipitation method described in published research.[7]

Materials:

  • Etoposide powder

  • Ethanol (solvent)

  • Aqueous solution of Pluronic F-127 (stabilizer)

  • Sterile water for injection

Equipment:

  • Magnetic stirrer

  • High-pressure homogenizer or ultrasonicator

  • Syringe filters (0.22 µm)

Procedure:

  • Dissolve Etoposide in ethanol to create a concentrated drug solution.

  • Prepare an aqueous solution of Pluronic F-127.

  • Under constant stirring, inject the Etoposide solution into the Pluronic F-127 solution. This rapid addition of the drug solution (solvent) into the anti-solvent (aqueous stabilizer solution) will cause the precipitation of Etoposide as nanocrystals.

  • Homogenize the resulting suspension using a high-pressure homogenizer or an ultrasonicator to reduce the particle size and ensure a narrow size distribution.

  • Aseptically filter the final nanosuspension through a 0.22 µm syringe filter for sterilization before in vivo administration.

  • Characterize the nanosuspension for particle size, polydispersity index (PDI), and drug concentration.

In Vivo Efficacy Study in a Murine Xenograft Model

This protocol outlines a general workflow for assessing the anti-tumor efficacy of a formulated Etoposide preparation.

Materials:

  • Cancer cell line (e.g., CT26 colon carcinoma, 3LL Lewis lung carcinoma)[7]

  • Immunocompromised mice (e.g., BALB/c or C57BL/6, depending on the cell line)

  • Etoposide formulation

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).

  • Animal Grouping: Randomize the tumor-bearing mice into treatment and control groups.

  • Drug Administration: Administer the Etoposide formulation (e.g., intravenously via the tail vein) according to the predetermined dosing schedule and concentration. The control group should receive the vehicle.

  • Monitoring: Monitor the mice for tumor growth, body weight (as an indicator of toxicity), and any signs of adverse effects throughout the study.

  • Endpoint: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the efficacy of the Etoposide formulation.

Signaling Pathway and Experimental Workflow Diagrams

Etoposide's Mechanism of Action

Etoposide_Mechanism Etoposide Etoposide TernaryComplex Ternary Complex (Etoposide-TopoII-DNA) Etoposide->TernaryComplex TopoII Topoisomerase II TopoII->TernaryComplex DNA DNA DNA->TernaryComplex DNA_Breaks DNA Double-Strand Breaks TernaryComplex->DNA_Breaks Inhibits Re-ligation CellCycleArrest Cell Cycle Arrest (S/G2 Phase) DNA_Breaks->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Etoposide inhibits Topoisomerase II, leading to DNA breaks, cell cycle arrest, and apoptosis.

General In Vivo Experimental Workflow

InVivo_Workflow start Start formulation Prepare Etoposide Formulation start->formulation implantation Tumor Cell Implantation formulation->implantation growth Monitor Tumor Growth implantation->growth grouping Randomize Animal Groups growth->grouping administration Administer Drug and Vehicle grouping->administration monitoring Monitor Efficacy and Toxicity administration->monitoring endpoint Study Endpoint (Tumor Excision) monitoring->endpoint analysis Data Analysis endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo efficacy study of an Etoposide formulation.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies of Etoposide formulations.

Table 2: In Vitro Cytotoxicity of Etoposide Formulations
Cell LineFormulationIC50 / LC50Reference
KELLY (Neuroblastoma)Etoposide1 µg/mL (LC50)[9]
H209 (SCLC)Etoposide100 µM (IC50)[8]
H209 (SCLC)Etoposide Lipid Nanocapsules2.5 µM (IC50)[8]

IC50: Half maximal inhibitory concentration; LC50: Half maximal lethal concentration.

Table 3: Pharmacokinetic Parameters of Etoposide Formulations in Rats
FormulationCmax (µg/mL)AUC0–t (µg·h/mL)Tmax (h)Relative BioavailabilityReference
Crude Etoposide Suspension2.21 (relative value)2.13 (relative value)0.5-[6]
Etoposide Amorphous Nanopowder4.88 (relative value)4.54 (relative value)0.252.13 times higher than crude suspension[6]

Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to reach maximum concentration.

These notes and protocols are intended to serve as a guide. Researchers should adapt these methods to their specific experimental needs and adhere to all institutional and regulatory guidelines for animal research.

References

Application Notes: Measuring Etocarlide's Effect on Fatty Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etocarlide (isonicotinic acid 2-[4-(4-chlorophenyl)benzylidene]hydrazide) is a synthetic compound with known antimycobacterial properties. Its mechanism of action is believed to involve the inhibition of fatty acid synthesis, a critical pathway for the survival and growth of many pathogenic bacteria, including Mycobacterium tuberculosis. The bacterial fatty acid synthesis pathway (FAS-II) is distinct from the mammalian FAS-I system, making it an attractive target for selective drug development.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to measure the inhibitory effects of this compound on fatty acid synthesis using both whole-cell and enzymatic assays.

Mechanism of Action Overview

The FAS-II pathway in bacteria is responsible for elongating fatty acids, which are essential components of the cell membrane and, in mycobacteria, precursors for mycolic acids.[1][3] This multi-enzyme pathway involves a series of condensation, reduction, and dehydration reactions.[2] this compound is hypothesized to target one of the key enzymes in this pathway, thereby disrupting the production of essential fatty acids and leading to bacterial cell death. The following protocols are designed to validate this hypothesis and quantify the inhibitory activity of this compound.

Protocol 1: Whole-Cell Fatty Acid Synthesis Inhibition Assay

This protocol measures the overall inhibition of fatty acid synthesis within intact bacterial cells by quantifying the incorporation of a radiolabeled precursor, [¹⁴C]acetate, into cellular lipids.

Objective: To determine the concentration-dependent effect of this compound on total fatty acid synthesis in whole bacterial cells.

Materials:

  • Bacterial strain of interest (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis)

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9 with ADC supplement)

  • This compound stock solution (in DMSO)

  • [1-¹⁴C]acetic acid, sodium salt (radiolabeled precursor)

  • Phosphate Buffered Saline (PBS)

  • Saponification reagent (15% w/v KOH in 50% ethanol)

  • Hexane

  • Concentrated HCl

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Culture Preparation: Grow the bacterial culture to mid-log phase (e.g., OD₆₀₀ of 0.6-0.8).

  • Drug Treatment: Aliquot 1 mL of the culture into microcentrifuge tubes. Add varying concentrations of this compound (and a DMSO vehicle control). Incubate for a predetermined time (e.g., 2-4 hours) at the appropriate temperature (e.g., 37°C) with shaking.

  • Radiolabeling: Add 1 µCi of [¹⁴C]acetate to each tube and incubate for an additional 1-2 hours to allow for incorporation into newly synthesized fatty acids.[4]

  • Cell Harvesting: Centrifuge the tubes to pellet the cells. Wash the pellet twice with PBS to remove unincorporated [¹⁴C]acetate.

  • Saponification: Resuspend the cell pellet in 1 mL of saponification reagent. Heat at 100°C for 1 hour to hydrolyze the lipids and release the fatty acids.

  • Acidification & Extraction: Cool the samples to room temperature. Acidify the mixture by adding 150 µL of concentrated HCl to protonate the fatty acids. Extract the fatty acids by adding 1 mL of hexane, vortexing vigorously, and centrifuging to separate the phases.[5][6]

  • Quantification: Transfer the upper hexane layer containing the radiolabeled fatty acids to a scintillation vial. Add 5 mL of scintillation cocktail.

  • Measurement: Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the log of this compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of [¹⁴C]acetate incorporation.[7][8]

Protocol 2: In Vitro Fatty Acid Synthase (FAS) Enzyme Assay

This protocol directly measures the effect of this compound on the activity of a purified FAS enzyme. This approach helps to confirm if the drug's target is the enzyme itself.

Objective: To determine if this compound directly inhibits the enzymatic activity of a key FAS-II enzyme (e.g., β-ketoacyl-ACP synthase, FabH).

Materials:

  • Purified target enzyme (e.g., recombinant FabH)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Substrates: Acetyl-CoA and Malonyl-CoA

  • NADPH

  • DTNB (Ellman's reagent) for colorimetric detection of free CoA-SH, or a coupled enzyme system to monitor NADPH consumption.

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, Acetyl-CoA, and Malonyl-CoA.

  • Inhibitor Addition: Add varying concentrations of this compound (and a DMSO vehicle control) to the wells.

  • Enzyme Addition: Initiate the reaction by adding the purified FAS enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[9] This is a direct measure of the enzyme's catalytic activity.

  • Incubation: The reaction is typically monitored for 15-30 minutes at a constant temperature (e.g., 37°C).

Data Analysis:

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each this compound concentration from the linear portion of the kinetic curve.

  • Determine the percentage of enzyme inhibition relative to the DMSO control.

  • Plot the percentage of inhibition against the log of this compound concentration and calculate the IC₅₀ value as described in Protocol 1.

Protocol 3: Lipid Profile Analysis by GC-MS

This protocol provides a detailed analysis of how this compound affects the composition of fatty acids within the cell.

Objective: To identify and quantify changes in the cellular fatty acid profile after treatment with this compound.

Materials:

  • Bacterial culture treated with this compound (sub-inhibitory concentration) and a control culture.

  • Internal standard (e.g., Heptadecanoic acid, C17:0).[5]

  • Reagents for Fatty Acid Methyl Ester (FAME) derivatization (e.g., anhydrous 1.25 M HCl in methanol).[6]

  • Hexane and other organic solvents.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Culture and Treatment: Grow a larger volume of bacterial culture (e.g., 50 mL) to mid-log phase. Treat with a sub-inhibitory concentration of this compound for several hours.

  • Harvesting and Spiking: Harvest cells by centrifugation. Resuspend the pellet and add a known amount of the internal standard.[10]

  • Lipid Extraction and Derivatization: Perform a total lipid extraction. The extracted lipids are then derivatized to their fatty acid methyl esters (FAMEs) by heating with acidic methanol.[6] This step makes the fatty acids volatile for GC analysis.

  • FAME Extraction: Extract the FAMEs into hexane. The hexane layer is collected and may be concentrated under nitrogen gas.[5][6]

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. The gas chromatograph separates the different FAMEs based on their boiling points and polarity, and the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Identify each fatty acid peak by comparing its retention time and mass spectrum to a known standard library. Quantify the amount of each fatty acid by integrating the peak area and normalizing it to the area of the internal standard. Compare the fatty acid profiles of this compound-treated and untreated samples.

Data Presentation

Quantitative data from the described experiments should be summarized for clear comparison.

Table 1: Inhibitory Activity of this compound on Fatty Acid Synthesis

Assay Type Bacterial Strain/Enzyme Parameter Value
Whole-Cell Assay M. smegmatis IC₅₀ (µM) [Insert experimental value]
In Vitro Enzyme Assay Recombinant FabH IC₅₀ (µM) [Insert experimental value]

| Whole-Cell Assay | M. tuberculosis H37Rv | IC₅₀ (µM) | [Insert experimental value] |

Table 2: Effect of this compound on Fatty Acid Composition in M. smegmatis

Fatty Acid Control (Relative Abundance %) This compound-Treated (Relative Abundance %) Fold Change
Myristic acid (C14:0) [Insert value] [Insert value] [Insert value]
Palmitic acid (C16:0) [Insert value] [Insert-value] [Insert value]
Palmitoleic acid (C16:1) [Insert value] [Insert value] [Insert value]
Stearic acid (C18:0) [Insert value] [Insert value] [Insert value]

| Oleic acid (C18:1) | [Insert value] | [Insert value] | [Insert value] |

Visualizations

FAS_II_Pathway cluster_0 Cytoplasm AcetylCoA Acetyl-CoA FabH FabH (Condensation) AcetylCoA->FabH MalonylACP Malonyl-ACP MalonylACP->FabH AcetoacetylACP Acetoacetyl-ACP FabH->AcetoacetylACP CO₂ FabG FabG (Reduction) AcetoacetylACP->FabG NADPH -> NADP⁺ HydroxybutyrylACP 3-Hydroxybutyryl-ACP FabG->HydroxybutyrylACP FabZ FabZ (Dehydration) HydroxybutyrylACP->FabZ H₂O CrotonylACP Crotonyl-ACP FabZ->CrotonylACP InhA InhA (Reduction) CrotonylACP->InhA NADPH -> NADP⁺ ButyrylACP Butyryl-ACP InhA->ButyrylACP Elongation Further Elongation Cycles (KasA/KasB) ButyrylACP->Elongation FattyAcids Long-Chain Fatty Acids Elongation->FattyAcids MycolicAcids Mycolic Acid Synthesis FattyAcids->MycolicAcids This compound This compound This compound->FabH Whole_Cell_Workflow A 1. Grow bacterial culture to mid-log phase B 2. Aliquot culture and add varying [this compound] A->B C 3. Incubate to allow drug action (2-4h) B->C D 4. Add [¹⁴C]acetate (radiolabel) C->D E 5. Incubate for precursor incorporation (1-2h) D->E F 6. Harvest and wash cells E->F G 7. Saponify lipids (KOH, heat) F->G H 8. Acidify and extract fatty acids (Hexane) G->H I 9. Measure radioactivity via liquid scintillation counting H->I J 10. Calculate % inhibition and determine IC₅₀ I->J Logic_Diagram cluster_0 Experimental Approaches cluster_1 Information Gained A Whole-Cell Assay ([¹⁴C]acetate incorporation) A_info Overall cellular inhibition (IC₅₀) Confirms cell permeability & activity A->A_info B In Vitro Enzyme Assay (Purified FAS enzyme) B_info Direct enzyme inhibition (IC₅₀) Identifies specific molecular target B->B_info C Lipid Profiling (GC-MS Analysis) C_info Specific changes in FA profile Reveals downstream metabolic consequences C->C_info

References

Application Notes & Protocols: Experimental Design for Etocarlide Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive framework and detailed protocols for investigating and characterizing resistance mechanisms to the novel therapeutic agent, Etocarlide.

Introduction

This compound is a novel synthetic compound under investigation for its therapeutic properties. For the purpose of this guide, we will hypothesize that its primary mechanism of action involves the inhibition of DNA Topoisomerase II, a critical enzyme for managing DNA topology during replication.[1][2][3] This inhibition leads to the accumulation of double-strand breaks in DNA, ultimately triggering cell death in rapidly dividing cells.[1][4]

The emergence of drug resistance is a significant challenge in drug development.[5][6][7] Understanding the molecular basis of resistance to this compound is crucial for predicting clinical outcomes, developing strategies to overcome resistance, and designing next-generation therapeutics. Common mechanisms of resistance to drugs, including topoisomerase inhibitors, include:

  • Target Alteration: Mutations in the gene encoding the drug's target (e.g., Topoisomerase II) can reduce drug binding affinity.[8][9][10]

  • Reduced Drug Accumulation: Overexpression of efflux pumps can actively transport the drug out of the cell, preventing it from reaching its target.[6][8][11]

  • Drug Inactivation: Cellular enzymes may modify the drug, rendering it inactive.[6][12]

  • Altered DNA Damage Response: Changes in pathways that detect and repair DNA damage or regulate apoptosis can allow cells to survive drug-induced damage.[13][14]

This guide outlines a systematic approach to generate, identify, and validate this compound resistance mechanisms.

General Experimental Workflow

A multi-step experimental approach is required to fully elucidate resistance mechanisms. The overall workflow begins with establishing baseline sensitivity, followed by the generation and characterization of resistant cell lines or bacterial strains, and concludes with the identification and validation of the specific molecular changes responsible for resistance.

G cluster_0 cluster_1 cluster_2 cluster_3 A Phase 1: Baseline Characterization B Determine MIC / IC50 of this compound in Parental Strain / Cell Line A->B D Induce Resistance via Continuous Drug Exposure B->D C Phase 2: Generation of Resistant Model C->D E Confirm Resistant Phenotype (Increase in MIC / IC50) D->E G Phenotypic Assays (e.g., Efflux Pump Activity) E->G H Molecular Analysis (WGS, RT-qPCR) E->H F Phase 3: Phenotypic & Genotypic Analysis F->G F->H J Introduce Candidate Mutations into Sensitive Cells H->J K Knockout/Reverse Candidate Genes in Resistant Cells H->K I Phase 4: Mechanism Validation I->J I->K L Assess Reversal or Conferral of Resistance J->L K->L

Caption: Overall workflow for this compound resistance studies.

Detailed Experimental Protocols

Protocol 1: Baseline Susceptibility Testing

Objective: To determine the baseline sensitivity of the parental cell line or bacterial strain to this compound by calculating the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC).

Methodology (Broth Microdilution for MIC): [15][16][17]

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

  • Inoculum Preparation: Culture the bacterial strain to the mid-log phase of growth. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the 96-well plate, bringing the total volume to 100 µL. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[18]

Methodology (Cell Viability Assay for IC50): [19][20]

  • Cell Seeding: Seed cells (e.g., cancer cell line) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent such as MTT or CCK-8 to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve and fitting it to a non-linear regression model.

Data Presentation:

This compound Conc. (µM) Replicate 1 (% Viability) Replicate 2 (% Viability) Replicate 3 (% Viability) Mean % Viability Std. Dev.
0 (Control)100.0100.0100.0100.00.0
0.195.298.196.596.61.45
1.078.482.380.180.31.95
5.052.148.955.052.03.05
10.025.623.426.125.01.44
50.05.36.14.95.40.61
Calculated IC50 (µM) 5.1

Table 1: Example data for determining the IC50 of this compound.

Protocol 2: Generation of this compound-Resistant Strains/Cell Lines

Objective: To develop this compound-resistant models for downstream analysis.

Methodology (Gradual Dose Escalation): [19][20][21][22]

  • Initial Exposure: Culture parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).

  • Monitoring and Passaging: Monitor the cells for recovery of normal morphology and proliferation rates. Once the cells are proliferating steadily (typically 2-3 passages), they are considered adapted to that concentration.

  • Dose Increase: Gradually increase the this compound concentration in a stepwise manner (e.g., 1.5x to 2x increments). At each new concentration, a significant portion of cells may die. The surviving population is expanded.

  • Cryopreservation: It is critical to cryopreserve cells at each successful stage of adaptation. This provides backups if the cells do not survive a subsequent dose increase.[21][22]

  • Confirmation of Resistance: Periodically determine the IC50 of the cultured cells to quantify the level of resistance compared to the parental line. The process is typically stopped when a desired level of resistance is achieved (e.g., >10-fold increase in IC50).

G Start Parental Cells (IC50 = X) Step1 Culture with this compound (Conc. = 0.2X) Start->Step1 Check1 Cells Proliferating? Step1->Check1 Check1->Step1 No, wait Step2 Increase this compound Conc. (e.g., to 0.5X) Check1->Step2 Yes Check2 Cells Proliferating? Step2->Check2 Freeze1 Cryopreserve Stock Step2->Freeze1 Check2->Step2 No, wait Step3 Increase this compound Conc. (e.g., to 1.0X) Check2->Step3 Yes Loop ... Step3->Loop Freeze2 Cryopreserve Stock Step3->Freeze2 End Resistant Cells (IC50 > 10X) Loop->End

Caption: Workflow for generating resistant cells via dose escalation.

Data Presentation:

Passage # This compound Conc. (µM) Measured IC50 (µM) Resistance Index (RI)
0 (Parental)05.11.0
51.07.81.5
102.515.23.0
155.033.56.6
2010.058.711.5

Table 2: Example data tracking the development of this compound resistance. RI = IC50 (Resistant) / IC50 (Parental).

Protocol 3: Efflux Pump Activity Assay

Objective: To determine if reduced drug accumulation due to increased efflux pump activity contributes to resistance.

Methodology (Ethidium Bromide-based Assay): [11][23][24]

  • Cell Preparation: Harvest parental and resistant cells/bacteria and wash them with a buffer (e.g., PBS). Resuspend the cells to a standardized density.

  • Loading: Pre-load the cells with a fluorescent efflux pump substrate, such as ethidium bromide (EtBr), in the presence of an efflux pump inhibitor (EPI) like carbonyl cyanide m-chlorophenylhydrazone (CCCP). This allows the dye to accumulate to a maximum level.[25]

  • Washing: Centrifuge the cells and wash them with buffer to remove the EPI and any extracellular dye.

  • Efflux Initiation: Resuspend the cells in a buffer containing glucose to re-energize the cells and initiate efflux.

  • Fluorescence Monitoring: Immediately place the cell suspension in a fluorometer and measure the decrease in fluorescence over time at the appropriate excitation/emission wavelengths for EtBr. A slower decrease in fluorescence indicates lower efflux activity.

  • Comparison: Compare the rate of efflux between parental and resistant cells. A faster rate of fluorescence decrease in resistant cells suggests increased efflux pump activity.

G Resistant cells often overexpress efflux pumps, leading to faster extrusion of substrates like EtBr. Cell Bacterial Cell Pump Efflux Pump EtBr_out Pump->EtBr_out Extruded EtBr_in EtBr_in->Pump Enters Pump Energy Energy (e.g., PMF) Energy->Pump Powers

Caption: Principle of an efflux pump assay.

Data Presentation:

Cell Line Condition Initial Fluorescence (AU) Final Fluorescence (AU) % Fluorescence Decrease
ParentalNo Inhibitor9500650031.6%
Parental+ EPI960094501.6%
ResistantNo Inhibitor9450230075.7%
Resistant+ EPI955093002.6%

Table 3: Example data from an efflux pump activity assay.

Protocol 4: Molecular Analysis of Resistance

Objective: To identify the genetic basis of resistance through sequencing and gene expression analysis.

Methodology (Whole Genome Sequencing - WGS): [26][27]

  • DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant strains/cell lines.

  • Library Preparation: Prepare sequencing libraries according to the platform's protocol (e.g., Illumina).[28][29] This involves DNA fragmentation, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries to generate raw sequencing reads.

  • Bioinformatic Analysis:

    • Quality Control: Assess the quality of raw reads.

    • Alignment: Align reads from the resistant strain to the parental or a reference genome.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels) that are unique to the resistant strain.

    • Annotation: Annotate the identified variants to determine which genes are affected and the potential impact on protein function (e.g., missense, nonsense mutations). Focus on genes related to the drug target (Topoisomerase II), efflux pumps, and DNA repair pathways.

Methodology (Gene Expression Analysis - RT-qPCR):

  • RNA Extraction: Isolate total RNA from parental and resistant cells.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

  • qPCR: Perform quantitative PCR using primers specific for target genes (e.g., TOP2A, ABC transporter genes like ABCB1) and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative fold change in gene expression in the resistant line compared to the parental line using the ΔΔCt method.

Data Presentation:

Gene Mutation (DNA) Amino Acid Change Location Predicted Effect
TOP2Ac.2453G>Ap.Arg818HisATP-binding domainAltered drug binding
ABCB1--Promoter regionUpregulation of efflux pump
MSH2c.910delCp.Leu304fs-Inactivation of mismatch repair

Table 4: Example summary of findings from WGS analysis.

Protocol 5: Validation of Resistance Mechanisms

Objective: To functionally confirm that the identified genetic or expression changes are directly responsible for this compound resistance.

Methodology (Example using CRISPR-Cas9):

  • To confirm a resistance-conferring mutation:

    • Design a guide RNA (gRNA) and a donor DNA template containing the specific mutation (e.g., TOP2A p.Arg818His).

    • Introduce the CRISPR-Cas9 system into the sensitive parental cells.

    • Select and sequence clones to confirm the successful introduction of the point mutation.

    • Perform an IC50 assay on the engineered cells. A significant increase in IC50 compared to the parental cells validates that the mutation confers resistance.

  • To confirm the role of an overexpressed gene (e.g., an efflux pump):

    • Design a gRNA to target and create a knockout of the gene (e.g., ABCB1) in the resistant cell line.

    • Introduce the CRISPR-Cas9 system and select for knockout clones.

    • Perform an IC50 assay on the knockout resistant cells. A significant decrease in IC50 (resensitization) compared to the non-edited resistant cells validates the gene's role in resistance.

G Hypothesis Hypothesis: Mutation 'M' in Gene 'G' causes resistance Parental Parental Cells (Sensitive, Wild-type 'G') Hypothesis->Parental Resistant Resistant Cells (Resistant, has 'M') Hypothesis->Resistant IntroduceM Introduce Mutation 'M' (e.g., CRISPR) Parental->IntroduceM Engineered Engineered Cells (Gene 'G' has 'M') IntroduceM->Engineered Test1 Test Sensitivity to this compound Engineered->Test1 Result1 Resistance Gained? Test1->Result1 RevertM Revert 'M' to Wild-type (e.g., CRISPR) Resistant->RevertM Reverted Reverted Cells (Wild-type 'G') RevertM->Reverted Test2 Test Sensitivity to this compound Reverted->Test2 Result2 Sensitivity Restored? Test2->Result2

Caption: Logic of functional validation experiments.

Potential Signaling Pathways in this compound Resistance

Since this compound is hypothesized to be a Topoisomerase II inhibitor, it induces DNA double-strand breaks (DSBs). Cellular response to this damage is critical. Resistance can emerge from alterations in the signaling pathways that process this damage.

G This compound This compound TopoII Topoisomerase II This compound->TopoII inhibits DSB DNA Double-Strand Breaks (DSBs) TopoII->DSB causes DDR DNA Damage Response (ATM/ATR kinases) DSB->DDR activates Repair DNA Repair Pathways (e.g., NHEJ, HR) DDR->Repair Apoptosis Apoptosis (p53, Caspases) DDR->Apoptosis Survival Cell Survival Repair->Survival leads to Death Cell Death Apoptosis->Death leads to R1 Resistance Point 1: Mutated TopoII (Reduced Drug Binding) R1->TopoII R2 Resistance Point 2: Enhanced DNA Repair R2->Repair R3 Resistance Point 3: Blocked Apoptosis (e.g., p53 mutation) R3->Apoptosis

Caption: Potential resistance pathways for a Topoisomerase II inhibitor.

References

Application Notes and Protocols for the Identification of Etocarlide Metabolites Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etocarlide, a thiourea derivative, is an antitubercular agent. Understanding its metabolic fate is crucial for comprehending its efficacy, potential toxicity, and overall pharmacokinetic profile. Mass spectrometry (MS), coupled with liquid chromatography (LC), is a powerful analytical technique for the identification and characterization of drug metabolites.[1][2] This document provides detailed application notes and protocols for the identification of this compound metabolites using LC-MS based techniques.

Predicted Metabolic Pathways of this compound

The metabolic transformation of drugs typically involves Phase I (functionalization) and Phase II (conjugation) reactions. Based on the structure of this compound and common drug metabolism pathways, the following transformations are anticipated:

  • Phase I Metabolism:

    • Oxidation: Hydroxylation of the aromatic rings or alkyl chains.

    • N-dealkylation: Removal of one or both ethyl groups from the nitrogen atoms.

    • S-oxidation: Oxidation of the thiourea sulfur atom to form a sulfoxide or sulfone.

  • Phase II Metabolism:

    • Glucuronidation: Conjugation of a glucuronic acid moiety to hydroxylated metabolites.

    • Sulfation: Conjugation of a sulfate group to hydroxylated metabolites.

These predicted pathways guide the search for potential metabolite masses in the acquired MS data.

This compound This compound PhaseI Phase I Metabolism (Oxidation, N-dealkylation, S-oxidation) This compound->PhaseI PhaseII Phase II Metabolism (Glucuronidation, Sulfation) PhaseI->PhaseII Excretion Excretion PhaseI->Excretion PhaseII->Excretion

Caption: Predicted metabolic cascade of this compound.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing interferences and concentrating the analytes of interest.[3][4]

Protocol 1: Protein Precipitation (PPT)

This method is fast and simple, suitable for high-throughput screening in matrices like plasma or serum.[5]

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective method that partitions analytes based on their polarity, offering a cleaner extract.[4][5]

  • To 200 µL of plasma or urine sample, add 20 µL of internal standard and 600 µL of ethyl acetate.

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and allows for analyte concentration, making it ideal for detecting low-level metabolites.[3][4]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for analysis.

Liquid Chromatography (LC) Conditions

The chromatographic separation is crucial for resolving the parent drug from its various metabolites.[6] A reversed-phase C18 column is a common starting point for the analysis of moderately polar compounds like this compound and its predicted metabolites.[7]

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

High-resolution mass spectrometry (HRMS) is essential for accurate mass measurements, which aids in the determination of elemental compositions of metabolites.[1][8]

ParameterCondition
Ion Source Electrospray Ionization (ESI)
Polarity Positive and Negative switching to detect a wider range of metabolites.[1]
Capillary Voltage 3.5 kV (Positive), 3.0 kV (Negative)
Source Temperature 150°C
Desolvation Gas Nitrogen, 800 L/hr
Desolvation Temp. 400°C
Acquisition Mode Full Scan (m/z 100-1000) followed by data-dependent MS/MS (Top 3 most intense ions)
Collision Energy Ramped (e.g., 20-40 eV) to obtain comprehensive fragmentation spectra for structural elucidation.[9]

Data Analysis and Metabolite Identification Workflow

The identification of metabolites is a systematic process involving data mining and spectral interpretation.[8][10]

cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Metabolite Identification A LC-HRMS Analysis B Peak Detection and Alignment A->B C Background Subtraction B->C E Extracted Ion Chromatogram (XIC) Generation for Predicted Metabolites C->E D Metabolite Prediction (based on biotransformations) D->E F Accurate Mass Measurement (Elemental Composition) E->F G MS/MS Fragmentation Analysis F->G H Structural Elucidation G->H

Caption: Workflow for metabolite identification.

  • Peak Detection: Process the raw LC-MS data using appropriate software to detect all significant ion signals.

  • Metabolite Prediction: Generate a list of potential metabolites by applying the predicted metabolic transformations (e.g., +16 Da for oxidation, -28 Da for N-deethylation) to the molecular weight of this compound.

  • Extracted Ion Chromatogram (XIC) Mining: Search the data for the predicted m/z values of the potential metabolites.

  • Isotope Pattern Matching: Compare the isotopic pattern of the detected peaks with the theoretical pattern for the predicted elemental composition.

  • MS/MS Fragmentation Analysis: Elucidate the structure of the potential metabolites by interpreting their fragmentation patterns. Compare the fragmentation of the metabolite to that of the parent drug to identify the site of modification.[1]

Quantitative Data Summary

While specific quantitative data for this compound metabolites is not yet established, a representative table for reporting such findings is provided below. This table should be populated with experimental data.

Metabolite IDRetention Time (min)Precursor Ion (m/z)Proposed BiotransformationMS/MS Fragments (m/z)Relative Abundance (%)
M15.2[M+H]+HydroxylationList key fragmentse.g., 15%
M24.8[M+H]+N-deethylationList key fragmentse.g., 8%
M36.1[M+H]+S-oxidationList key fragmentse.g., 22%
M43.5[M+H]+Glucuronide ConjugateList key fragmentse.g., 5%

Conclusion

The protocols and workflows described in this application note provide a robust framework for the identification and characterization of this compound metabolites using LC-MS. The combination of high-resolution mass spectrometry with systematic data mining strategies will enable a comprehensive understanding of the metabolic fate of this compound, which is a critical step in its development and clinical use.

References

Application of Etocarlide and Related Thiourea Compounds in Leprosy Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Introduction

This document provides detailed application notes and protocols regarding the use of thiourea-related compounds in leprosy research models. The primary focus of the user's request, Etocarlide, is a compound that has been historically associated with anti-leprosy activity. However, a comprehensive review of available scientific literature reveals a scarcity of detailed experimental data, protocols, and mechanistic studies specifically for this compound in the context of leprosy.

While this compound (1,3-bis(4-ethoxyphenyl)thiourea) is listed in chemical databases as an anti-leprosy agent, and its class of diphenyl-thiourea derivatives was explored for leprosy treatment in the mid-20th century, it did not emerge as a mainstream therapeutic. In contrast, the related thioamides, ethionamide and prothionamide, have been more extensively studied and are recognized as second-line drugs in the treatment of leprosy and tuberculosis.

Therefore, this document is structured as follows:

  • This compound: A summary of the available information on this compound.

  • Ethionamide and Prothionamide: Detailed application notes, experimental protocols, and mechanistic insights for these well-researched thioamides as a relevant alternative for researchers interested in this class of compounds for leprosy studies.

Part 1: this compound

Chemical Name: 1,3-bis(4-ethoxyphenyl)thiourea CAS Number: 1234-30-6 Molecular Formula: C₁₇H₂₀N₂O₂S

Summary of Findings:

This compound is documented in chemical and pharmaceutical literature as a compound with potential anti-mycobacterial properties. A 1971 World Health Organization (WHO) technical report includes "this compound R" in a list of reference substances, indicating its recognition within a pharmaceutical context. Additionally, some chemical supply databases categorize it as an anti-leprosy drug. Research from the 1960s on related diphenyl-thiourea compounds for the treatment of leprosy suggests that this chemical class was of interest to researchers.

However, there is a notable absence of published, peer-reviewed studies detailing the efficacy of this compound in established leprosy research models, such as the mouse footpad model or in armadillos. Consequently, specific data on its mechanism of action against Mycobacterium leprae, optimal dosage, administration routes in experimental models, and potential signaling pathway interactions are not available in the public scientific domain.

Researchers interested in this compound would likely need to perform foundational in vitro and in vivo studies to establish its efficacy and mechanism of action against M. leprae. Due to the lack of detailed published data, the remainder of these application notes will focus on the closely related and well-documented thioamides, ethionamide and prothionamide.

Part 2: Ethionamide and Prothionamide in Leprosy Research

Ethionamide (ETH) and Prothionamide (PTH) are thioamide drugs with established efficacy against Mycobacterium leprae. They are considered second-line drugs and are particularly important in cases of resistance to first-line therapies.

Mechanism of Action

Ethionamide and Prothionamide are pro-drugs that require activation by the mycobacterial enzyme EthA, a monooxygenase. The activated form of the drug then inhibits the enoyl-acyl carrier protein (ACP) reductase, known as InhA. InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) system, which is responsible for the synthesis of mycolic acids. Mycolic acids are essential components of the mycobacterial cell wall. By inhibiting InhA, these drugs disrupt mycolic acid synthesis, leading to a loss of cell wall integrity and ultimately, bacterial death.

Signaling Pathway Diagram: Mechanism of Action of Ethionamide/Prothionamide

Ethionamide_Mechanism cluster_drug Drug Entry and Activation cluster_inhibition Inhibition of Mycolic Acid Synthesis ETH/PTH (Prodrug) ETH/PTH (Prodrug) EthA EthA ETH/PTH (Prodrug)->EthA Activation Activated ETH/PTH Activated ETH/PTH EthA->Activated ETH/PTH InhA InhA Activated ETH/PTH->InhA Inhibition Mycolic Acid Synthesis Mycolic Acid Synthesis InhA->Mycolic Acid Synthesis Blocks Mycobacterial Cell Wall Mycobacterial Cell Wall Mycolic Acid Synthesis->Mycobacterial Cell Wall

Caption: Mechanism of action of Ethionamide and Prothionamide.

Application in Leprosy Research Models

The primary animal model for studying the efficacy of anti-leprosy drugs is the mouse footpad model. This model allows for the limited multiplication of M. leprae and is used to assess the bactericidal activity of compounds.

Experimental Workflow: Mouse Footpad Model for Drug Efficacy Testing

Mouse_Footpad_Workflow Inoculation Inoculation of Mouse Footpads with M. leprae Treatment_Phase Drug Administration (e.g., ETH/PTH) Inoculation->Treatment_Phase Harvesting Harvesting of Footpad Tissue at Different Time Points Treatment_Phase->Harvesting Bacilli_Counting Acid-Fast Bacilli (AFB) Counting Harvesting->Bacilli_Counting Viability_Assessment Assessment of Bacillary Viability (e.g., radiorespirometry) Harvesting->Viability_Assessment Data_Analysis Data Analysis and Comparison to Control Group Bacilli_Counting->Data_Analysis Viability_Assessment->Data_Analysis

Caption: Workflow for testing drug efficacy in the mouse footpad model.

Quantitative Data from a Clinical Trial

A clinical trial conducted between 1982 and 1984 evaluated the efficacy of ethionamide and prothionamide as monotherapies in lepromatous leprosy patients. The findings of this study provide valuable quantitative data.

Drug and Dosage Clinical Improvement Notes
Ethionamide (250 mg/day)74% of patientsLower bactericidal activity compared to the 500 mg dose.
Ethionamide (500 mg/day)74% of patientsMore rapid loss of M. leprae viability than the 250 mg dose.
Prothionamide (250 mg/day)83% of patientsSuperior to the equivalent dose of ethionamide.
Prothionamide (500 mg/day)83% of patientsSuperior to the equivalent dose of ethionamide; more rapid loss of viability.

Source: A clinical trial of ethionamide and prothionamide for treatment of lepromatous leprosy.

Experimental Protocols

Protocol 1: Evaluation of Anti-M. leprae Activity in the Mouse Footpad Model

Objective: To determine the bactericidal activity of Ethionamide or Prothionamide against M. leprae in an in vivo model.

Materials:

  • BALB/c or Swiss mice (4-6 weeks old)

  • M. leprae suspension (e.g., from an infected armadillo liver)

  • Ethionamide or Prothionamide

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Collagenase

  • Standard laboratory equipment for animal handling and tissue processing

Procedure:

  • Inoculation:

    • Prepare a standardized suspension of M. leprae (e.g., 5 x 10³ bacilli in 0.03 mL).

    • Inoculate the suspension into the right hind footpad of each mouse.

  • Treatment:

    • After a suitable period for bacterial multiplication (e.g., 60-90 days), randomly assign mice to treatment and control groups.

    • Administer the drug (e.g., Ethionamide or Prothionamide at a specified dose, such as 50-100 mg/kg) orally, six days a week, for a predetermined duration (e.g., 12-24 weeks).

    • Administer the vehicle to the control group.

  • Harvesting and Processing:

    • At specified time points, euthanize a subset of mice from each group.

    • Aseptically harvest the footpad tissue.

    • Homogenize the tissue in a suitable buffer and treat with collagenase to release the bacilli.

  • Enumeration of Bacilli:

    • Perform acid-fast staining on a portion of the homogenate.

    • Count the number of acid-fast bacilli (AFB) per footpad using a microscope.

  • Viability Assessment (Optional but Recommended):

    • Use a viability assay, such as radiorespirometry (measuring the oxidation of ¹⁴C-palmitic acid to ¹⁴CO₂) or a molecular method like RT-PCR targeting bacterial rRNA, to determine the proportion of viable bacilli.

  • Data Analysis:

    • Compare the number of AFB and the viability of bacilli in the treatment groups to the control group to determine the bactericidal activity of the drug.

Logical Relationship: Drug Resistance Development

Drug_Resistance Monotherapy Prolonged Monotherapy with ETH/PTH Selective_Pressure Selective Pressure on M. leprae Population Monotherapy->Selective_Pressure EthA_Mutation Mutation in ethA gene Selective_Pressure->EthA_Mutation InhA_Mutation Mutation in inhA gene Selective_Pressure->InhA_Mutation Reduced_Activation Reduced Prodrug Activation EthA_Mutation->Reduced_Activation Reduced_Binding Reduced Binding of Activated Drug InhA_Mutation->Reduced_Binding Resistance Drug Resistance Reduced_Activation->Resistance Reduced_Binding->Resistance

Caption: Development of resistance to Ethionamide/Prothionamide.

Conclusion

While the initial query focused on this compound, the available scientific literature does not support the creation of detailed application notes for its use in leprosy research models at this time. However, the closely related thioamides, ethionamide and prothionamide, are well-characterized second-line anti-leprosy drugs. The protocols and data presented here for ethionamide and prothionamide provide a robust framework for researchers and drug development professionals working on new therapeutic strategies for leprosy, particularly those involving the inhibition of mycolic acid synthesis. Further investigation into the historical context of this compound's classification as an anti-leprosy agent may be warranted to uncover any unpublished or obscure data.

Troubleshooting & Optimization

Technical Support Center: Etocarlide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etocarlide. The information is designed to address common challenges related to the solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound (4,4'-diethoxythiocarbanilide) is a thiourea derivative with potential biological activity. Like many thiocarbanilides, this compound is a lipophilic molecule with poor aqueous solubility. This presents a significant challenge for in vitro assays, which are typically conducted in aqueous-based cell culture media or buffer systems. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and consequently, unreliable and non-reproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the recommended primary solvent for preparing a stock solution of this compound. Thiourea derivatives, including the closely related compound diphenylthiourea, exhibit good solubility in DMSO.[1] It is a versatile solvent compatible with most cell-based assays at low final concentrations (typically ≤ 0.5%).

Q3: What should I do if this compound precipitates when I add it to my aqueous assay medium?

Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with poorly soluble compounds. Here are several troubleshooting steps:

  • Lower the final concentration: The most straightforward approach is to reduce the final working concentration of this compound in your assay.

  • Increase the solvent concentration: While keeping the final DMSO concentration as low as possible is ideal, you might be able to slightly increase it (e.g., from 0.1% to 0.5%) without inducing significant cellular toxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Use a co-solvent: In some cases, using a combination of solvents can improve solubility. For instance, preparing the stock in DMSO and then serially diluting in a mixture of DMSO and ethanol before the final dilution in aqueous media might help.

  • Warm the assay medium: Gently warming the assay medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Sonication: Briefly sonicating the final diluted solution may help to disperse small, fine precipitates, though this may not be a true solubilization.

Q4: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?

Yes, several formulation strategies can be employed to enhance the apparent solubility of poorly soluble compounds like this compound:

  • Use of surfactants: Non-ionic detergents like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (typically below their critical micelle concentration) to help solubilize lipophilic compounds. However, their potential effects on the biological system under investigation must be carefully evaluated.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

  • Nanoparticle formulations: Encapsulating this compound into nanoparticles is an advanced technique that can improve its dispersion and bioavailability in aqueous solutions.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the primary solvent (DMSO). Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution to 37°C and vortex or sonicate briefly.
A precipitate forms immediately upon adding the DMSO stock to the aqueous assay medium. The aqueous solubility limit of this compound has been exceeded.Lower the final concentration of this compound. Prepare an intermediate dilution series in DMSO before adding to the aqueous medium. Ensure rapid mixing upon addition.
The solution becomes cloudy over time during the incubation period. The compound is slowly precipitating out of the solution at the incubation temperature.Decrease the final this compound concentration. Consider using a stabilizing agent like a low concentration of serum (if compatible with the assay) or a solubilizing excipient.
Inconsistent or non-reproducible assay results. Inconsistent solubility and precipitation of this compound between experiments.Prepare fresh dilutions from the stock solution for each experiment. Visually inspect for any signs of precipitation before adding to the cells. Standardize the dilution protocol meticulously.
High background or artifacts in the assay readout. The solvent (e.g., DMSO) concentration is too high, causing cellular stress or interfering with the assay chemistry.Ensure the final DMSO concentration is consistent across all wells, including controls, and is below the tolerance level of the cell line (typically <0.5%). Run a vehicle control (medium + DMSO) to assess the solvent effect.

Quantitative Data

The following table summarizes the solubility of diphenylthiourea, a structurally similar compound to this compound, in various organic solvents. This data can be used as a proxy to guide solvent selection for this compound.

Solvent Solubility of Diphenylthiourea
Dimethylformamide (DMF)Soluble[1]
AcetoneSoluble[1]
ChloroformSoluble[1]
EthanolSoluble[1]
Diethyl EtherSoluble[1]
WaterInsoluble[1]
Carbon DisulfideInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 316.42 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 3.16 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.

  • If necessary, briefly sonicate the tube in a water bath sonicator to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulate matter is present.

  • Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using a colorimetric MTT assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic to the cells (e.g., 0.5%).

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently pipette up and down to ensure complete solubilization of the purple crystals.

  • Measure the absorbance of each well at 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay MTT Cytotoxicity Assay weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve store Store at -20°C dissolve->store treat Treat with this compound Dilutions store->treat Use Stock seed Seed Cells in 96-well Plate seed->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Analyze Data read->analyze

Caption: Experimental workflow for preparing this compound stock solution and performing an MTT cytotoxicity assay.

hypothetical_pathway cluster_cell Cellular Response cluster_nucleus This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release of p50 p50 NFkB->p50 p65 p65 NFkB->p65 NFkB_nuc p50/p65 p50->NFkB_nuc p65->NFkB_nuc Nucleus Nucleus Gene Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene Transcription

Caption: Hypothetical signaling pathway showing this compound inhibiting the NF-κB pathway.

apoptosis_pathway cluster_apoptosis Apoptosis Induction This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Downregulation Bax Bax Bcl2->Bax Inhibition Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Mito->CytC Release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Overcoming Poor Bioavailability of Thiocarlide in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of thiocarlide's poor bioavailability in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of thiocarlide so low?

A1: Thiocarlide's poor oral bioavailability is a significant challenge that has historically limited its clinical use. This is primarily attributed to its low aqueous solubility, which restricts its dissolution in gastrointestinal fluids—a critical step for drug absorption. For a drug to be absorbed into the bloodstream after oral administration, it must first be in a dissolved state. The low solubility of thiocarlide hinders this process, leading to poor and variable absorption.

Q2: What are the most promising strategies to enhance the oral bioavailability of thiocarlide?

A2: Several formulation strategies have proven effective for improving the bioavailability of poorly water-soluble drugs and could be applied to thiocarlide. The most promising approaches include:

  • Amorphous Solid Dispersions: This technique involves dispersing thiocarlide in a water-soluble carrier in an amorphous (non-crystalline) state. The amorphous form has higher energy and, consequently, greater solubility and a faster dissolution rate compared to the crystalline form.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs), can significantly enhance the oral absorption of lipophilic drugs like thiocarlide. They work by presenting the drug in a solubilized state, increasing its surface area for absorption, and potentially facilitating lymphatic transport, which bypasses the first-pass metabolism in the liver.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes. This complexation increases the drug's apparent water solubility and dissolution rate.

Q3: What kind of improvements in bioavailability can be expected with these formulation strategies?

Quantitative Data on Bioavailability Enhancement of Poorly Soluble Drugs

Formulation StrategyDrugAnimal ModelKey Pharmacokinetic ParameterFold Increase vs. Unformulated Drug
Amorphous Solid Dispersion RitonavirRatAUC0-7h3-fold
Nanoemulsion BaicalinRatAUC7-fold
Solid Lipid Nanoparticles Candesartan CilexetilRatOral Bioavailability> 2-fold
Microemulsion MitiglinideRatAUC4.6-fold
Lipid/Clay-Based Solid Dispersion CurcuminRatAUC23-fold

AUC: Area Under the Curve (a measure of total drug exposure)

Troubleshooting Guides

Troubleshooting the Preparation of a Thiocarlide Solid Dispersion
Problem Potential Cause Suggested Solution
Low Drug Loading Poor solubility of thiocarlide in the chosen solvent or polymer melt.Screen different polymers and solvents to find a system with higher miscibility with thiocarlide. Consider using a combination of polymers.
Recrystallization during Preparation or Storage The amorphous state is thermodynamically unstable. The chosen polymer may not be effectively inhibiting crystallization.Increase the polymer-to-drug ratio. Select a polymer with a higher glass transition temperature (Tg). Store the solid dispersion in a desiccator at a low temperature.
Incomplete Amorphization Insufficient mixing or rapid cooling during preparation.Optimize the preparation method (e.g., increase sonication time, use a faster solvent evaporation technique like spray drying).
Poor Dissolution Enhancement The chosen polymer is not dissolving quickly enough, or the drug is recrystallizing upon contact with the dissolution medium.Use a more hydrophilic polymer. Incorporate a surfactant into the solid dispersion formulation.
Troubleshooting the Development of a Thiocarlide Lipid-Based Formulation (e.g., SEDDS/Nanoemulsion)
Problem Potential Cause Suggested Solution
Low Drug Solubilization in the Lipid Vehicle Thiocarlide has limited solubility in the selected oil, surfactant, or cosurfactant.Screen a wider range of lipids, surfactants, and cosurfactants to identify a system with optimal solubilizing capacity for thiocarlide.
Precipitation of Thiocarlide upon Emulsification The drug is "crashing out" when the formulation is diluted with an aqueous medium.Increase the concentration of surfactant and/or cosurfactant. Select a surfactant with a higher Hydrophilic-Lipophilic Balance (HLB) value.
Formation of a Coarse or Unstable Emulsion The ratio of oil, surfactant, and cosurfactant is not optimal for the formation of fine, stable droplets.Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that lead to the formation of a stable nanoemulsion.
Inconsistent Bioavailability in Animal Studies Variability in the fasted/fed state of the animals can affect the in vivo performance of lipid-based formulations.Standardize the feeding schedule of the animals before and during the study. Ensure gentle agitation of the formulation before administration.

Experimental Protocols

Protocol 1: Preparation of Thiocarlide Amorphous Solid Dispersion by Solvent Evaporation
  • Solubilization: Dissolve thiocarlide and a selected water-soluble polymer (e.g., PVP K30, HPMC) in a common volatile organic solvent (e.g., methanol, acetone) at a predetermined drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Drying: Dry the resulting solid film in a vacuum oven at a temperature below the glass transition temperature of the polymer for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD and DSC), and dissolution behavior.

Protocol 2: Formulation of a Thiocarlide-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
  • Component Selection:

    • Oil Phase: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize thiocarlide.

    • Surfactant: Select a surfactant with a suitable HLB value (e.g., Tween 80, Cremophor EL).

    • Cosurfactant: Choose a cosurfactant to improve the emulsification process (e.g., Transcutol P, PEG 400).

  • Solubility Studies: Determine the saturation solubility of thiocarlide in the selected oils, surfactants, and cosurfactants to identify the best components.

  • Construction of Pseudo-Ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and cosurfactant at different ratios. Titrate each mixture with water and observe the formation of emulsions. Demarcate the region of spontaneous nanoemulsion formation on a ternary phase diagram.

  • Formulation Preparation: Select a ratio of oil, surfactant, and cosurfactant from the nanoemulsion region of the phase diagram. Dissolve the required amount of thiocarlide in this mixture with gentle heating and vortexing until a clear solution is obtained.

  • Characterization: Evaluate the prepared SEDDS for its self-emulsification time, droplet size upon emulsification, and robustness to dilution.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization cluster_invivo In Vivo Evaluation solubilize 1. Solubilize Thiocarlide & Polymer in Solvent evaporate 2. Evaporate Solvent solubilize->evaporate dry 3. Vacuum Dry evaporate->dry mill 4. Mill and Sieve dry->mill drug_content Drug Content Analysis mill->drug_content amorphicity Amorphicity Check (XRD, DSC) mill->amorphicity dissolution In Vitro Dissolution Testing mill->dissolution animal_dosing Oral Dosing in Animal Model mill->animal_dosing pk_study Pharmacokinetic Study animal_dosing->pk_study

Caption: Workflow for preparing and evaluating a thiocarlide solid dispersion.

experimental_workflow_sedds cluster_screening Component Screening cluster_formulation Formulation cluster_char Characterization cluster_invivo In Vivo Evaluation solubility_study 1. Thiocarlide Solubility in Excipients phase_diagram 2. Construct Pseudo-Ternary Phase Diagram solubility_study->phase_diagram mix_components 3. Mix Oil, Surfactant, Cosurfactant phase_diagram->mix_components dissolve_drug 4. Dissolve Thiocarlide mix_components->dissolve_drug emulsification_time Self-Emulsification Time dissolve_drug->emulsification_time droplet_size Droplet Size Analysis dissolve_drug->droplet_size stability Stability to Dilution dissolve_drug->stability animal_dosing Oral Dosing in Animal Model dissolve_drug->animal_dosing pk_study Pharmacokinetic Study animal_dosing->pk_study

Caption: Workflow for developing and evaluating a thiocarlide SEDDS formulation.

logical_relationship_bioavailability cluster_problem Problem cluster_consequence Consequence cluster_solution Solution Strategies cluster_outcome Desired Outcome poor_solubility Poor Aqueous Solubility of Thiocarlide low_dissolution Low Dissolution Rate poor_solubility->low_dissolution poor_absorption Poor Oral Absorption low_dissolution->poor_absorption low_bioavailability Low Bioavailability poor_absorption->low_bioavailability solid_dispersion Amorphous Solid Dispersion lbdds Lipid-Based Systems (SEDDS, SLN) cyclodextrin Cyclodextrin Complexation enhanced_bioavailability Enhanced Bioavailability solid_dispersion->enhanced_bioavailability lbdds->enhanced_bioavailability cyclodextrin->enhanced_bioavailability

Caption: Relationship between the bioavailability problem and potential solutions.

troubleshooting Etocarlide instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Etocarlide, also known as Etoposide. The information provided addresses common issues related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound (Etoposide) stock solutions?

A1: this compound (Etoposide) is sparingly soluble in water.[1] For laboratory experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent, with a solubility of up to 30 mg/mL.[1] Solutions in DMSO can be stored at -20°C for up to two months.[1]

Q2: What are the recommended storage conditions for this compound (Etoposide) in its solid form and in solution?

A2: For solid this compound (Etoposide), it is recommended to store it at 2-8°C.[1] When stored as a solid in a tightly sealed vial, it can be kept for up to 6 months.[2] Stock solutions should be prepared, aliquoted, and stored in tightly sealed vials at -20°C; they are generally usable for up to one month under these conditions.[2] It is best practice to prepare and use solutions on the same day.[2] Before use, allow the product to sit at room temperature for at least 60 minutes prior to opening the vial.[2]

Q3: My this compound (Etoposide) solution appears cloudy or has precipitated. What could be the cause?

A3: Precipitation of this compound (Etoposide) from aqueous solutions is a common issue due to its low water solubility.[1] This can be triggered by a variety of factors, including:

  • Solvent concentration: Diluting a stock solution prepared in an organic solvent (like DMSO) into an aqueous buffer can cause the compound to precipitate if the final organic solvent concentration is too low to maintain solubility.

  • Temperature changes: A decrease in temperature can reduce the solubility of the compound, leading to precipitation.

  • pH of the solution: The stability of this compound (Etoposide) is pH-dependent.[3]

Q4: How can I prevent my this compound (Etoposide) solution from precipitating?

A4: To prevent precipitation, consider the following strategies:

  • Optimize solvent concentration: When diluting into an aqueous buffer, ensure the final concentration of the organic solvent is sufficient to keep this compound (Etoposide) dissolved.

  • Use of excipients: The use of excipients like Polysorbate 80 and Polyethylene Glycol 300 (PEG 300) can significantly improve the stability and solubility of this compound (Etoposide) in aqueous formulations.[4]

  • Control pH: Maintain the pH of the solution within a range that favors stability. For instance, Etoposide in a lipid emulsion was found to be most stable at pH 5.0.[3]

  • Prepare fresh solutions: Whenever possible, prepare solutions on the day of use to minimize the risk of precipitation over time.[2]

Q5: What are the known degradation products of this compound (Etoposide)?

A5: A known degradation product of this compound (Etoposide) is cis-etoposide, which is formed through epimerization.[4] Oxidative transformations in the dimethoxyphenol ring can also lead to degradation products that may contribute to DNA damage.[5]

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution in Aqueous Buffer

Symptoms: The solution becomes cloudy or visible particles form immediately or shortly after diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium (e.g., cell culture media, PBS).

Possible Causes and Solutions:

CauseSolution
Low final organic solvent concentration Increase the final concentration of the organic solvent in the aqueous solution. Perform a solubility test with a range of solvent concentrations to determine the minimum required to maintain solubility at your desired final concentration of this compound (Etoposide).
pH of the aqueous buffer Check the pH of your final solution. The stability of this compound (Etoposide) is pH-dependent. Adjust the pH of the buffer if necessary. Etoposide has shown maximum stability at pH 5.0 in some formulations.[3]
Temperature shock Ensure that both the stock solution and the aqueous buffer are at the same temperature before mixing. Avoid rapid temperature changes.

Experimental Workflow for Troubleshooting Precipitation:

G cluster_0 Troubleshooting Precipitation A Precipitation Observed B Check Final Solvent Concentration A->B C Increase Organic Solvent % B->C Too low D Check Solution pH B->D Sufficient G Mix Solutions C->G E Adjust pH to ~5.0 D->E Outside optimal range F Equilibrate Temperatures D->F Within optimal range E->G F->G H Observe for Precipitation G->H H->B Precipitation Persists I Solution Stable H->I No Precipitation

Caption: A logical workflow for troubleshooting precipitation of this compound (Etoposide) in solution.

Issue 2: Loss of Activity or Inconsistent Results Over Time

Symptoms: Experiments yield inconsistent results, or a decrease in the expected biological activity is observed, suggesting the compound is degrading in solution.

Possible Causes and Solutions:

CauseSolution
Chemical degradation This compound (Etoposide) can degrade in solution, especially over long-term storage.[2] Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -20°C for no longer than one month.[2]
Hydrolysis The degradation of this compound (Etoposide) can follow first-order kinetics and is influenced by pH.[3] Maintain the pH of the solution where the compound is most stable (e.g., pH 5.0).[3]
Oxidation The dimethoxyphenol ring of this compound (Etoposide) is susceptible to oxidation.[5] Consider using antioxidants in the formulation if compatible with your experimental system.[6]
Photodegradation Protect solutions from light, as exposure can lead to degradation.[7]

Signaling Pathway Implicated in this compound (Etoposide) Action and Potential Degradation Effects:

This compound (Etoposide) functions by inhibiting Topoisomerase II, which leads to DNA double-strand breaks and subsequent apoptosis.[8][9] Degradation of the compound can reduce its ability to inhibit Topoisomerase II, thereby diminishing its therapeutic effect.

G cluster_1 This compound (Etoposide) Mechanism of Action This compound This compound (Etoposide) TopoII Topoisomerase II This compound->TopoII Inhibits Degradation Degradation (e.g., to cis-etoposide) This compound->Degradation DNA_DSB DNA Double-Strand Breaks TopoII->DNA_DSB Causes Apoptosis Apoptosis DNA_DSB->Apoptosis Reduced_Activity Reduced Inhibition of Topo II Degradation->Reduced_Activity Reduced_Activity->TopoII Less Inhibition

Caption: Mechanism of action of this compound (Etoposide) and the effect of its degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound (Etoposide) in DMSO

Materials:

  • This compound (Etoposide) powder (Molecular Weight: 588.56 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound (Etoposide) required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 588.56 g/mol = 0.0058856 g = 5.89 mg

  • Weigh out 5.89 mg of this compound (Etoposide) powder and place it into a sterile vial.

  • Add 1 mL of sterile DMSO to the vial.

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials.

  • Store the aliquots at -20°C for up to one month.[2]

Protocol 2: Stability Assessment of this compound (Etoposide) in Solution by HPLC

This protocol provides a general framework. The specific mobile phase, column, and detection wavelength may need to be optimized.

Objective: To determine the stability of this compound (Etoposide) in a given solution over time by monitoring the decrease in the parent compound peak and the appearance of degradation products.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • This compound (Etoposide) solution to be tested

  • Mobile phase (e.g., 55:45 (v/v) acetonitrile-phosphate buffer saline, pH 4.5)[10]

  • Filtration device (0.22 µm filter)

  • Autosampler vials

Procedure:

  • Prepare the Mobile Phase: Prepare the acetonitrile-phosphate buffer saline mobile phase and filter it through a 0.22 µm filter.

  • Prepare the Sample: Prepare the this compound (Etoposide) solution in the desired solvent and at the desired concentration.

  • Initial Analysis (T=0):

    • Immediately after preparation, take an aliquot of the solution, dilute it if necessary to fall within the linear range of the detector, and inject it into the HPLC system.

    • Set the detection wavelength to 283 nm.[10]

    • Run the sample with a flow rate of 1.0 mL/min.[10]

    • Record the chromatogram and note the retention time and peak area of the parent this compound (Etoposide) peak.

  • Incubate the Sample: Store the remaining solution under the desired test conditions (e.g., specific temperature, light exposure).

  • Time-Point Analysis:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take another aliquot from the stored solution.

    • Prepare and inject the sample into the HPLC system under the same conditions as the initial analysis.

    • Record the chromatogram.

  • Data Analysis:

    • Compare the peak area of the parent this compound (Etoposide) at each time point to the initial peak area (T=0).

    • Calculate the percentage of the remaining compound at each time point.

    • Monitor for the appearance and increase in the peak area of any new peaks, which would indicate degradation products.

Experimental Workflow for HPLC Stability Assay:

G cluster_2 HPLC Stability Assay Workflow A Prepare Solution B Inject T=0 Sample A->B C Incubate Solution A->C E Analyze Chromatograms B->E D Inject Time-Point Samples C->D D->E F Determine % Degradation E->F

Caption: A simplified workflow for assessing the stability of this compound (Etoposide) using HPLC.

References

Optimizing Etoposide Dosage in Preclinical Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Etoposide dosage during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Etoposide?

A1: Etoposide is a topoisomerase II inhibitor.[1][2][3][4] It forms a ternary complex with DNA and the topoisomerase II enzyme. This complex prevents the re-ligation of double-stranded DNA breaks induced by the enzyme, leading to an accumulation of DNA damage and subsequent cell death (apoptosis).[1][2] Etoposide's cytotoxic activity is cell cycle-dependent, primarily affecting the S and G2 phases.[1][5]

Q2: What are the common starting points for Etoposide dosage in preclinical studies?

A2: The starting dose for preclinical studies should be informed by prior in vitro data, pharmacokinetics (PK), and pharmacodynamics (PD) studies if available.[6] A common strategy is a dose escalation study, where the dose is gradually increased to identify the maximum tolerated dose (MTD).[6] Logarithmic dose increments (e.g., 2x, 3x) are often used to cover a broad range while minimizing unnecessary toxicity.[6] For reference, clinical dosing regimens for Etoposide in cancer patients often range from 35 mg/m² to 100 mg/m² per day for several days.[3] However, direct translation of clinical doses to preclinical models is not appropriate and requires careful allometric scaling and consideration of the specific animal model.

Q3: How can I monitor for Etoposide-induced toxicity in my animal models?

A3: Comprehensive monitoring is crucial for identifying dose-limiting toxicities.[6] Key monitoring parameters include:

  • Clinical Observations: Daily checks for changes in behavior, appearance, and activity levels.

  • Body Weight: Regular tracking of body weight is a sensitive indicator of general toxicity.[6]

  • Hematology: Complete blood counts (CBCs) should be performed to monitor for myelosuppression (neutropenia, thrombocytopenia), which is a common dose-limiting toxicity of Etoposide.[7][8]

  • Serum Chemistry: Panels to assess liver and kidney function are important.[6]

  • Histopathology: At the end of the study, a gross necropsy and histopathological examination of major organs can identify specific organ toxicities.[6]

Q4: What pharmacokinetic parameters are most important to consider when optimizing Etoposide dosage?

A4: Key pharmacokinetic parameters to evaluate include:

  • Maximum Concentration (Cmax): The peak plasma concentration of the drug.

  • Area Under the Curve (AUC): Represents the total drug exposure over time.[6] Hematologic toxicity of Etoposide has been shown to correlate with AUC.[8]

  • Half-life (t1/2): The time it takes for the drug concentration to reduce by half.[6]

  • Bioavailability (F): The fraction of an administered dose that reaches systemic circulation. The oral bioavailability of Etoposide is approximately 50% and can be variable.[5][9][10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
High mortality or excessive weight loss at initial doses The starting dose is too high.Reduce the starting dose significantly. Consider a wider dose range with smaller, logarithmic increments to better define the MTD.[6]
Lack of efficacy at the MTD Inadequate drug exposure, inappropriate animal model, or resistance.- Confirm target engagement with pharmacodynamic markers.- Evaluate the pharmacokinetic profile to ensure sufficient drug levels are achieved.- Re-evaluate the suitability of the chosen animal model for the specific cancer type.
High inter-animal variability in response and toxicity Differences in drug metabolism, absorption, or underlying health of the animals.- Ensure a homogenous animal population in terms of age, weight, and health status.- Increase the number of animals per dose group to improve statistical power.- Consider that the oral bioavailability of Etoposide can be highly variable.[5][10]
Unexpected toxicity profile Off-target effects or issues with the drug formulation.- Conduct a thorough literature review for known off-target effects of Etoposide.- Perform detailed histopathology on all major organs to identify unexpected target organs of toxicity.[11]- Verify the stability and purity of the Etoposide formulation.
Discrepancy between in vitro and in vivo results Poor bioavailability, rapid metabolism, or inefficient delivery to the tumor site.- Characterize the pharmacokinetic properties of Etoposide in the selected animal model.- Consider alternative routes of administration (e.g., intravenous vs. oral) to improve bioavailability.[5]

Quantitative Data Summary

Table 1: Etoposide Pharmacokinetic Parameters (Human Clinical Data)

ParameterValueReference
Oral Bioavailability ~50% (variable)[5][9][10]
Protein Binding ~91.5%[9]
Terminal Half-life (IV) Biphasic, with a terminal half-life of 4-11 hours[5]
Primary Route of Elimination Renal excretion and metabolism[5]

Table 2: Common Dose-Limiting Toxicities of Etoposide (Clinical Data)

ToxicityDescriptionKey Monitoring ParametersReference
Myelosuppression Suppression of bone marrow function, leading to decreased blood cell counts.White blood cell count, absolute neutrophil count, platelet count.[7][8]
Leukopenia/Neutropenia A significant decrease in white blood cells, particularly neutrophils, increasing the risk of infection.Absolute neutrophil count.[7][12]
Alopecia Hair loss.Clinical observation.[12]
Nausea and Vomiting Gastrointestinal distress.Clinical observation, food and water intake.[12]

Experimental Protocols

Dose Range Finding (DRF) Study Protocol

  • Animal Model Selection: Choose a relevant species and strain based on the tumor model and metabolic similarity to humans.[6]

  • Dose Group Allocation: Establish multiple dose groups, including a vehicle control. Use logarithmic dose increments (e.g., 3-5 animals per group).[6]

  • Drug Administration: Administer Etoposide via the intended clinical route (e.g., oral gavage or intravenous injection).

  • Monitoring:

    • Record clinical observations and body weights daily.[6]

    • Collect blood samples at predetermined time points for hematology and serum chemistry analysis.[6]

  • Endpoint: The study is typically terminated when severe toxicity is observed, or after a predetermined duration.

  • Necropsy and Histopathology: Perform a gross necropsy on all animals. Collect major organs for histopathological examination to identify target organs of toxicity.[6]

  • Data Analysis: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity.

Pharmacokinetic (PK) Study Protocol

  • Animal Model and Dosing: Use the same animal model as in the efficacy studies. Administer a single dose of Etoposide.

  • Blood Sampling: Collect serial blood samples at various time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma and analyze Etoposide concentrations using a validated analytical method (e.g., HPLC).[10]

  • PK Parameter Calculation: Use appropriate software to calculate key PK parameters such as Cmax, AUC, t1/2, and clearance.[6]

Visualizations

Etoposide_Mechanism_of_Action Etoposide Etoposide Ternary_Complex Etoposide-Topo II-DNA Ternary Complex Etoposide->Ternary_Complex Topoisomerase_II Topoisomerase II Topoisomerase_II->Ternary_Complex DNA DNA DNA->Ternary_Complex DNA_Breaks Double-Strand DNA Breaks Ternary_Complex->DNA_Breaks Inhibits Re-ligation Apoptosis Apoptosis (Cell Death) DNA_Breaks->Apoptosis

Caption: Mechanism of action of Etoposide.

Preclinical_Dosage_Optimization_Workflow cluster_0 Initial Assessment cluster_1 In Vivo Studies cluster_2 Refinement In_Vitro In Vitro Studies (IC50) DRF Dose Range Finding (DRF) Study In_Vitro->DRF Literature Literature Review (Similar Compounds) Literature->DRF MTD Determine MTD DRF->MTD PK_PD Pharmacokinetic (PK) & Pharmacodynamic (PD) Study MTD->PK_PD Efficacy Efficacy Studies MTD->Efficacy Refine_Dose Refine Dosage Regimen (Schedule & Duration) PK_PD->Refine_Dose Efficacy->Refine_Dose

Caption: Preclinical dosage optimization workflow.

References

Technical Support Center: Etocarlide Clinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Etocarlide" did not yield specific results. The information provided below is based on "Etoposide," a widely studied anti-cancer agent, assuming "this compound" was a typographical error.

This technical support guide provides troubleshooting information and frequently asked questions for researchers and drug development professionals involved in the clinical development of Etoposide.

Frequently Asked Questions (FAQs)

Q1: We are observing significant inter-patient variability in drug exposure in our early phase trial. What are the potential causes and how can we mitigate this?

A1: High inter- and intra-patient variability is a known challenge with oral Etoposide administration.[1] Key factors include:

  • Low and Variable Bioavailability: The bioavailability of oral Etoposide averages around 50% but can be inconsistent.[2] Absorption may become saturable at doses greater than 200 mg/day.[1]

  • Metabolism: Etoposide is metabolized by CYP3A4, and its activity can be influenced by co-administered drugs.[3] It also undergoes conjugation by GSTT1/GSTP1 and UGT1A1.[3]

  • P-glycoprotein (P-gp) Efflux: Etoposide is a substrate for the P-gp efflux pump in the intestine, which can limit its absorption.[1]

  • Patient Factors: Concurrent medications, hepatic and renal function, and the presence of nausea and vomiting can all influence drug bioavailability.[2]

Troubleshooting Recommendations:

  • Therapeutic Drug Monitoring (TDM): Implement TDM to individualize dosing. Monitoring plasma trough concentrations (C(24,trough)) can help avoid severe toxicity.[1]

  • Dosing Strategy: Consider daily low doses (e.g., 50-100 mg/day for 14-21 days) which have been associated with increased bioavailability compared to larger single doses.[1]

  • Pharmacogenomic Screening: Investigate genetic polymorphisms in CYP3A4, GSTT1, GSTP1, and UGT1A1 in your patient population to identify potential sources of variability.

Q2: Our trial is experiencing a high rate of hematological toxicities. What are the expected rates, and what is the recommended monitoring protocol?

A2: Myelosuppression is the primary dose-limiting toxicity of Etoposide.[4] Researchers should anticipate significant rates of hematological adverse events.

Quantitative Data on Hematological Toxicity:

Adverse EventGrade 3/4 IncidencePopulationReference
Leukopenia81%Extensive small-cell lung cancer (SCLC) patients[5]
Thrombocytopenia76%Extensive SCLC patients[5]
Anemia55%Extensive SCLC patients[5]

Experimental Protocol: Monitoring for Hematological Toxicity

  • Baseline Assessment: Obtain a complete blood count (CBC) with differential before initiating therapy.

  • Frequent Monitoring: Perform CBCs with differentials before each cycle of chemotherapy.[6]

  • Nadir Monitoring: Blood cell counts typically reach their nadir 10-14 days after administration.[7] Increased monitoring frequency during this period is recommended.

  • Actionable Thresholds: Establish clear criteria for dose delays, reductions, or discontinuation based on absolute neutrophil count (ANC) and platelet count.

  • Patient Education: Counsel patients on the signs and symptoms of infection (fever, sore throat) and bleeding (bruising, petechiae) and instruct them to report these immediately.[7][8]

Q3: What is the underlying mechanism of Etoposide, and how can we visualize it for our internal training?

A3: Etoposide's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[3][9][10] Etoposide stabilizes a ternary complex between the enzyme and DNA, which prevents the re-ligation of double-strand breaks introduced by topoisomerase II.[9][10] This leads to an accumulation of DNA breaks, cell cycle arrest in the S and G2 phases, and ultimately, apoptosis.[3]

Visualization of Etoposide's Mechanism of Action:

Etoposide_Mechanism cluster_0 Normal Topoisomerase II (TOPOII) Function cluster_1 Etoposide Intervention DNA_supercoiled Supercoiled DNA TOPOII Topoisomerase II DNA_supercoiled->TOPOII Binds DNA_cleaved Transient Double-Strand Break TOPOII->DNA_cleaved Creates Ternary_Complex Stable Etoposide-TOPOII-DNA Ternary Complex TOPOII->Ternary_Complex DNA_pass DNA Strand Passage DNA_cleaved->DNA_pass Allows Etoposide Etoposide DNA_religated Re-ligated DNA (Relaxed) DNA_pass->DNA_religated Re-ligates Etoposide->Ternary_Complex Forms DNA_breaks Accumulated DNA Double-Strand Breaks Ternary_Complex->DNA_breaks Prevents Re-ligation Apoptosis Cell Cycle Arrest (S/G2) -> Apoptosis DNA_breaks->Apoptosis

Caption: Etoposide inhibits Topoisomerase II, preventing DNA re-ligation and leading to apoptosis.

Troubleshooting Guides

Issue: Unexpected Allergic Reaction During Intravenous Infusion

Symptoms: Chills, fever, bronchospasm, hypotension, rash, itching, swelling of the face or tongue.[6][11]

Workflow for Managing Infusion Reactions:

Infusion_Reaction_Workflow Start Patient exhibits signs of allergic reaction Stop_Infusion Immediately stop Etoposide infusion Start->Stop_Infusion Assess_Patient Assess vital signs (BP, HR, O2 sat) Stop_Infusion->Assess_Patient Administer_Support Administer supportive care (e.g., antihistamines, corticosteroids, epinephrine as needed) Assess_Patient->Administer_Support Notify_PI Notify Principal Investigator and Medical Monitor Administer_Support->Notify_PI Document_AE Document as a Serious Adverse Event (SAE) Notify_PI->Document_AE Decision Re-challenge? Document_AE->Decision End Discontinue treatment Decision->End No Protocol_Modification Consider protocol modification (e.g., premedication, slower infusion) Decision->Protocol_Modification Yes

Caption: Workflow for managing acute infusion-related allergic reactions to Etoposide.

Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for Etoposide.

ParameterValueNotesReference(s)
Bioavailability (Oral)~50%Can be variable; decreases with doses >200mg/day.[2]
Protein Binding97%Highly bound to plasma proteins.[3]
Volume of Distribution (Vd)18 - 29 LIndicates extensive tissue distribution.[3]
Distribution Half-life (t½α)1.5 hoursRepresents the initial rapid distribution phase.[3]
MetabolismHepatic (CYP3A4), ConjugationO-demethylation and conjugation with glutathione and glucuronide.[3]
ExcretionRenal and Biliary~40-56% of a dose is excreted in the urine, with ~45% as unchanged drug.[2][3]

References

Technical Support Center: Etocarlide-Induced Cardiotoxicity Mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Etocarlide is a promising novel anti-neoplastic agent that functions as a topoisomerase II inhibitor, inducing DNA strand breaks and subsequent apoptosis in rapidly dividing cancer cells.[1][2][3] While highly effective, preclinical studies have indicated a potential for dose-dependent cardiotoxicity, primarily manifesting as cardiomyocyte apoptosis and mitochondrial dysfunction. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating this compound-induced cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced cardiotoxicity?

A1: The primary anti-cancer mechanism of this compound is the inhibition of topoisomerase II, which is crucial for DNA replication in cancer cells.[1][2][3] However, cardiomyocytes also rely on topoisomerase II for mitochondrial DNA replication and repair. This compound is hypothesized to inadvertently inhibit topoisomerase II in cardiomyocytes, leading to mitochondrial DNA damage, increased production of reactive oxygen species (ROS), and the initiation of the intrinsic apoptotic pathway.

Q2: What are the observable signs of this compound-induced toxicity in in-vitro cardiomyocyte models?

A2: Key indicators of this compound-induced cardiotoxicity in cell culture include:

  • A decrease in cell viability and proliferation.

  • Increased markers of apoptosis, such as Annexin V staining and caspase-3/7 activation.

  • A reduction in mitochondrial membrane potential.

  • Elevated levels of intracellular reactive oxygen species (ROS).

  • Visible changes in cell morphology, such as cell shrinkage and membrane blebbing.

Q3: What strategies can be employed to mitigate this cardiotoxicity?

A3: Several strategies are being explored to counteract this compound's cardiotoxic effects, including:

  • Co-administration of antioxidants: Agents like N-acetylcysteine (NAC) can help neutralize the excess ROS produced.

  • Mitochondrial support agents: Compounds such as Coenzyme Q10 (CoQ10) can help improve mitochondrial function and energy production.

  • Iron Chelators: Dexrazoxane, an iron-chelating agent, has been shown to reduce the formation of drug-induced reactive oxygen species.[4][5]

Q4: Are there established clinical strategies for mitigating cardiotoxicity from similar chemotherapeutic agents?

A4: Yes, for other cardiotoxic cancer drugs like doxorubicin, several cardioprotective strategies are used clinically. These include the use of dexrazoxane, ACE inhibitors, beta-blockers, and statins.[4][6][7] These agents work through various mechanisms, including reducing oxidative stress and improving cardiovascular hemodynamics.[4][5][6]

Troubleshooting Guides

This section provides guidance for specific issues that may arise during your experiments.

Issue 1: High levels of cardiomyocyte death are observed even at low concentrations of this compound.

  • Possible Cause: The cardiomyocyte cell line or primary cells being used may be particularly sensitive to topoisomerase II inhibition.

  • Troubleshooting Steps:

    • Confirm Dose-Response: Perform a detailed dose-response curve to accurately determine the EC50 (half-maximal effective concentration) for toxicity in your specific cell model.

    • Assess Mitochondrial Health: Pre-treat cells with a mitochondrial protective agent like CoQ10 to see if this improves viability.

    • Check for Contamination: Ensure cell cultures are free from mycoplasma or other contaminants that could exacerbate cellular stress.

Issue 2: Inconsistent results when testing mitigating agents.

  • Possible Cause: The timing of co-administration of the mitigating agent with this compound may be suboptimal.

  • Troubleshooting Steps:

    • Optimize Treatment Schedule: Test different treatment schedules: pre-treatment, co-treatment, and post-treatment with the mitigating agent.

    • Titrate Mitigating Agent: Perform a dose-response experiment for the mitigating agent in the presence of a fixed concentration of this compound to find the optimal protective concentration.

    • Control for Vehicle Effects: Ensure that the vehicle used to dissolve the mitigating agent does not have any confounding effects on the cells.

Issue 3: Difficulty in measuring changes in mitochondrial membrane potential.

  • Possible Cause: The fluorescent dye used for measurement (e.g., JC-1) may not be performing optimally.

  • Troubleshooting Steps:

    • Optimize Dye Concentration and Incubation Time: Titrate the concentration of the JC-1 dye and the incubation time to ensure adequate uptake and signal.

    • Use a Positive Control: Include a known mitochondrial uncoupler (e.g., CCCP) as a positive control to validate the assay.

    • Alternative Assays: Consider using alternative methods to assess mitochondrial function, such as measuring ATP production or oxygen consumption rates.

Data Presentation

The following tables summarize hypothetical quantitative data from in-vitro studies on this compound-induced cardiotoxicity and the effects of mitigating agents.

Table 1: Dose-Dependent Effects of this compound on Cardiomyocyte Viability and Apoptosis

This compound (µM)Cell Viability (%)Apoptotic Cells (%)
0 (Control)100 ± 55 ± 2
185 ± 615 ± 4
560 ± 845 ± 7
1040 ± 770 ± 9
2520 ± 590 ± 5

Table 2: Efficacy of Mitigating Agents on this compound-Induced Toxicity (10 µM this compound)

TreatmentCell Viability (%)Apoptotic Cells (%)Mitochondrial Membrane Potential (Ratio)
Control100 ± 55 ± 21.00 ± 0.10
This compound (10 µM)40 ± 770 ± 90.35 ± 0.08
This compound + NAC (1 mM)65 ± 830 ± 60.70 ± 0.12
This compound + CoQ10 (10 µM)75 ± 620 ± 50.85 ± 0.10

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Plate human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and/or mitigating agents for 24 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed and treat hiPSC-CMs in a 6-well plate as described in Protocol 1.

  • Cell Harvesting: After treatment, collect the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic (Annexin V positive, PI positive) cells.

Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1
  • Cell Seeding and Treatment: Seed and treat hiPSC-CMs on glass coverslips or in a 96-well black-walled plate.

  • JC-1 Staining: After treatment, wash the cells with PBS and incubate with 5 µg/mL JC-1 staining solution for 20 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Measurement: Measure the fluorescence intensity of JC-1 aggregates (red fluorescence, excitation/emission ~585/590 nm) and JC-1 monomers (green fluorescence, excitation/emission ~514/529 nm) using a fluorescence microscope or plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates a loss of mitochondrial membrane potential.

Visualizations

Signaling Pathway of this compound-Induced Cardiotoxicity

Etocarlide_Toxicity_Pathway This compound This compound TopoisomeraseII Topoisomerase II (Mitochondrial) This compound->TopoisomeraseII Inhibits mtDNA_Damage mtDNA Damage TopoisomeraseII->mtDNA_Damage Leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction mtDNA_Damage->Mitochondrial_Dysfunction ROS Increased ROS Mitochondrial_Dysfunction->ROS Apoptosis_Pathway Intrinsic Apoptosis Pathway Activation ROS->Apoptosis_Pathway Cardiomyocyte_Apoptosis Cardiomyocyte Apoptosis Apoptosis_Pathway->Cardiomyocyte_Apoptosis NAC N-acetylcysteine (NAC) NAC->ROS Inhibits CoQ10 Coenzyme Q10 (CoQ10) CoQ10->Mitochondrial_Dysfunction Supports Dexrazoxane Dexrazoxane Dexrazoxane->ROS Inhibits

Caption: Proposed pathway of this compound cardiotoxicity and mitigation points.

Experimental Workflow for Testing Mitigation Strategies

Mitigation_Workflow cluster_assays Assess Toxicity Endpoints start Start: Culture hiPSC-Cardiomyocytes treat Treat with this compound +/- Mitigating Agent start->treat incubation Incubate for 24 hours treat->incubation viability Cell Viability (MTT) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis mito Mitochondrial Potential (JC-1) incubation->mito data_analysis Data Analysis and Comparison viability->data_analysis apoptosis->data_analysis mito->data_analysis conclusion Conclusion on Mitigating Efficacy data_analysis->conclusion

Caption: Workflow for evaluating this compound toxicity mitigation agents.

Troubleshooting Decision Tree

Troubleshooting_Tree problem Problem: Inconsistent Mitigation Results check_timing Is treatment timing optimized? problem->check_timing optimize_timing Action: Test pre-, co-, and post-treatment schedules check_timing->optimize_timing No check_dose Is mitigating agent dose optimal? check_timing->check_dose Yes optimize_timing->check_dose optimize_dose Action: Perform dose-response for mitigating agent check_dose->optimize_dose No check_vehicle Are vehicle controls included? check_dose->check_vehicle Yes optimize_dose->check_vehicle run_vehicle Action: Run vehicle-only control experiments check_vehicle->run_vehicle No solution Consistent Results check_vehicle->solution Yes run_vehicle->solution

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

dealing with Etocarlide precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Etocarlide precipitation in culture media.

Troubleshooting Guide

Issue: Precipitate forms immediately upon adding this compound stock solution to the culture medium.

Possible Cause 1: Low Aqueous Solubility of this compound

This compound is a hydrophobic molecule, as indicated by its predicted high XlogP value, making it poorly soluble in aqueous solutions like culture media. When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous medium, the this compound may crash out of solution.

Solutions:

  • Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cell stress.[1][2] However, a slightly higher concentration of a less toxic solvent might be necessary to maintain solubility.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the this compound stock in pre-warmed culture medium. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Increase Agitation: Gently swirl or vortex the medium while adding the this compound stock to promote rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.

  • Pre-warm the Medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.[3]

  • Use of Solubilizing Agents:

    • Serum: If your experimental design allows, the presence of serum in the culture medium can aid in solubilizing hydrophobic compounds. Albumin in serum can bind to the compound and increase its apparent solubility.[1]

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their solubility in aqueous solutions. Beta-cyclodextrin is a commonly used option.[1]

Possible Cause 2: High this compound Concentration

The desired final concentration of this compound may exceed its solubility limit in the specific culture medium being used.

Solutions:

  • Determine the Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be maintained in your specific culture medium without precipitation. A detailed protocol is provided in the "Experimental Protocols" section.

  • Work at a Lower Concentration: If the required concentration is above the solubility limit, consider if a lower, soluble concentration can still achieve the desired biological effect.

Issue: Precipitate forms over time during incubation.

Possible Cause 1: Compound Instability

This compound may degrade or undergo chemical changes in the culture medium over time, leading to the formation of less soluble byproducts. Factors like pH and temperature can influence stability.

Solutions:

  • Conduct a Stability Study: Assess the stability of this compound in your culture medium over the time course of your experiment. This can be done by analyzing samples at different time points using techniques like HPLC.

  • pH Control: Ensure the pH of the culture medium is stable throughout the experiment, as pH shifts can affect the ionization state and solubility of the compound.

  • Minimize Exposure to Light and Air: If this compound is sensitive to light or oxidation, protect the culture plates from light and consider using sealed plates to minimize air exposure.

Possible Cause 2: Interaction with Media Components

This compound may interact with components of the culture medium, such as salts or amino acids, to form insoluble complexes.

Solutions:

  • Media Comparison: Test the solubility and stability of this compound in different types of culture media to see if the issue is specific to one formulation.

  • Component Analysis: If the precipitation is severe, it may be necessary to investigate interactions with specific media components, although this is a more complex undertaking.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

PropertyValueSource
Molecular FormulaC₁₇H₂₀N₂O₂S[4][5]
Molecular Weight316.42 g/mol [4]
Predicted XlogP3.8[5]
SolubilitySoluble in DMSO-

Q2: What is the recommended solvent for making an this compound stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving this compound for in vitro experiments.[2] It is important to use a high-purity, anhydrous grade of DMSO.

Q3: What is the maximum recommended final concentration of DMSO in the culture medium?

A3: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. A concentration of 0.1% to 0.5% is generally considered safe for most cell lines, but it is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any solvent effects.[1][2]

Q4: Can I filter the medium to remove the precipitate?

A4: Filtering the medium after precipitation has occurred is not recommended. This will remove the precipitated compound, leading to an unknown and lower final concentration of the active drug in your experiment, making the results unreliable. The goal should be to prevent precipitation in the first place.

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: For some hydrophobic compounds, other organic solvents like ethanol can be used.[6] However, the compatibility and toxicity of any solvent with your specific cell line must be tested. Another approach is to use formulation strategies with excipients like cyclodextrins to create an aqueous stock solution.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound in Culture Medium

This protocol provides a method to estimate the maximum concentration of this compound that can be dissolved in a specific culture medium without immediate precipitation.

Materials:

  • This compound powder

  • DMSO (anhydrous, high purity)

  • Culture medium of interest (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where this compound does not absorb (e.g., 600 nm)

  • Multichannel pipette

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Create a serial dilution of the this compound stock solution in DMSO in a separate 96-well plate or microcentrifuge tubes. For example, a 2-fold serial dilution from 100 mM down to ~0.1 mM.

  • In a new 96-well plate, add a fixed volume of the pre-warmed culture medium to each well (e.g., 198 µL).

  • Add a small, consistent volume of each this compound-DMSO dilution to the corresponding wells of the medium plate (e.g., 2 µL). This will result in a final DMSO concentration of 1% and a range of this compound concentrations. Include a vehicle control (DMSO only).

  • Mix the plate immediately by gentle shaking or pipetting up and down.

  • Measure the absorbance (turbidity) of each well at 600 nm using a plate reader immediately after mixing and again after a set time (e.g., 1-2 hours) of incubation at 37°C.

  • Analyze the data: Plot the absorbance at 600 nm against the this compound concentration. The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation. This concentration is the approximate kinetic solubility.

Protocol 2: Troubleshooting this compound Precipitation using a Co-solvent Approach

This protocol outlines a method to test the effectiveness of a co-solvent in preventing this compound precipitation.

Materials:

  • This compound powder

  • DMSO

  • Ethanol (cell culture grade)

  • Culture medium of interest, pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Visible light microscope

Methodology:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare a series of co-solvent mixtures of DMSO and ethanol (e.g., 90:10, 75:25, 50:50 DMSO:Ethanol).

  • Dissolve this compound in each co-solvent mixture to the same high concentration (e.g., 100 mM).

  • Add a small volume of each stock solution (DMSO only and co-solvent mixtures) to separate tubes containing pre-warmed culture medium to achieve the desired final this compound concentration. Ensure the final total solvent concentration remains consistent and below toxic levels.

  • Gently mix and incubate at 37°C.

  • Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours) under a microscope.

  • Compare the level of precipitation between the different solvent conditions to identify a co-solvent mixture that improves solubility.

Visualizations

experimental_workflow_solubility cluster_prep Stock Preparation cluster_assay Solubility Assay cluster_analysis Data Analysis stock_prep Prepare high-concentration This compound stock in DMSO serial_dilution Create serial dilutions of stock in DMSO stock_prep->serial_dilution add_drug Add this compound dilutions to medium serial_dilution->add_drug add_medium Add pre-warmed medium to 96-well plate add_medium->add_drug mix Mix immediately add_drug->mix incubate Incubate at 37°C mix->incubate read_plate Measure absorbance (600 nm) incubate->read_plate plot_data Plot Absorbance vs. Concentration read_plate->plot_data determine_sol Identify concentration at which precipitation occurs plot_data->determine_sol

Caption: Workflow for determining the kinetic solubility of this compound.

troubleshooting_precipitation start This compound Precipitation Observed in Culture check_concentration Is the final this compound concentration known to be soluble? start->check_concentration check_solvent Is the final solvent concentration < 0.5%? check_concentration->check_solvent Yes solubility_assay Perform Kinetic Solubility Assay check_concentration->solubility_assay No optimize_solvent Optimize solvent addition: - Slower addition - Increased mixing - Pre-warm medium check_solvent->optimize_solvent Yes use_solubilizer Consider using solubilizing agents: - Serum - Cyclodextrins check_solvent->use_solubilizer No lower_concentration Lower the working concentration solubility_assay->lower_concentration end_resolved Precipitation Resolved lower_concentration->end_resolved check_stability Investigate compound stability over time (HPLC) optimize_solvent->check_stability use_solubilizer->check_stability end_precipitate Precipitation Persists: Consider alternative formulation or compound check_stability->end_precipitate Precipitation persists check_stability->end_resolved Precipitation resolved

Caption: Logical workflow for troubleshooting this compound precipitation.

hypothetical_pathway This compound This compound (in solution) target Hypothetical Cellular Target This compound->target Binds to precipitate This compound Precipitate This compound->precipitate Precipitates downstream Downstream Signaling Cascade target->downstream Activates/ Inhibits response Biological Response downstream->response stress Cellular Stress Response (e.g., ER stress, autophagy) precipitate->stress Induces off_target Off-Target Effects/ Artifactual Data stress->off_target

Caption: Potential impact of this compound precipitation on cellular signaling.

References

Technical Support Center: Improving the Synthetic Yield of Thiocarlide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthetic yield of thiocarlide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce thiocarlide?

A1: Thiocarlide, or N,N'-bis[4-(3-methylbutoxy)phenyl]thiourea, is a symmetrical diarylthiourea. The most common synthetic approaches involve:

  • Reaction of 4-(3-methylbutoxy)aniline with a thiocarbonylating agent: This is the most direct route. Common thiocarbonylating agents include carbon disulfide (CS₂), thiophosgene (CSCl₂), or 1,1'-thiocarbonyldiimidazole (TCDI). The reaction with carbon disulfide is often preferred due to its lower cost and easier handling compared to thiophosgene.

  • Reaction of 4-(3-methylbutoxy)phenyl isothiocyanate with 4-(3-methylbutoxy)aniline: This method provides a clean reaction with a 1:1 stoichiometry of reactants. However, it requires the prior synthesis of the isothiocyanate intermediate.

Q2: I am experiencing a low yield in my thiocarlide synthesis. What are the potential causes?

A2: Low yields in thiocarlide synthesis can stem from several factors:

  • Poor quality of starting materials: The purity of 4-(3-methylbutoxy)aniline is crucial. Impurities can interfere with the reaction.

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and stoichiometry of reactants play a significant role. For instance, in the reaction with carbon disulfide, insufficient base or inadequate temperature can lead to incomplete reaction.

  • Side reactions: The formation of byproducts, such as isothiocyanate intermediates that can polymerize or react with solvents, can reduce the yield of the desired thiourea.

  • Difficult purification: Thiocarlide can be challenging to purify, and product loss during workup and recrystallization is common.

Q3: What are the expected impurities in thiocarlide synthesis?

A3: Depending on the synthetic route, common impurities may include:

  • Unreacted 4-(3-methylbutoxy)aniline.

  • Dithiocarbamate salts (if using CS₂ with a base).

  • Isothiocyanate intermediates.

  • Byproducts from the decomposition of reactants or intermediates.

  • Products of side reactions with the solvent.

Q4: How can I purify the final thiocarlide product?

A4: Recrystallization is the most common method for purifying diarylthioureas like thiocarlide.[1] Suitable solvents for recrystallization include ethanol, isopropanol, or mixtures of ethanol and water. The choice of solvent will depend on the solubility of thiocarlide and its impurities. Washing the crude product with a non-polar solvent like hexane can help remove non-polar impurities before recrystallization. Column chromatography can be used for small-scale purification but may be less practical for larger quantities.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 4-(3-methylbutoxy)aniline (Precursor)

Background: The precursor, 4-(3-methylbutoxy)aniline, is typically synthesized via the Williamson ether synthesis by alkylating 4-aminophenol with isoamyl bromide (1-bromo-3-methylbutane).

ParameterRecommended ConditionPotential IssueTroubleshooting Action
Base K₂CO₃, Cs₂CO₃Incomplete deprotonation of the phenolic hydroxyl group.Use a stronger base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, DMF). Ensure the base is fresh and anhydrous.
Solvent Acetone, DMF, AcetonitrileLow solubility of reactants; side reactions (N-alkylation).Use a polar aprotic solvent like DMF to improve solubility. To minimize N-alkylation, protect the amino group of 4-aminophenol before alkylation.[2]
Temperature RefluxSlow reaction rate; decomposition of reactants.Gradually increase the temperature and monitor the reaction progress by TLC. If decomposition is observed, perform the reaction at a lower temperature for a longer duration.
Reaction Time 20-24 hoursIncomplete reaction.Monitor the reaction by TLC until the starting material is consumed.
Problem 2: Low Yield in the Synthesis of Thiocarlide from 4-(3-methylbutoxy)aniline and Carbon Disulfide

Background: This is a common and cost-effective method for synthesizing symmetrical diarylthioureas. The reaction typically proceeds by forming a dithiocarbamate intermediate.

ParameterRecommended ConditionPotential IssueTroubleshooting Action
Stoichiometry Aniline:CS₂ ratio of 2:1Excess or insufficient CS₂ leading to side products or unreacted starting material.Use a slight excess of the aniline to ensure all the CS₂ reacts.
Solvent Ethanol, Methanol, DMFPoor solubility of reactants or intermediates.DMF is often a good solvent for this reaction as it can dissolve both the aniline and the dithiocarbamate intermediate.[3]
Base NaOH, KOH, Et₃NInefficient formation of the dithiocarbamate salt.Use a strong base like NaOH or KOH in an aqueous or alcoholic solution. Triethylamine (Et₃N) can also be used in organic solvents.
Temperature Room temperature to refluxSlow reaction rate or decomposition of the dithiocarbamate.Start the reaction at room temperature and gently heat if the reaction is slow. Avoid excessive heat which can lead to the decomposition of the intermediate.
Workup Acidification to generate the thiourea.Incomplete conversion of the dithiocarbamate to thiourea.Ensure the reaction mixture is sufficiently acidified (e.g., with HCl) to facilitate the elimination of H₂S and formation of the thiourea.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-methylbutoxy)aniline

This protocol is adapted from a general procedure for the selective O-alkylation of aminophenols.[2]

Materials:

  • 4-Aminophenol

  • Isoamyl bromide (1-bromo-3-methylbutane)

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Benzaldehyde

Procedure:

  • Protection of the amino group: To a solution of 4-aminophenol (1 equivalent) in methanol, add benzaldehyde (1 equivalent). Stir the mixture at room temperature for 1 hour. Remove the solvent under reduced pressure to obtain the N-benzylidene-4-aminophenol.

  • Alkylation: Dissolve the N-benzylidene-4-aminophenol (1 equivalent) in acetone. Add K₂CO₃ (2 equivalents) and isoamyl bromide (1.1 equivalents). Reflux the mixture for 20 hours, monitoring the reaction by TLC.

  • Hydrolysis and Workup: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. To the residue, add dichloromethane and 1N HCl. Stir vigorously for 1 hour. Separate the aqueous layer and neutralize it with a saturated NaHCO₃ solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-(3-methylbutoxy)aniline. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Thiocarlide

This protocol is based on general methods for the synthesis of N,N'-diarylthioureas from anilines and carbon disulfide.[4]

Materials:

  • 4-(3-methylbutoxy)aniline

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-(3-methylbutoxy)aniline (2 equivalents) in ethanol.

  • Addition of Reactants: To this solution, add a solution of sodium hydroxide (2 equivalents) in water. Cool the mixture in an ice bath and add carbon disulfide (1 equivalent) dropwise with stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3-4 hours. The reaction progress can be monitored by TLC.

  • Precipitation: After cooling, pour the reaction mixture into ice-cold water. Acidify the mixture with concentrated HCl until it is acidic to litmus paper.

  • Isolation and Purification: A solid precipitate of thiocarlide will form. Filter the solid, wash it thoroughly with water, and dry it. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 4-Alkoxyanilines

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-AminophenolBenzyl bromideK₂CO₃AcetoneReflux2092[2]
4-Aminophenoln-Pentyl bromideK₂CO₃AcetoneReflux2085[2]
2-AminophenolBenzyl bromideK₂CO₃AcetoneReflux2088[2]

Table 2: Reaction Conditions for the Synthesis of Symmetrical N,N'-Diarylthioureas

Aniline DerivativeSulfur SourceSolventTemperature (°C)Time (h)Yield (%)Reference
AnilineCS₂/NaOHWater/EthanolReflux3~85[1]
4-ChloroanilineCS₂/NH₄OHMethanol<4384[5]
2-Amino-N,N'-dimethylanilineTCDICH₂Cl₂50Overnight70[6]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_thiocarlide Thiocarlide Synthesis aminophenol 4-Aminophenol protection Protection (Benzaldehyde) aminophenol->protection alkylation Alkylation (Isoamyl bromide, K2CO3) protection->alkylation hydrolysis Hydrolysis (HCl) alkylation->hydrolysis precursor 4-(3-methylbutoxy)aniline hydrolysis->precursor reaction Reaction (NaOH, Ethanol, Reflux) precursor->reaction cs2 Carbon Disulfide cs2->reaction precipitation Precipitation (HCl) reaction->precipitation purification Purification (Recrystallization) precipitation->purification thiocarlide Thiocarlide purification->thiocarlide

Caption: Synthetic workflow for thiocarlide production.

troubleshooting_yield low_yield Low Synthetic Yield precursor_issue Precursor Synthesis Issue? low_yield->precursor_issue thiocarlide_issue Thiocarlide Synthesis Issue? low_yield->thiocarlide_issue check_purity Check Purity of 4-Aminophenol precursor_issue->check_purity Yes optimize_alkylation Optimize Alkylation Conditions (Base, Solvent, Temp) precursor_issue->optimize_alkylation Yes check_aniline_purity Check Purity of 4-(3-methylbutoxy)aniline thiocarlide_issue->check_aniline_purity Yes optimize_thiourea Optimize Thiourea Reaction Conditions (Stoichiometry, Solvent, Temp) thiocarlide_issue->optimize_thiourea Yes purification_loss Investigate Purification Loss thiocarlide_issue->purification_loss Yes

Caption: Troubleshooting logic for low thiocarlide yield.

References

addressing lot-to-lot variability of Etocarlide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Etocarlide

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the lot-to-lot variability of this compound. Given that this compound is a research compound with limited publicly available data on its specific biological functions, this guide provides a comprehensive framework for qualifying new lots to ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: We've observed different results with a new lot of this compound compared to a previous batch. What could be the cause?

A1: Lot-to-lot variability is a common issue with research compounds and can stem from several factors:

  • Purity Differences: The percentage of the active compound versus impurities can vary between synthesis batches.

  • Impurity Profile: The nature and concentration of specific impurities may differ. Even minor changes in the impurity profile can sometimes lead to significant differences in biological activity.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and bioavailability.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

Q2: What are the recommended storage conditions for this compound?

A2: For solid this compound, it is recommended to store it in a dry, dark place at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[1] Stock solutions should be aliquoted and stored at -20°C and are generally stable for up to one month.[2] Avoid repeated freeze-thaw cycles.

Q3: How can we confirm the identity and purity of a new lot of this compound?

A3: A combination of analytical techniques is recommended to confirm the identity and assess the purity of a new lot. Refer to the "Experimental Protocols" section for detailed methodologies. Key techniques include:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity and identify the number of impurities.

Q4: Our current lot of this compound is not showing the expected biological activity. How should we troubleshoot this?

A4: If you observe a lack of activity, consider the following troubleshooting steps:

  • Verify Compound Identity and Purity: Use the analytical methods described below to ensure the compound is correct and meets the required purity level.

  • Assess Compound Stability: Was the compound stored correctly? Prepare fresh stock solutions from the solid material.

  • Perform a Dose-Response Curve: This will help determine if the potency (EC50/IC50) of the new lot has shifted.

  • Compare with a Reference Lot: If possible, always compare the new lot's performance against a previously validated "gold standard" lot.

Q5: What is the known mechanism of action for this compound?

A5: There is limited specific information in the public domain regarding the precise mechanism of action of this compound (4,4'-diethoxythiocarbanilide). However, related thiocarbanilide and thiourea compounds have been reported to exhibit a range of biological activities. For instance, the thiourea drug Isoxyl (thiocarlide) has been shown to inhibit oleic acid synthesis in Mycobacterium tuberculosis by targeting the membrane-bound Δ9-desaturase, DesA3.[3] This suggests that a potential mechanism for this compound could involve the disruption of fatty acid metabolism. Without specific studies on this compound, its mechanism remains to be definitively elucidated. Researchers should consider performing target identification and validation studies.

Troubleshooting Guide: Addressing Lot-to-Lot Variability

This guide provides a structured approach to identifying and mitigating the impact of lot-to-lot variability of this compound in your experiments.

Observed Issue Potential Cause Recommended Action
Reduced or no biological effect with the new lot. 1. Lower purity of the active compound.2. Presence of an inhibitory impurity.3. Degradation of the compound.4. Inaccurate concentration of the stock solution.1. Verify purity via HPLC.2. Analyze the impurity profile using LC-MS.3. Prepare fresh stock solutions from solid material stored under recommended conditions.4. Re-quantify the concentration of the stock solution.
Increased or off-target effects with the new lot. 1. Higher purity/potency than the previous lot.2. Presence of a biologically active impurity.1. Perform a full dose-response analysis to compare the EC50/IC50 with the previous lot.2. Attempt to identify major impurities using LC-MS/MS and NMR.
Poor solubility of the new lot. 1. Different polymorphic form of the compound.2. Presence of insoluble impurities.1. Use sonication or gentle heating to aid dissolution.2. Filter the stock solution through a 0.22 µm filter.3. Characterize the solid form using techniques like X-ray diffraction (XRD) if polymorphism is suspected.
Inconsistent results within the same lot. 1. Instability of the compound in solution.2. Repeated freeze-thaw cycles of the stock solution.1. Prepare fresh stock solutions more frequently.2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.

Experimental Protocols

Identity and Purity Assessment

A crucial first step in qualifying a new lot of this compound is to confirm its chemical identity and purity.

Table 1: Analytical Specifications for this compound

Parameter Method Specification Purpose
Appearance Visual InspectionWhite to off-white solid powderBasic quality check
Molecular Weight Mass Spectrometry (e.g., ESI-MS)316.42 g/mol Confirms identity
Chemical Structure ¹H NMR and ¹³C NMRConsistent with the structure of 4,4'-diethoxythiocarbanilideConfirms identity and structural integrity
Purity HPLC (e.g., at 254 nm)≥98%Quantifies the amount of active compound
  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute to 50 µg/mL with acetonitrile.

Biological Activity Assay

To ensure consistent biological effects, it is essential to perform a functional assay and compare the dose-response curve of the new lot to a reference lot.

Table 2: Example Biological Activity Comparison

Lot Number Purity (HPLC) IC50 (µM) in Assay X Maximum Inhibition (%)
Lot A (Reference)99.2%5.3 ± 0.498 ± 2
Lot B (New)98.5%5.8 ± 0.695 ± 3
Lot C (New)95.1%8.1 ± 0.985 ± 5
  • Cell Line: A relevant cancer cell line (e.g., A549, HeLa).

  • Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (from both the new and reference lots) in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Use a standard cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the dose-response curves and calculate the IC50 values using a suitable software package (e.g., GraphPad Prism).

Visualizations

Workflow for Qualifying a New Lot of this compound

The following diagram outlines the recommended workflow for the qualification of a new lot of this compound.

G cluster_0 Initial Assessment cluster_1 Analytical Chemistry Qualification cluster_2 Biological Activity Validation cluster_3 Decision Receive Receive New Lot Visual Visual Inspection Receive->Visual Doc Documentation Review (CoA) Visual->Doc MS Mass Spectrometry (Identity) Doc->MS NMR NMR (Structure) Doc->NMR HPLC HPLC (Purity) Doc->HPLC Solubility Solubility Test HPLC->Solubility DoseResponse Dose-Response Assay Solubility->DoseResponse Compare Compare to Reference Lot DoseResponse->Compare Accept Accept Lot Compare->Accept Reject Reject Lot Compare->Reject G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT SREBP1 SREBP-1 AKT->SREBP1 DesA3 Δ9-Desaturase (DesA3) SREBP1->DesA3 Lipogenesis Lipogenesis & Membrane Synthesis DesA3->Lipogenesis Proliferation Cell Proliferation & Survival Lipogenesis->Proliferation This compound This compound This compound->DesA3

References

Minimizing Off-Target Effects of Etoposide in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is intended for research use only. "Etocarlide" as a query did not yield specific results; based on the context of drug development and cell culture, this guide focuses on Etoposide, a widely used topoisomerase II inhibitor.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Etoposide in cell culture experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to ensure the accuracy and reproducibility of your results.

I. Troubleshooting Guide: Minimizing Off-Target Effects

Undesired off-target effects can confound experimental outcomes. This guide provides solutions to common issues encountered when using Etoposide in cell culture.

Issue Potential Cause Recommended Solution
High levels of cytotoxicity in control (non-cancerous) cell lines. Etoposide can be toxic to healthy cells, and off-target effects may contribute to this.- Determine the IC50 value for your specific cell line to use the lowest effective concentration. - Reduce the exposure time of Etoposide to the cells. - Consider using a lower, sub-lethal concentration to study specific cellular processes without inducing widespread cell death.
Inconsistent or unexpected changes in signaling pathways unrelated to DNA damage. Etoposide is known to activate off-target signaling pathways such as PI3K/Akt, MAPK (p38, JNK, ERK), and NF-kB.[1][2][3][4][5][6][7][8]- Use specific inhibitors for the suspected off-target pathways to confirm their involvement. - Perform dose-response experiments to identify a concentration that minimizes off-target pathway activation while still affecting the primary target. - Analyze key downstream markers of these pathways via Western blot or other methods to monitor their activation state.
Variability in experimental results between batches or experiments. Etoposide stability in culture media can be a factor. The active trans-etoposide can isomerize to the inactive cis-etoposide.[9]- Prepare fresh Etoposide solutions for each experiment from a DMSO stock. - Minimize the time the drug is in the culture medium, especially for long-term experiments.[9] - Be aware that the degradation of Etoposide is pH-dependent.[9]
Drug resistance or lack of expected effect. Cells can develop resistance to Etoposide.- Verify the expression and activity of Topoisomerase II in your cell line. - Consider combination therapies with inhibitors of pathways that may contribute to resistance, such as PI3K or MAPK inhibitors.[1]

II. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Etoposide?

A1: Etoposide is a topoisomerase II inhibitor. It forms a ternary complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that have been cleaved by the enzyme. This leads to the accumulation of double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.[10]

Q2: What are the known off-target effects of Etoposide?

A2: Etoposide has been shown to modulate several signaling pathways independently of its effect on topoisomerase II. These include the activation of:

  • PI3K/Akt pathway: This pathway is involved in cell survival and proliferation.[1][2]

  • MAPK pathways (p38, JNK, ERK): These pathways are involved in cellular stress responses, inflammation, and apoptosis.[3][5][6][7]

  • NF-κB pathway: This pathway plays a role in inflammation and cell survival.[4][8][11]

The activation of these pathways can lead to unintended biological consequences in your experiments.

Q3: How can I determine the optimal concentration of Etoposide for my experiments?

A3: The optimal concentration is cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.[12][13] Start with a broad range of concentrations and narrow it down to find the lowest concentration that gives the desired on-target effect with minimal off-target pathway activation.

Q4: What is the stability of Etoposide in cell culture medium?

A4: Etoposide is unstable in aqueous solutions at physiological pH and temperature. The active trans-etoposide can convert to the inactive cis-etoposide, with a half-life of about 2 days in Dulbecco's modified Eagle's medium (DMEM).[9] It is recommended to prepare fresh dilutions from a frozen DMSO stock for each experiment to ensure consistent activity.

III. Quantitative Data Summary

Etoposide Binding Affinity
TargetOrganismApparent Kd (µM)Reference
Topoisomerase IISaccharomyces cerevisiae (Yeast)~5[17]
Mutant Topoisomerase II (ytop2H1012Y)Saccharomyces cerevisiae (Yeast)~16[17]
Etoposide IC50 Values for Cytotoxicity in Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Etoposide for cytotoxicity in a selection of human cell lines. These values can vary depending on the assay conditions and exposure time.

Cell LineCancer TypeIC50 (µM)Exposure Time (hours)Reference
A549Lung Carcinoma3.4972[12]
BEAS-2BNormal Lung2.1072[12]
UW228-3Medulloblastoma0.36Not Specified[13]
HCT116 (p53 +/+)Colorectal Carcinoma~10 (LD50)72[18]
HCT116 (p53 -/-)Colorectal Carcinoma>10 (LD50)72[18]
SGC7901Gastric CancerVaries (Dose-dependent)Not Specified[1]
BGC823Gastric CancerVaries (Dose-dependent)Not Specified[1]
HTLA-230Neuroblastoma>1024[19]

IV. Experimental Protocols

Protocol 1: Determination of Etoposide IC50 for Cytotoxicity

This protocol outlines a general method for determining the IC50 value of Etoposide in a given cell line using a colorimetric assay such as MTT or XTT.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Etoposide Preparation: Prepare a 2X stock solution of Etoposide in your cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X Etoposide dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan crystals).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the Etoposide concentration and use a non-linear regression model to determine the IC50 value.

Protocol 2: Western Blot Analysis of Off-Target Pathway Activation

This protocol describes how to assess the activation of key off-target signaling pathways upon Etoposide treatment.

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Etoposide at the desired concentrations (e.g., IC50 and a lower concentration) for a specific time course (e.g., 0, 1, 3, 6, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt/Akt, p-p38/p38, p-ERK/ERK, p-JNK/JNK, p-p65/p65).

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the activation status of the pathway.

V. Visualizations

Signaling Pathways

Etoposide_Signaling_Pathways cluster_on_target On-Target Effect cluster_off_target Off-Target Effects Etoposide Etoposide TopoII Topoisomerase II Etoposide->TopoII Inhibition PI3K_Akt PI3K/Akt Pathway Etoposide->PI3K_Akt Activation MAPK MAPK Pathways (p38, JNK, ERK) Etoposide->MAPK Activation NFkB NF-kB Pathway Etoposide->NFkB Modulation DNA_Breaks DNA Double-Strand Breaks TopoII->DNA_Breaks Stabilizes Cleavage Complex Apoptosis Apoptosis DNA_Breaks->Apoptosis Cell_Survival Cell Survival/ Proliferation PI3K_Akt->Cell_Survival MAPK->Cell_Survival Inflammation Inflammation MAPK->Inflammation NFkB->Cell_Survival NFkB->Inflammation

Caption: Etoposide's primary and off-target signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Cell Culture Etoposide_Prep 2. Prepare Fresh Etoposide Cell_Culture->Etoposide_Prep Dose_Response 3. Dose-Response Assay (IC50) Etoposide_Prep->Dose_Response Treatment 4. Treat Cells with Optimal Dose Dose_Response->Treatment On_Target_Assay 5a. On-Target Assay (e.g., DNA Damage Marker) Treatment->On_Target_Assay Off_Target_Assay 5b. Off-Target Assay (e.g., Western Blot for Signaling) Treatment->Off_Target_Assay Data_Analysis 6. Data Analysis and Interpretation On_Target_Assay->Data_Analysis Off_Target_Assay->Data_Analysis

Caption: Workflow for minimizing and assessing Etoposide's off-target effects.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Start Problem: Unexpected Results Check_Concentration Is Etoposide concentration optimized? Start->Check_Concentration Check_Pathways Are off-target pathways activated? Start->Check_Pathways Check_Stability Is Etoposide solution fresh? Start->Check_Stability Solution_Dose Solution: Perform Dose-Response and use lower concentration Check_Concentration->Solution_Dose No Solution_Inhibitors Solution: Use pathway inhibitors for confirmation Check_Pathways->Solution_Inhibitors Yes Solution_Fresh Solution: Prepare fresh Etoposide for each experiment Check_Stability->Solution_Fresh No

Caption: A logical approach to troubleshooting unexpected Etoposide results.

References

Technical Support Center: Stability-Indicating Assay for Etocarlide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of a stability-indicating assay for Etocarlide and its degradation products. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) and why is it important for this compound?

A stability-indicating assay method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API), this compound, without interference from its degradation products, process impurities, or excipients.[1] It is crucial for determining the shelf-life and storage conditions of the drug product by providing evidence on how the quality of a drug substance or product varies with time under the influence of environmental factors such as temperature, humidity, and light.[2][3]

Q2: What are the typical stress conditions applied in a forced degradation study for this compound?

Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to generate potential degradation products.[2][3][4] For this compound, a thiourea derivative, the following stress conditions are recommended:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 12 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 48 hours

  • Thermal Degradation: 105°C for 72 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber.

Q3: What analytical technique is most suitable for a stability-indicating assay of this compound?

High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the most common and suitable technique for developing a stability-indicating assay.[1] This is due to its ability to separate the parent drug from its degradation products. Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and characterization of the degradation products formed during stress studies.[5]

Q4: How much degradation is targeted during forced degradation studies?

The goal of forced degradation is to achieve a noticeable but not excessive degradation of the drug substance, typically in the range of 5-20%.[6] This extent of degradation is generally sufficient to produce and identify the major degradation products without completely consuming the parent drug, which is necessary for method validation.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor peak shape (tailing or fronting) for this compound or its degradation products. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Column overloading.1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analytes. 2. Use a new column or a column with a different stationary phase. 3. Reduce the injection volume or the concentration of the sample.
Co-elution of degradation products with the main this compound peak. 1. Insufficient separation power of the HPLC method. 2. Inadequate mobile phase composition.1. Optimize the HPLC method by changing the mobile phase composition, gradient profile, or column chemistry. 2. Employ a column with a different selectivity (e.g., phenyl-hexyl instead of C18). 3. Adjust the mobile phase pH or temperature.
No degradation observed under certain stress conditions. 1. This compound is stable under those conditions. 2. Stress conditions are not harsh enough.1. Increase the duration, temperature, or concentration of the stressor. 2. Confirm the stability of this compound under the applied conditions.
Mass imbalance in the assay results after degradation. 1. Some degradation products are not detected by the UV detector. 2. Co-elution of impurities. 3. Degradation products are volatile.1. Use a universal detector like a Corona Charged Aerosol Detector (CAD) or a mass spectrometer (MS). 2. Improve the chromatographic separation. 3. Use a well-sealed vial for the study and analyze the headspace if necessary.
Unexpected peaks in the chromatogram. 1. Contamination from solvents, glassware, or excipients. 2. Carryover from previous injections.1. Run a blank analysis of the placebo and solvents. 2. Implement a robust needle wash program in the autosampler. 3. Ensure proper cleaning of all glassware.

Experimental Protocols

Forced Degradation Study Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the target concentration.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Keep the solution at 60°C for 12 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂. Keep the solution at room temperature for 48 hours. Withdraw samples and dilute with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 72 hours. Dissolve the stressed solid in the solvent and dilute to the target concentration.

  • Photolytic Degradation: Expose the this compound solution (0.5 mg/mL) and solid powder to UV and visible light in a photostability chamber. Prepare samples for analysis by dissolving the solid or diluting the solution.

  • Analysis: Analyze all stressed samples by the developed stability-indicating HPLC method.

HPLC Method Parameters (Hypothetical)
Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector PDA at 275 nm

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound (Hypothetical Data)
Stress Condition % Degradation of this compound Number of Degradation Products Major Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h15.22DP-1 (8.5 min)
0.1 M NaOH, 60°C, 12h18.53DP-2 (10.2 min), DP-3 (12.1 min)
3% H₂O₂, RT, 48h12.82DP-4 (14.5 min)
Thermal, 105°C, 72h5.11DP-1 (8.5 min)
Photolytic (UV/Vis)8.92DP-5 (16.3 min)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H2O2, RT) prep->oxid Expose to Stress therm Thermal (105°C) prep->therm Expose to Stress photo Photolytic (UV/Vis) prep->photo Expose to Stress hplc HPLC-PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Identification hplc->lcms Characterize Degradants validation Method Validation lcms->validation Validate Method

Caption: Experimental workflow for the development of a stability-indicating assay for this compound.

degradation_pathway cluster_products Potential Degradation Products This compound This compound (1,3-bis(4-ethoxyphenyl)thiourea) DP1 4-Ethoxyaniline (Hydrolysis Product) This compound->DP1 Acid/Base Hydrolysis DP2 1,3-bis(4-ethoxyphenyl)urea (Oxidation/Desulfurization Product) This compound->DP2 Oxidation DP3 4-Ethoxyphenyl isothiocyanate (Hydrolysis Product) This compound->DP3 Base Hydrolysis DP4 Oxidized Thiourea Species (Oxidation Product) This compound->DP4 Oxidation

Caption: Hypothetical degradation pathway of this compound under various stress conditions.

References

Validation & Comparative

A Comparative Analysis of Etocarlide and Ethionamide: Unveiling Their Potential in Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two thioamide-class drugs, Etocarlide and ethionamide, both of which have demonstrated antitubercular properties. While ethionamide is a well-established second-line treatment for multidrug-resistant tuberculosis (MDR-TB), this compound, a thiocarbanilide, represents a class of compounds with a distinct yet related mechanism of action. This comparison delves into their mechanisms of action, in vitro efficacy, and provides relevant experimental protocols to support further research and development in the quest for more effective tuberculosis therapies.

At a Glance: this compound vs. Ethionamide

FeatureThis compound (as Thiocarlide/Isoxyl)Ethionamide
Drug Class Thiocarbanilide (Thiourea derivative)Thioamide
Primary Target Fatty Acid Desaturase (DesA3), Mycolic Acid SynthesisEnoyl-ACP Reductase (InhA), Mycolic Acid Synthesis
Activation Proposed to require activationProdrug activated by EthA monooxygenase
MIC against M. tuberculosis 1-10 µg/mL0.25-5 µg/mL (Susceptible strains)
Clinical Use Previously used, but discontinued due to poor bioavailabilitySecond-line drug for MDR-TB

Mechanism of Action: A Tale of Two Thioamides

Both this compound and ethionamide disrupt the synthesis of mycolic acids, essential components of the mycobacterial cell wall. However, they achieve this through different primary targets.

Ethionamide: A Prodrug Approach

Ethionamide is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[1] This activation is carried out by the monooxygenase EthA.[2] Once activated, ethionamide forms an adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase, InhA.[1] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that form mycolic acids. By inhibiting InhA, ethionamide effectively halts mycolic acid synthesis, leading to a compromised cell wall and eventual bacterial death.

Ethionamide_Mechanism Ethionamide Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide->EthA Activation Activated_Ethionamide Activated Ethionamide EthA->Activated_Ethionamide Ethionamide_NAD_Adduct Ethionamide-NAD Adduct Activated_Ethionamide->Ethionamide_NAD_Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Ethionamide_NAD_Adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption

Figure 1. Signaling pathway of Ethionamide's mechanism of action.

This compound (Thiocarlide/Isoxyl): Targeting a Different Desaturase

This compound belongs to the thiocarbanilide class. While direct studies on this compound's mechanism are limited, research on the closely related compound thiocarlide (isoxyl) provides significant insights. Thiocarlide has been shown to inhibit the synthesis of oleic acid and, subsequently, tuberculostearic acid in Mycobacterium tuberculosis.[3] This inhibition is attributed to the targeting of the membrane-bound Δ9-stearoyl desaturase, DesA3.[3] Like ethionamide, thiocarlide also affects mycolic acid synthesis, suggesting a broader impact on fatty acid metabolism.[3][4] Another study suggests that isoxyl and thiacetazone act on the dehydratase step of the FAS-II pathway.[4]

Etocarlide_Mechanism This compound This compound (Thiocarlide) DesA3 DesA3 (Δ9-Stearoyl Desaturase) This compound->DesA3 Inhibition Mycolic_Acid_Pathway Mycolic Acid Synthesis Pathway This compound->Mycolic_Acid_Pathway Inhibition Oleic_Acid_Synthesis Oleic Acid Synthesis DesA3->Oleic_Acid_Synthesis Blocks Cell_Wall_Integrity Cell Wall Integrity Compromised Oleic_Acid_Synthesis->Cell_Wall_Integrity Mycolic_Acid_Pathway->Cell_Wall_Integrity

Figure 2. Proposed mechanism of action for this compound.

In Vitro Efficacy: A Quantitative Comparison

The Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's in vitro potency. The following table summarizes the available MIC data for this compound (as thiocarlide/isoxyl) and ethionamide against Mycobacterium tuberculosis.

CompoundM. tuberculosis StrainMIC (µg/mL)Reference
Thiocarlide (Isoxyl)Clinical Isolates1-10[5]
Thiocarlide (Isoxyl)M. bovis BCG3.0[3]
EthionamideH37Rv (Wild-type)5[6]
EthionamideClinical Isolates≥114 (Resistant Breakpoint)[4]
EthionamideClinical Isolates80 (Proposed Susceptible Breakpoint)[4]

It is important to note that MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology used.

Experimental Protocols

To facilitate further research and standardized comparison, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis

Principle: The broth microdilution method is a standard technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.

  • 96-well microtiter plates.

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compounds (this compound, ethionamide) and control drugs (e.g., isoniazid, rifampicin).

  • Resazurin sodium salt solution (0.01% w/v).

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in Middlebrook 7H9 broth in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:100 in broth to achieve a final inoculum concentration of approximately 1 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL. Include a drug-free control well (inoculum only) and a sterile control well (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Reading Results: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change (i.e., the well remains blue).

MIC_Workflow Start Start: Prepare Serial Dilutions of Compounds in 96-well plate Inoculum_Prep Prepare M. tuberculosis Inoculum (0.5 McFarland, dilute 1:100) Start->Inoculum_Prep Inoculation Inoculate Plates with Bacterial Suspension Inoculum_Prep->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Resazurin_Addition Add Resazurin and Incubate for 24-48h Incubation->Resazurin_Addition Read_Results Read Results: Blue = No Growth, Pink = Growth Resazurin_Addition->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Growth Read_Results->Determine_MIC

Figure 3. Experimental workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or A549).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compounds (this compound, ethionamide).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.

Conclusion

Both this compound and ethionamide demonstrate promising antitubercular activity by targeting the crucial mycolic acid synthesis pathway. While ethionamide is an established second-line drug with a well-defined mechanism of action, the thiocarbanilide class, represented by this compound, offers an alternative with a potentially different primary target within the same pathway. The provided in vitro data suggests that both classes of compounds are active in the low microgram per milliliter range. Further research, particularly in generating robust in vivo efficacy and comprehensive toxicity data for this compound and its analogs, is warranted to fully assess their therapeutic potential. The experimental protocols outlined in this guide provide a framework for standardized evaluation to aid in these future drug development efforts.

References

Unraveling the Target of Etoposide: A Comparative Guide to Genetic Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of genetic methods to validate Topoisomerase IIα as the primary target of the anti-cancer drug Etoposide. It includes supporting experimental data, detailed protocols, and a comparative analysis with alternative agents.

Etoposide, a widely used chemotherapeutic agent, exerts its cytotoxic effects by inhibiting topoisomerase II, an essential enzyme for resolving DNA topological problems during replication and transcription.[1][2] Genetic methods offer a powerful approach to definitively validate that topoisomerase IIα (TOP2A) is the key molecular target of Etoposide. This guide explores the use of CRISPR/Cas9 and RNA interference (RNAi) to modulate TOP2A expression and assesses the resulting impact on cellular sensitivity to Etoposide and its alternatives.

Genetic Validation of Etoposide's Target: Evidence from Gene Editing and Silencing

Genetic manipulation of TOP2A expression provides direct evidence of its role in Etoposide's mechanism of action. Knockout or knockdown of the TOP2A gene is expected to confer resistance to Etoposide, as the drug's target is no longer present or is significantly reduced.

CRISPR/Cas9-Mediated Knockout of TOP2A

CRISPR/Cas9 technology allows for the precise and permanent disruption of the TOP2A gene. Studies have demonstrated that cancer cell lines with a CRISPR-induced knockout of TOP2A exhibit significantly increased resistance to Etoposide. This is quantified by a substantial increase in the half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro.

RNA Interference (RNAi)-Mediated Knockdown of TOP2A

RNAi provides a transient suppression of TOP2A gene expression. Similar to CRISPR/Cas9 knockout, the knockdown of TOP2A using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) results in decreased sensitivity to Etoposide. This approach is useful for studying the effects of reduced target expression without permanently altering the genome. Research has shown that siRNA-mediated depletion of TOP2A in HAP1 cells leads to marked resistance to Etoposide.[3]

Genetic MethodCell LineEffect on TOP2AEtoposide IC50 (Wild-Type)Etoposide IC50 (Modified)Fold Change in ResistanceReference
CRISPR/Cas9K562 (Human Leukemia)Gene Knockout~1.5 µM> 50 µM>33[4]
RNAi (siRNA)HAP1 (Human Haploid)Gene KnockdownNot SpecifiedSignificantly IncreasedNot Quantified[3]
RNAi (shRNA)Mouse LymphomaGene KnockdownNot SpecifiedIncreased ResistanceNot Quantified[5][6]

Table 1: Quantitative Comparison of Etoposide Sensitivity Following Genetic Modification of TOP2A

Comparative Analysis with Alternative Topoisomerase II Inhibitors

DrugMechanism of ActionActivity in TOP2A Knockout CellsKey Differences from Etoposide
Etoposide Topoisomerase II inhibitor (non-intercalating)Significantly reduced cytotoxicityNon-intercalative; traps the enzyme-DNA cleavage complex.[7]
Doxorubicin Topoisomerase II inhibitor (intercalating)Significantly reduced cytotoxicityIntercalates into DNA and inhibits topoisomerase II progression.[7][8]
Teniposide Topoisomerase II inhibitor (non-intercalating)Significantly reduced cytotoxicityStructurally similar to Etoposide with a thenylidene group instead of a methyl group.

Table 2: Performance Comparison of Etoposide and Alternatives in TOP2A Knockout Cells

Experimental Protocols

Protocol 1: TOP2A Gene Knockout using CRISPR/Cas9 and Assessment of Etoposide Sensitivity

Objective: To generate a TOP2A knockout cell line and determine the change in sensitivity to Etoposide.

Materials:

  • Human cancer cell line (e.g., K562)

  • CRISPR/Cas9 vector with a TOP2A-targeting guide RNA (gRNA)

  • Lipofectamine-based transfection reagent

  • Puromycin (or other selection marker)

  • Etoposide

  • Cell culture medium and supplements

  • 96-well plates

  • MTT or other cell viability assay reagent

  • Plate reader

Methodology:

  • gRNA Design and Vector Construction: Design a gRNA targeting an early exon of the TOP2A gene to induce a frameshift mutation. Clone the gRNA into a Cas9 expression vector containing a selection marker (e.g., puromycin resistance).

  • Transfection: Transfect the cancer cell line with the CRISPR/Cas9-TOP2A vector using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Selection of Knockout Cells: Two days post-transfection, begin selection by adding puromycin to the cell culture medium. Maintain selection for 7-10 days to eliminate non-transfected cells.

  • Verification of Knockout: Isolate single-cell clones and expand them. Verify the knockout of TOP2A at the genomic level by PCR and Sanger sequencing, and at the protein level by Western blot.

  • Cell Viability Assay:

    • Seed wild-type and TOP2A-knockout cells into 96-well plates at a density of 5,000 cells/well.

    • The next day, treat the cells with a serial dilution of Etoposide (e.g., 0.01 µM to 100 µM).

    • Incubate for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add solubilization solution and read the absorbance at 570 nm.

  • Data Analysis: Calculate the IC50 values for both wild-type and knockout cell lines by plotting cell viability against the log of Etoposide concentration and fitting the data to a dose-response curve.

Protocol 2: TOP2A Gene Knockdown using RNAi and Assessment of Etoposide Cytotoxicity

Objective: To transiently knockdown TOP2A expression and measure the effect on Etoposide-induced cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HAP1)

  • siRNA targeting TOP2A and a non-targeting control siRNA

  • RNAi transfection reagent

  • Etoposide

  • Cell culture medium and supplements

  • Plates for cell culture and viability assays

  • Reagents for Western blot analysis

  • Cell viability assay kit

Methodology:

  • siRNA Transfection: Transfect the cells with TOP2A-targeting siRNA or control siRNA using an appropriate transfection reagent as per the manufacturer's instructions.

  • Verification of Knockdown: After 48-72 hours, harvest a portion of the cells to confirm the knockdown of TOP2A protein expression by Western blot.

  • Etoposide Treatment: Seed the remaining transfected cells into plates and treat with various concentrations of Etoposide.

  • Cytotoxicity Assessment: After 72 hours of Etoposide treatment, assess cell viability using a preferred method (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Compare the dose-response curves and IC50 values of cells treated with TOP2A siRNA versus control siRNA to determine the effect of target knockdown on drug sensitivity.

Visualizing the Pathways and Workflows

cluster_pathway Etoposide's Mechanism of Action Etoposide Etoposide TOP2A TOP2A Etoposide->TOP2A binds to Topoisomerase IIα (TOP2A) Topoisomerase IIα (TOP2A) DNA Replication/Transcription DNA Replication/Transcription DNA Supercoiling DNA Supercoiling DNA Replication/Transcription->DNA Supercoiling leads to DNA Supercoiling->TOP2A resolved by Transient DNA Double-Strand Breaks Transient DNA Double-Strand Breaks TOP2A->Transient DNA Double-Strand Breaks creates DNA Re-ligation DNA Re-ligation TOP2A->DNA Re-ligation inhibits Transient DNA Double-Strand Breaks->DNA Re-ligation followed by Accumulation of DNA Breaks Accumulation of DNA Breaks DNA Re-ligation->Accumulation of DNA Breaks Apoptosis Apoptosis Accumulation of DNA Breaks->Apoptosis

Caption: Etoposide's mechanism of action targeting Topoisomerase IIα.

cluster_workflow Genetic Validation Workflow Hypothesis Hypothesis: TOP2A is the target of Etoposide Genetic_Modification Genetic Modification (CRISPR or RNAi) Hypothesis->Genetic_Modification Modified_Cells TOP2A Knockout/Knockdown Cells Genetic_Modification->Modified_Cells Wild_Type Wild-Type Cells (Control) Etoposide_Treatment_WT Etoposide Treatment Wild_Type->Etoposide_Treatment_WT Etoposide_Treatment_Modified Etoposide Treatment Modified_Cells->Etoposide_Treatment_Modified Viability_Assay_WT Cell Viability Assay Etoposide_Treatment_WT->Viability_Assay_WT Viability_Assay_Modified Cell Viability Assay Etoposide_Treatment_Modified->Viability_Assay_Modified Data_Analysis Compare IC50 Values Viability_Assay_WT->Data_Analysis Viability_Assay_Modified->Data_Analysis Conclusion Conclusion: Increased resistance in modified cells validates TOP2A as the target Data_Analysis->Conclusion

Caption: Experimental workflow for genetic validation of Etoposide's target.

cluster_comparison Logical Relationship of Target Validation Etoposide Etoposide TOP2A_Present TOP2A Present (Wild-Type) Etoposide->TOP2A_Present acts on TOP2A_Absent TOP2A Absent (Knockout) Etoposide->TOP2A_Absent cannot act on Cell_Death Cell Death (High Sensitivity) TOP2A_Present->Cell_Death leads to Cell_Survival Cell Survival (Resistance) TOP2A_Absent->Cell_Survival leads to

Caption: Logical relationship between TOP2A presence and Etoposide sensitivity.

References

A Comparative Guide to the In Vivo Efficacy of Bedaquiline and Ethionamide in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "Etocarlide" did not yield specific results in a comprehensive literature search for antitubercular agents. It is highly probable that this is a typographical error or a lesser-known name for Ethionamide , a second-line antitubercular drug belonging to the thioamide class. This guide will proceed under the assumption that "this compound" refers to Ethionamide and will present a comparison based on available data for this compound against the newer drug, Bedaquiline. It is crucial to note that direct head-to-head in vivo comparative studies between Bedaquiline and Ethionamide are scarce in publicly available literature, making a direct efficacy comparison challenging. This guide synthesizes available data from separate studies to provide a comparative overview.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health challenge, necessitating the development and effective use of potent antimicrobial agents. Bedaquiline, a diarylquinoline, and Ethionamide, a thioamide, are two important drugs in the armamentarium against TB, particularly for multidrug-resistant strains. This guide provides a comparative overview of their in vivo efficacy, drawing upon experimental data from preclinical animal models.

Data Presentation: In Vivo Efficacy

The following tables summarize the in vivo bactericidal activity of Bedaquiline and Ethionamide in mouse models of tuberculosis. The data is presented as the reduction in bacterial load, typically measured in Colony Forming Units (CFU), in the lungs and spleen of infected mice.

Table 1: In Vivo Efficacy of Bedaquiline against Mycobacterium tuberculosis

Animal ModelM. tb StrainTreatment Dose & RegimenDuration of TreatmentMean Log10 CFU Reduction in LungsMean Log10 CFU Reduction in SpleenReference
BALB/c miceH37Rv25 mg/kg, daily4 weeks4.1Not Reported[1]
C3HeB/FeJ miceH37Rv25 mg/kg, daily4 weeksNot directly reported as a single value due to lesion heterogeneityNot Reported[1]
BALB/c miceH37Rv25 mg/kg, daily12 weeks~4.7Not Reported[2]
BALB/c miceMouse-passaged clinical isolate25 mg/kg, 5 days/week (part of a combination regimen)8 weeksSignificant increase in bacterial elimination compared to standard regimenSignificant increase in bacterial elimination compared to standard regimen[3]

Table 2: In Vivo Efficacy of Ethionamide against Mycobacterium tuberculosis

Animal ModelM. tb StrainTreatment Dose & RegimenDuration of TreatmentMean Log10 CFU Reduction in LungsReference
BALB/c miceH37Rv25 mg/kg daily in combination with Gatifloxacin (300 mg/kg)12 weeksSterile lungs (regrowth after observation period)[4]
BALB/c miceH37Rv10 mg/kg daily in combination with a "booster" (BDM41906)2 weeks (6 doses)~3.0Not Reported
BALB/c miceH37RvNot specified dose, with an EthR inhibitorNot specifiedThreefold reduction in the amount of Ethionamide required to decrease bacterial load[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for in vivo efficacy studies of Bedaquiline and Ethionamide.

Bedaquiline In Vivo Efficacy Model

A common model to assess the efficacy of Bedaquiline involves the following steps:

  • Animal Model: BALB/c or C3HeB/FeJ mice are commonly used strains.[1]

  • Infection: Mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.[1]

  • Treatment Initiation: Treatment is typically initiated several weeks post-infection when a stable bacterial load is established in the lungs.

  • Drug Administration: Bedaquiline is administered orally via gavage, often at a dose of 25 mg/kg of body weight, once daily for a specified duration (e.g., 4 to 12 weeks).[1][2]

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on selective agar media (e.g., Middlebrook 7H11). The plates are incubated for several weeks, after which the number of CFU is counted to determine the bacterial load. The reduction in CFU compared to untreated control mice is a measure of the drug's efficacy.

Ethionamide In Vivo Efficacy Model

Studies evaluating Ethionamide often involve co-administration with a "booster" to enhance its activation. A representative protocol is as follows:

  • Animal Model: BALB/c mice are frequently used.

  • Infection: Mice are infected with M. tuberculosis H37Rv, typically via the aerosol route to establish a pulmonary infection.

  • Treatment Groups: In addition to an untreated control group, experimental groups would include Ethionamide administered alone and in combination with a booster compound.

  • Drug Administration: Ethionamide is administered orally. In some studies, to overcome solubility issues and for direct lung delivery, nanoparticle formulations of Ethionamide and a booster have been administered via a Microsprayer®.

  • Efficacy Evaluation: Similar to the Bedaquiline protocol, the primary endpoint is the reduction of bacterial CFU in the lungs and other organs at the end of the treatment period.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Bedaquiline_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Bedaquiline Bedaquiline ATP_Synthase F1Fo-ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production required for Bacterial_Death Bacterial Death ATP_Production->Bacterial_Death depletion leads to Ethionamide_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Ethionamide_prodrug Ethionamide (Prodrug) EthA EthA (Monooxygenase) Ethionamide_prodrug->EthA activated by Active_Ethionamide Active Ethionamide (Sulfoxide) InhA InhA (Enoyl-ACP reductase) Active_Ethionamide->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid required for Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall disruption of InVivo_Efficacy_Workflow cluster_workflow In Vivo Efficacy Experimental Workflow Infection 1. Infection of Mice (e.g., aerosol with M. tb) Treatment 2. Drug Administration (e.g., oral gavage) Infection->Treatment Euthanasia 3. Euthanasia and Organ Harvest Treatment->Euthanasia Homogenization 4. Organ Homogenization Euthanasia->Homogenization Plating 5. Serial Dilution and Plating Homogenization->Plating Incubation 6. Incubation Plating->Incubation CFU_Counting 7. CFU Counting and Analysis Incubation->CFU_Counting

References

Validating Etoposide's Mechanism of Action Through Target Overexpression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental approaches to validate the mechanism of action of the chemotherapeutic agent Etoposide, with a focus on target overexpression studies. Etoposide, a topoisomerase II inhibitor, is a cornerstone in the treatment of various cancers. Understanding its precise mechanism and the factors that contribute to resistance is crucial for the development of more effective anticancer strategies. This document outlines the experimental validation of Etoposide's target engagement, compares it with alternative drugs, and provides detailed protocols for key experiments.

Etoposide and its Molecular Target: Topoisomerase II

Etoposide exerts its cytotoxic effects by inhibiting topoisomerase II, an essential enzyme that alters DNA topology to facilitate processes like DNA replication, transcription, and chromosome segregation.[1][2] Etoposide stabilizes the transient covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequently triggers apoptotic cell death.[2] The alpha isoform of topoisomerase II (TOP2A) is considered the primary target for Etoposide's anticancer activity.

Resistance to Etoposide can arise through various mechanisms, including decreased intracellular drug accumulation and alterations in topoisomerase II itself.[3][4] A key mechanism of resistance is the reduced expression or mutation of TOP2A, which underscores the importance of this enzyme in mediating the drug's efficacy.

Validating Etoposide's Mechanism via Target Overexpression

A direct method to validate that topoisomerase II is the genuine target of Etoposide is to overexpress the TOP2A gene in cancer cells. The rationale is that if Etoposide's cytotoxicity is mediated through its interaction with TOP2A, then increasing the cellular concentration of this target should sensitize the cells to the drug. Conversely, in resistant cells with low TOP2A levels, reintroducing its expression should restore sensitivity.

One study demonstrated that transfecting the human topoisomerase II alpha gene into Etoposide-resistant human brain tumor cells led to a transient increase in sensitivity to the drug.[5] This was accompanied by an increase in TOP2A mRNA expression, protein production, and the formation of Etoposide-induced DNA-protein complexes.[5]

Experimental Workflow: Target Overexpression and Validation

The following diagram illustrates a typical workflow for validating Etoposide's mechanism of action using target overexpression.

G cluster_0 Cell Line Selection & Culture cluster_1 Gene Transfection cluster_2 Verification of Overexpression cluster_3 Functional Assays a Select Etoposide-Resistant Cancer Cell Line b Culture Cells a->b d Transfect Cells with TOP2A Vector b->d c Prepare TOP2A Expression Vector c->d e Select for Stably Transfected Cells d->e f Quantitative PCR (qPCR) for TOP2A mRNA e->f g Western Blot for TOP2A Protein e->g h Cytotoxicity Assay (e.g., MTT, IC50 determination) e->h i DNA Damage Assay (e.g., Comet Assay) e->i j Apoptosis Assay (e.g., Annexin V) e->j G Etoposide Etoposide TopoisomeraseII Topoisomerase II Etoposide->TopoisomeraseII Inhibits DNA_DSB DNA Double-Strand Breaks TopoisomeraseII->DNA_DSB Stabilizes complex leading to ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bax_Bak Bax/Bak Activation p53->Bax_Bak Apoptosis Apoptosis Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

References

The Synergistic Landscape of Rifampicin: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A pivotal component of multi-drug regimens for tuberculosis, rifampicin's efficacy can be significantly enhanced when combined with other antimicrobial agents. This guide provides a comparative analysis of the synergistic effects of rifampicin with various drugs against mycobacteria, supported by experimental data and detailed methodologies. It is important to note that while the focus of this guide is on rifampicin's synergistic partners, a comprehensive search of available scientific literature did not yield specific experimental data on the synergistic effect of Etocarlide with rifampicin.

The exploration of synergistic drug combinations is crucial for combating drug resistance and improving therapeutic outcomes in tuberculosis treatment.[1] This guide delves into the evidence for synergy between rifampicin and other well-established antimycobacterial drugs.

In Vitro Synergistic Activity of Rifampicin Combinations

The synergistic potential of rifampicin in combination with other drugs is typically quantified using the Fractional Inhibitory Concentration Index (FICI). Synergy is generally defined by a FICI of ≤ 0.5.[2] Below is a summary of key findings from in vitro studies.

Drug CombinationTarget OrganismKey FindingsFICI RangeReference
Rifampicin + EthambutolMycobacterium aviumSynergistic activity observed in the majority of clinical isolates.≤ 0.5[2]
Mycobacterium chimaeraSynergistic activity observed in the majority of clinical isolates.≤ 0.5[2]
Mycobacterium intracellulareSynergistic activity observed in the majority of clinical isolates.≤ 0.5[2]
Rifampicin + Isoniazid + SitafloxacinMycobacterium tuberculosisMarked synergism against multiple clinical isolates, including MDR strains.0.41 - 0.79[3]
Rifampicin + Isoniazid + GatifloxacinMycobacterium tuberculosisMarked synergism against multiple clinical isolates, including MDR strains.0.39 - 0.90[3]
Rifampicin + Isoniazid + ClarithromycinMycobacterium tuberculosisSignificant synergy against the majority of clinical isolates.0.48 - 0.95[3]
Rifampicin + Streptomycin + Ethionamide + EthambutolMycobacterium intracellulareSynergistic effects were demonstrated in various two- and three-drug combinations.Not specified[4]

Experimental Protocols

The assessment of synergistic interactions between antimicrobial agents requires precise and standardized methodologies. The following are summaries of common experimental protocols used in the cited studies.

Checkerboard Assay (Broth Microdilution)

The checkerboard assay is a common in vitro method to assess drug synergy.

  • Preparation of Drug Dilutions: Serial dilutions of each drug are prepared. For a two-drug combination, one drug is diluted along the rows of a microtiter plate, and the second drug is diluted along the columns.

  • Inoculation: Each well of the microtiter plate is inoculated with a standardized suspension of the mycobacterial strain being tested.

  • Incubation: The plates are incubated at 37°C for a specified period, which can be several days to weeks for slow-growing mycobacteria.[5]

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined for each drug alone and in combination. This is often assessed by visual inspection for turbidity or by using a growth indicator like resazurin or MTT.[5]

  • Calculation of FICI: The Fractional Inhibitory Concentration Index is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Agar Dilution Method

This method is an alternative to the broth microdilution for determining synergy.

  • Preparation of Agar Plates: A solid growth medium, such as Middlebrook 7H10 agar, is prepared with varying concentrations of the drugs to be tested, both individually and in combination.

  • Inoculation: A standardized inoculum of the mycobacterial strain is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at 37°C until growth is visible in the control plates (without any drug).

  • Determination of MIC and FICI: The MIC is the lowest concentration of the drug that inhibits visible growth. The FICI is then calculated in the same manner as for the broth microdilution method.[2]

Visualizing Experimental Workflows and Synergistic Mechanisms

The following diagrams illustrate a typical workflow for assessing drug synergy and a simplified representation of the potential mechanisms of action for rifampicin in combination with other drugs.

Synergy_Assessment_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_drugs Prepare Serial Drug Dilutions checkerboard Perform Checkerboard Assay (Microdilution) prep_drugs->checkerboard prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->checkerboard incubation Incubate Plates checkerboard->incubation read_mic Determine MICs of Drugs Alone and in Combination incubation->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results (Synergy, Additivity, Antagonism) calc_fici->interpret

Workflow for In Vitro Synergy Testing

Synergistic_Mechanism Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Synthesis Isoniazid->Mycolic_Acid Inhibits Ethambutol Ethambutol Arabinogalactan Arabinogalactan Synthesis Ethambutol->Arabinogalactan Inhibits Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits

Simplified Drug Targets in M. tuberculosis

The synergistic effect of combining rifampicin with other drugs often arises from the targeting of different essential pathways in the mycobacterium. For instance, while rifampicin inhibits RNA synthesis by targeting RNA polymerase, isoniazid inhibits the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[1] Similarly, ethambutol disrupts the synthesis of arabinogalactan, another key cell wall component, and fluoroquinolones target DNA gyrase, an enzyme essential for DNA replication. By simultaneously attacking multiple critical cellular functions, these drug combinations can achieve a more potent bactericidal effect than the individual drugs alone.

Conclusion

The combination of rifampicin with other antimicrobial agents demonstrates significant synergistic potential against both tuberculous and nontuberculous mycobacteria. The data underscores the importance of continued research into novel drug combinations to optimize treatment regimens, shorten therapy duration, and overcome the challenge of drug resistance. While specific data on this compound's synergy with rifampicin is not currently available, the principles and methodologies outlined in this guide provide a framework for the evaluation of future drug combinations.

References

Comparative Transcriptomic Analysis of Etocarlide-Treated M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the transcriptomic effects of Etocarlide (Isoxyl) on Mycobacterium tuberculosis, in comparison with other anti-tubercular agents.

This guide provides a comparative overview of the transcriptomic response of Mycobacterium tuberculosis to this compound (also known as Isoxyl), benchmarked against the first-line anti-tubercular drug Isoniazid and other antimicrobial compounds. The data presented is derived from a key study by Waddell et al. (2004), which utilized microarray analysis to profile gene expression changes in M. tuberculosis upon drug exposure.

Important Note on Data Availability: The detailed gene lists and specific fold changes for differentially expressed genes, originally presented in the supplementary information (Table S1) of the Waddell et al. (2004) study, are not publicly available. Consequently, this guide provides a comparison based on the summary data and functional category enrichments discussed within the main publication.

Summary of Transcriptomic Impact

Treatment of M. tuberculosis with this compound (Isoxyl) elicits a significant transcriptomic response, impacting a broad range of cellular processes. A comparative summary of the number of differentially expressed genes upon treatment with this compound and five other antimicrobial compounds is presented below.

Compound Number of Up-regulated Genes Number of Down-regulated Genes
This compound (Isoxyl) 23121
Isoniazid15532
Tetrahydrolipstatin20824
SRI#22118225
SRI#96711630
SRI#919012422

Data sourced from Waddell et al. (2004).

From this summary data, it is evident that this compound induces one of the largest numbers of up-regulated genes among the tested compounds, suggesting a widespread impact on the mycobacterial transcriptome.

Key Biological Pathways Affected by this compound

The analysis by Waddell et al. (2004) revealed that the genes up-regulated by this compound treatment were significantly enriched in the functional category of lipid metabolism . This aligns with the known mechanism of action of thiocarbamates, which are thought to interfere with the synthesis of mycolic acids, essential components of the mycobacterial cell wall. The transcriptomic data thus supports the hypothesis that this compound's primary mode of action involves the disruption of lipid biosynthesis pathways.

In comparison, Isoniazid treatment also led to a significant enrichment of up-regulated genes involved in lipid metabolism, which is consistent with its well-established role as an inhibitor of mycolic acid synthesis. However, the specific genes and the magnitude of their differential expression in response to each drug would be required for a more detailed comparative pathway analysis.

Experimental Protocols

The following experimental methodology was employed in the Waddell et al. (2004) study:

Bacterial Strain and Culture Conditions:

  • Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 0.05% (v/v) Tween 80, and 10% (v/v) albumin-dextrose-catalase (ADC) enrichment.

  • Cultures were grown to mid-log phase (A600 of 0.6-0.8) before drug exposure.

Drug Exposure:

  • The six antimicrobial compounds (Isoniazid, Isoxyl, Tetrahydrolipstatin, SRI#221, SR1#967, and SR1#9190) were added to the M. tuberculosis cultures at their respective minimal inhibitory concentrations (MIC).

  • The cultures were incubated for 4 hours with the drugs.

  • Control cultures were incubated for the same duration without any drug.

RNA Extraction and Microarray Analysis:

  • Total RNA was extracted from the bacterial pellets using a bead-beating method with Trizol reagent.

  • The RNA was purified and treated with DNase to remove any contaminating DNA.

  • cDNA was synthesized from the RNA templates and labeled with fluorescent dyes (Cy3 and Cy5).

  • The labeled cDNA was hybridized to whole-genome M. tuberculosis microarrays.

  • The microarrays were scanned, and the fluorescence intensities were quantified to determine the relative gene expression levels between the drug-treated and control samples.

Data Analysis:

  • The raw microarray data was normalized to account for experimental variations.

  • Statistical tests were applied to identify genes that were significantly differentially expressed in the drug-treated samples compared to the untreated controls.

Visualizations

Experimental_Workflow cluster_culture Bacterial Culture cluster_treatment Drug Treatment cluster_processing Sample Processing & Analysis culture M. tuberculosis H37Rv Culture (Mid-log phase) drug_exposure Drug Exposure (4h) - this compound (Isoxyl) - Isoniazid - Other compounds culture->drug_exposure control Untreated Control culture->control rna_extraction RNA Extraction drug_exposure->rna_extraction control->rna_extraction cDNA_synthesis Fluorescent cDNA Synthesis rna_extraction->cDNA_synthesis microarray Microarray Hybridization cDNA_synthesis->microarray data_analysis Data Acquisition & Analysis microarray->data_analysis

Caption: Experimental workflow for the transcriptomic analysis of drug-treated M. tuberculosis.

Lipid_Metabolism_Pathway This compound This compound (Isoxyl) Inhibition Inhibition This compound->Inhibition Lipid_Biosynthesis Lipid Biosynthesis Enzymes Inhibition->Lipid_Biosynthesis Mycolic_Acid Mycolic Acid Synthesis Lipid_Biosynthesis->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Postulated impact of this compound on the lipid metabolism pathway in M. tuberculosis.

Comparative Guide to Analytical Methods for Etoposide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Etocarlide": Initial searches for "this compound" did not yield relevant results for validated analytical methods. It is highly likely that this was a misspelling of "Etoposide," a widely used anticancer agent. This guide therefore focuses on the validated analytical methods for the quantification of Etoposide.

This guide provides a detailed comparison of three common analytical methods for the quantification of Etoposide in pharmaceutical formulations and biological matrices: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of the validated analytical methods for Etoposide quantification.

ParameterRP-HPLC Method 1RP-HPLC Method 2HPTLC MethodUV-Visible Spectrophotometry Method 1UV-Visible Spectrophotometry Method 2
Linearity Range 1-10 ng/mL[1]100-300 ppm (µg/mL)[2][3]200-2000 ng/spot[4]1-7 µg/mL[5]10-60 µg/ml[6]
Correlation Coefficient (R²) 0.999[1]0.9911[2][7]>0.99[4]0.999[5]0.999[6]
Accuracy (% Recovery) 100.15% (at 80, 100, 120% levels)[1]98.1% - 102.3% (at 50, 100, 150% levels)[2][7]100.43%[4]99.09%[5]99.83% - 101.02%[6]
Precision (% RSD) <2% (Intra-day & Inter-day)[1]<0.5% (Intra-day), <2.0% (Cumulative)[7]0.79-1.99% (Instrumental)[4]0.11-1.38% (Intra-day & Inter-day)[5]0.19-1.34% (Intra-day & Inter-day)[6]
Limit of Detection (LOD) Not Reported2 ppm (µg/mL)[3][7]Not Reported0.1321 µg/mL[5]0.1195 µg/mL[6]
Limit of Quantification (LOQ) 7.52 ng/mL[1]6 ppm (µg/mL)[3][7]Not Reported0.4003 µg/mL[5]0.3623 µg/mL[6]
Wavelength (λmax) 254 nm[1][2]254 nm[2]292 nm[4]208 nm[5]360 nm (zero-crossing point)[6]

Experimental Protocols

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Method 1: Simultaneous Estimation of Etoposide and Picroside-II [1]

  • Instrumentation: Agilent 1260 Infinity HPLC system.[1]

  • Column: Kromasil C-8 (150 × 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.5% acetic acid in water and acetonitrile (75:25 v/v).[1]

  • Flow Rate: 0.8 mL/min.[1]

  • Detection: UV detection at 254 nm.[1]

  • Injection Volume: Not specified.

  • Run Time: 15 minutes.[1]

  • Sample Preparation: Standard stock solutions of Etoposide were prepared in the mobile phase.[1]

Method 2: Estimation of Etoposide in Bulk and Injectable Dosage Forms [2][3]

  • Instrumentation: Waters HPLC model 2695 with a 2489 UV-Visible detector.[2]

  • Column: Zorbex NH2 (250mm × 4.6mm, 5µm).[3]

  • Mobile Phase: A mixture of 0.030 M Sodium acetate buffer (pH 4.0) and Acetonitrile (70:30 v/v).[2][3]

  • Flow Rate: 1.2 mL/min.[2][3]

  • Detection: UV detection at 254 nm.[2][3]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: A standard solution of 200 ppm was prepared by dissolving the working standard in Acetonitrile and further diluting with the mobile phase.[2]

High-Performance Thin-Layer Chromatography (HPTLC)[4]
  • Stationary Phase: Silica gel plates.[4]

  • Mobile Phase: Dichloromethane–methanol–formic acid (9.5:0.5:0.5 v/v/v).[4]

  • Sample Application: Not specified.

  • Development: Not specified.

  • Detection: Densitometric evaluation at 292 nm.[4]

  • Validation: The method was validated for precision, robustness, accuracy, limit of detection, and limit of quantification according to ICH guidelines.[4]

UV-Visible Spectrophotometry

Method 1: Simultaneous Estimation of Etoposide and Picroside-II [5]

  • Instrumentation: UV-visible double beam spectrophotometer.[8]

  • Solvent: Methanol.[8]

  • Wavelength Range for Spectra: 200-800 nm.[5]

  • λmax for Etoposide: 208 nm.[5]

  • Sample Preparation: Standard stock solutions of Etoposide (1000 µg/ml) were prepared by dissolving accurately weighed API in methanol.[8] Calibration standards were prepared by further dilution.[5]

Method 2: Simultaneous Estimation of Etoposide and Piperine Analog-I (First-Order Derivative Spectroscopy) [6]

  • Instrumentation: UV-Visible Spectrophotometer.

  • Method: First-order derivative spectroscopy.[6]

  • Wavelength Range for Spectra: 200-400 nm.[6]

  • Working Wavelength: 360 nm (zero-crossing point for Etoposide).[6]

  • Sample Preparation: Multiple calibration standards were prepared and their zero-order spectra were recorded and converted to first-order derivative spectra.[6]

Mandatory Visualization

Analytical_Method_Validation_Workflow cluster_Plan Planning & Development cluster_Validation Method Validation cluster_Documentation Documentation & Implementation Define_Objective Define Analytical Method Objective Develop_Method Develop Analytical Method Define_Objective->Develop_Method Specificity Specificity/ Selectivity Develop_Method->Specificity Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) Robustness Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report Implement_Method Implement for Routine Analysis Validation_Report->Implement_Method

Caption: General workflow for analytical method validation.

References

Safety Operating Guide

Navigating the Safe Disposal of Etocarlide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles for Etocarlide Waste Management

This compound waste should be managed as hazardous chemical waste. This approach is guided by the safety data for thiourea and thiocarbanilide, which indicate potential carcinogenicity and aquatic toxicity.[1][2] The primary objective is to prevent the release of this compound into the environment and to ensure the safety of all personnel.

Quantitative Data Summary

While specific quantitative data for this compound is limited in publicly available literature, the properties of the parent compound, thiourea, and the related compound, thiocarbanilide, provide a basis for its hazard assessment.

PropertyThioureaThiocarbanilideThis compound (Predicted)Reference
Appearance White, lustrous crystalsWhite to pale yellow powderSolid powder[1][2]
Carcinogenicity Suspected of causing cancerNot listed as a carcinogenHandle as a potential carcinogen[2][3]
Aquatic Toxicity Toxic to aquatic lifeToxic to aquatic organismsPresumed to be toxic to aquatic life[1][4]
Primary Disposal Route Hazardous waste incinerationApproved waste disposal plantHazardous waste incineration[1][5]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are recommended for the proper disposal of this compound waste in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[6][7]

  • For handling larger quantities or in case of potential dust generation, a respirator may be necessary.[8]

2. Waste Segregation and Collection:

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a dedicated, clearly labeled, and sealed hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.

3. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.[6]

  • For small spills of solid material, carefully sweep or vacuum the powder. Avoid generating dust.[8] The collected material should be placed in a sealed container for hazardous waste disposal.

  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • The contaminated absorbent material must be collected in a sealed hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

4. Final Disposal:

  • All containers of this compound waste must be disposed of through your institution's EHS-approved hazardous waste management program.[6]

  • The primary recommended method for the final disposal of thiourea-based compounds is incineration in a licensed chemical incinerator.[5]

  • Never dispose of this compound down the drain or in regular trash.[4]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

EtocarlideDisposal cluster_0 This compound Waste Disposal Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Collect in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid sharps_waste Dispose in Labeled Chemical Sharps Container waste_type->sharps_waste Sharps seal_container Securely Seal Container solid_waste->seal_container liquid_waste->seal_container sharps_waste->seal_container contact_ehs Contact Environmental Health & Safety (EHS) for Pickup seal_container->contact_ehs final_disposal Incineration via Approved Facility contact_ehs->final_disposal

Caption: A flowchart outlining the procedural steps for the safe segregation and disposal of this compound waste.

By adhering to these procedures, which are rooted in the safe handling practices for chemically similar compounds, laboratory professionals can effectively manage this compound waste, thereby ensuring a safe working environment and minimizing environmental impact. Always consult your institution's specific safety and disposal guidelines.

References

Comprehensive Safety and Handling Guide for Etocarlide (Etoposide)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Etocarlide, a potent antineoplastic agent commonly known as Etoposide. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe laboratory environment for researchers, scientists, and drug development professionals. Etoposide is classified as a hazardous drug, with potential carcinogenic and reproductive toxicity effects.[1][2][3][4][5]

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before handling this compound (Etoposide). The following table summarizes its key hazards and exposure limits.

Hazard ClassificationDescription
GHS Hazard Statements H302: Harmful if swallowed.[2][4] H350: May cause cancer.[1][2][3][4] H361: Suspected of damaging fertility or the unborn child.[1][2][3][4] H412: Harmful to aquatic life with long-lasting effects.[1][4]
Carcinogenicity IARC Group 1: Carcinogenic to humans.[3]
Primary Routes of Exposure Inhalation, skin contact, ingestion, and injection.[6][7]
Occupational Exposure Limit (OEL) Pfizer OEL TWA-8 Hr: 0.7 µg/m³.[8] Engineering controls should be the primary means to control exposures below this limit.[8]

Personal Protective Equipment (PPE) Protocol

The use of appropriate PPE is the final barrier against exposure after engineering and administrative controls have been implemented.[6] All PPE used when handling hazardous drugs must be disposable and should not be reused.[9]

Required PPE for Handling this compound (Etoposide)

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Receiving/Unpacking Single pair of chemotherapy-tested gloves.Not generally required if containers are intact.Not required if no risk of splash.Not required.
Handling Intact Vials/Tablets One pair of chemotherapy-tested gloves.[9]Not required.Not required.Not required.
Compounding/Preparation (e.g., weighing powder, making solutions) Double pair of chemotherapy-tested gloves (e.g., Nitrile).[6][9][10] Change gloves every 30-60 minutes or when damaged.[6]Disposable gown made of a low-permeability fabric.[7][9] Gowns must be changed immediately if contaminated.Chemical safety goggles and a face shield to protect against splashes.[7][9]A NIOSH-certified respirator (e.g., N95) should be used when manipulating powders or aerosols outside of a containment device.[6][11]
Administering Solutions (in a research setting) Double pair of chemotherapy-tested gloves.[9]Chemotherapy-rated gown.[9]Safety glasses with side shields or goggles.Not typically required if administered within a primary engineering control (e.g., BSC).
Spill Cleanup Double pair of chemotherapy-tested gloves.[9]Impermeable gown.[7]Chemical safety goggles and a face shield.[7]A chemical cartridge-type respirator may be required for large spills.[6] All staff using respirators must be properly fit-tested and trained.[6][12]
Waste Disposal Double pair of chemotherapy-tested gloves.[13]Gown as required for the task that generated the waste.Eye protection as needed.Not typically required.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Planning:

  • Review SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound (Etoposide).[13]

  • Designate Area: All handling of this compound, especially the manipulation of powders or creation of solutions, must be performed in a designated area within a primary engineering control (PEC) such as a Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (fume hood).[2][14]

  • Assemble Supplies: Gather all necessary supplies, including PPE, a plastic-backed absorbent pad to cover the work surface, and appropriate waste containers before starting work.

2. Donning PPE:

  • Perform hand hygiene.

  • Don a disposable gown, ensuring complete coverage.

  • Don the first pair of gloves, tucking the gown cuffs underneath the glove cuffs.

  • Don the second pair of gloves over the first, ensuring the gown cuff is between the two layers.

  • Don appropriate eye/face and respiratory protection as dictated by the risk assessment.

3. Handling Procedure:

  • Weighing Powders: If working with powdered this compound, handle it within a fume hood to minimize inhalation risk.[2] Use careful technique to avoid generating dust.

  • Reconstituting Vials: Use a closed system drug-transfer device (CSTD) whenever possible to prevent aerosols and leaks.

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Wash hands thoroughly after handling the drug and before leaving the work area.[1]

4. Doffing PPE:

  • Remove the outer pair of gloves and dispose of them inside the PEC.

  • Remove the gown by rolling it away from the body and dispose of it in a designated chemotherapy waste container.

  • Remove the remaining PPE and dispose of it.

  • Wash hands thoroughly with soap and water.

Spill Management Protocol

Immediate and correct response to a spill is crucial to prevent exposure.

1. Secure the Area:

  • Alert others in the vicinity and restrict access to the spill area.[7]

2. Don PPE:

  • Put on a full set of appropriate PPE for spill cleanup, including double gloves, an impermeable gown, eye/face protection, and a respirator if necessary.[7][12]

3. Contain and Clean:

  • Use a dedicated hazardous drug spill kit.[12]

  • Cover the spill with absorbent pads from the kit to contain it.[7]

  • Carefully collect all contaminated materials (absorbent pads, broken glass) using scoops or forceps and place them into the designated chemotherapy waste container.[7]

  • Clean the spill area with a detergent solution, followed by a deactivating agent if available, and then rinse with water.[1]

4. Dispose and Report:

  • Dispose of all cleanup materials as hazardous chemotherapeutic waste.[7]

  • Report the spill to the appropriate safety officer and complete any required documentation.[7]

Disposal Plan

All this compound-contaminated waste must be segregated and disposed of as hazardous waste in compliance with federal, state, and local regulations.[13][15][16]

1. Waste Segregation:

  • Trace Chemotherapy Waste: Includes items lightly contaminated, such as used PPE (gloves, gowns), empty vials, and absorbent pads. Place these items in a yellow, labeled chemotherapeutic waste container.[13][15]

  • Bulk Chemotherapy Waste: Includes unused or partially used vials, syringes containing visible drug residue, and grossly contaminated materials from spills.[13] This waste must be collected in a black, RCRA-regulated hazardous waste container.[13]

2. Disposal Procedure:

  • Container Management: Never dispose of liquid chemotherapeutic waste down the drain.[15] Do not dispose of solid chemotherapeutic waste in regular trash or standard biohazard bags.[15]

  • Labeling: Ensure all waste containers are clearly labeled as "Chemotherapeutic Waste" and include the name of the principal investigator.[15]

  • Pickup: When a waste container is full, seal it and arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.[13][15]

Workflow Visualization

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound (Etoposide).

Etocarlide_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_spill Spill Response cluster_disposal 3. Disposal Phase A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Designate Handling Area (e.g., BSC, Fume Hood) B->C D Assemble All Supplies & Waste Bins C->D E Don Appropriate PPE (Double Gloves, Gown, EyePro) D->E F Perform Handling Task (Weighing, Compounding) E->F G Spill Occurs? F->G H Continue Safe Handling G->H No I Secure Area & Don Spill PPE G->I Yes L Segregate Waste H->L J Contain & Clean Spill I->J K Dispose of Cleanup Materials as Bulk Hazardous Waste J->K O Doff PPE Correctly K->O M Trace Waste (PPE, Empty Vials) -> Yellow Bin L->M N Bulk Waste (Unused Drug, Spill Debris) -> Black Bin L->N M->O N->O P Wash Hands Thoroughly O->P

Caption: Safe Handling and Disposal Workflow for this compound (Etoposide).

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Etocarlide
Reactant of Route 2
Reactant of Route 2
Etocarlide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。